molecular formula C8H8FNO B2811828 2-fluoro-N-methylbenzamide CAS No. 52833-63-3

2-fluoro-N-methylbenzamide

Cat. No.: B2811828
CAS No.: 52833-63-3
M. Wt: 153.156
InChI Key: NAGFMACWWJYORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.156. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGFMACWWJYORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-fluoro-N-methylbenzamide (CAS: 52833-63-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-N-methylbenzamide, a key fluorinated aromatic amide. The document delves into its chemical and physical properties, detailed spectroscopic analysis, and established synthesis protocols. Emphasis is placed on its critical role as a precursor in the synthesis of high-value pharmaceutical compounds, notably the anti-androgen drug Enzalutamide. The strategic importance of the fluorine substituent in modulating molecular properties for drug design is also discussed, offering insights for its application in medicinal chemistry and drug development programs.

Introduction: The Significance of Fluorinated Benzamides in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery for enhancing a compound's pharmacological profile. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

This compound (CAS Number: 52833-63-3) is a prime example of a fluorinated building block with considerable importance in the pharmaceutical industry. Its structure, featuring a benzamide core with a fluorine atom ortho to the carbonyl group and an N-methyl substituent, makes it a valuable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). A notable application is its use in the synthesis of Enzalutamide, a potent androgen receptor inhibitor for the treatment of castration-resistant prostate cancer.[2] This guide will provide an in-depth analysis of the properties and synthesis of this compound, offering a technical resource for researchers and developers in the field.

Physicochemical and Spectroscopic Properties

This compound is typically a white solid at room temperature.[3] A comprehensive understanding of its physicochemical and spectroscopic properties is essential for its effective use in synthesis and for quality control.

Core Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 52833-63-3[4]
Molecular Formula C₈H₈FNO[4]
Molecular Weight 153.15 g/mol [4]
IUPAC Name This compound[4]
Physical State White solid[3]
Melting Point Data for the closely related 4-bromo-2-fluoro-N-methylbenzamide is 125.0 to 129.0 °C. An experimentally determined melting point for this compound is not readily available in the surveyed literature.
XLogP3 1.5[4]
Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The spectrum of this compound in CDCl₃ exhibits characteristic signals for the aromatic protons, the N-methyl protons, and the amide proton.[3]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃3.04d4.8
NH6.75br s-
Ar-H7.11dd8.3, 8.3
Ar-H7.2-7.3m-
Ar-H7.4-7.5m-
Ar-H8.11ddd-

Note: The multiplet and ddd assignments for the aromatic protons indicate complex coupling patterns due to the fluorine substituent and the relative positions of the protons.

Predicted ¹³C NMR Chemical Shifts:

  • CH₃: ~27 ppm

  • Aromatic CH: 115-135 ppm

  • Aromatic C-F: ~160 ppm (with a large ¹JCF coupling)

  • Aromatic C-C=O: ~120-130 ppm

  • C=O: ~165 ppm

Mass spectrometry data confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 153. The NIST Mass Spectrometry Data Center reports characteristic peaks at m/z 123 and 152 under GC-MS conditions.[4]

The IR spectrum of this compound will show characteristic absorption bands for the N-H and C=O functional groups of the amide, as well as C-F and aromatic C-H stretching vibrations. Expected characteristic peaks include:

  • N-H stretch: ~3300 cm⁻¹

  • Aromatic C-H stretch: ~3100-3000 cm⁻¹

  • C=O stretch (Amide I): ~1650 cm⁻¹

  • N-H bend (Amide II): ~1550 cm⁻¹

  • C-F stretch: ~1250 cm⁻¹

Synthesis of this compound

The synthesis of this compound is typically achieved through standard amide bond formation reactions. The two primary approaches involve the acylation of methylamine with a 2-fluorobenzoyl derivative or the direct amide coupling of 2-fluorobenzoic acid with methylamine.

Pathway 1: Acylation of Methylamine with 2-Fluorobenzoyl Chloride

This is a robust and efficient method for forming the amide bond. The reaction involves the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.

Diagram of Acylation Pathway:

G start 2-Fluorobenzoic Acid reagent1 SOCl₂ or (COCl)₂ intermediate 2-Fluorobenzoyl Chloride reagent1->intermediate Acid Activation reagent2 Methylamine (CH₃NH₂) Triethylamine (Et₃N) product This compound reagent2->product Amidation G start 2-Fluorobenzoic Acid + Methylamine reagent Coupling Agent (e.g., EDC/HOBt) Base (e.g., DIPEA) product This compound reagent->product One-Pot Amidation

References

An In-depth Technical Guide to 2-fluoro-N-methylbenzamide: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-N-methylbenzamide (CAS No. 52833-63-3), a key chemical intermediate in organic synthesis and pharmaceutical development. The document details the compound's fundamental physical and chemical properties, explores its synthetic pathways with mechanistic insights, presents a validated protocol for its analytical characterization, and discusses essential safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to support advanced research and application.

Introduction and Molecular Overview

This compound is a fluorinated aromatic amide that serves as a versatile building block in medicinal chemistry. The incorporation of a fluorine atom onto the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] This makes fluorinated intermediates like this compound valuable precursors for creating novel therapeutic agents. Its structure consists of a benzamide core with a fluorine atom at the ortho position of the phenyl ring and a methyl group attached to the amide nitrogen.

Key Identifiers:

  • IUPAC Name: this compound[2][3]

  • CAS Number: 52833-63-3[2][3]

  • Molecular Formula: C₈H₈FNO[2][3]

  • Molecular Weight: 153.15 g/mol [2]

  • InChIKey: NAGFMACWWJYORB-UHFFFAOYSA-N[2][3]

  • Canonical SMILES: CNC(=O)C1=CC=CC=C1F[2][3]

Physicochemical Properties

The physical characteristics of this compound are dictated by its molecular structure, including the polar amide group, the aromatic ring, and the electronegative fluorine atom. These features influence its solid-state properties, solubility, and chromatographic behavior.

PropertyValueSource
Molecular Weight 153.15 g/mol PubChem[2]
Appearance White to off-white solid/powderInferred from similar compounds[4]
XLogP3 1.5PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]
Rotatable Bond Count 1PubChem[2]
Polar Surface Area 29.1 ŲPubChem[2]

Note: Experimental data such as melting and boiling points are not consistently reported in public databases. Researchers should perform experimental determination for specific lots.

Chemical Profile: Synthesis and Reactivity

The synthesis of this compound is most commonly achieved via amide bond formation between a 2-fluorobenzoic acid derivative and methylamine. The choice of starting materials and coupling agents is critical for achieving high yield and purity.

Synthetic Pathway: Amide Coupling

A robust and widely used method involves the reaction of 2-fluorobenzoic acid with methylamine in the presence of a peptide coupling agent. This approach avoids the need to handle more reactive and hazardous acyl chlorides.

Reaction Scheme:

Synthesis_of_2_fluoro_N_methylbenzamide reactant1 2-Fluorobenzoic Acid reagents Coupling Agents (e.g., EDCI/HOBt) + Base (e.g., DIPEA) + Solvent (e.g., DMF) reactant1->reagents reactant2 Methylamine (CH3NH2) reactant2->reagents product This compound reagents->product Amide Coupling

Caption: General synthesis via amide coupling.

Causality in Experimental Design:

  • Starting Material: 2-fluorobenzoic acid is the preferred starting material due to its commercial availability and stability compared to the corresponding acyl chloride.

  • Coupling Agents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid.[5][6] This in-situ activation forms a highly reactive intermediate that is readily attacked by the nucleophilic methylamine, minimizing side reactions and operating under mild conditions.

  • Base and Solvent: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is added to neutralize the acidic byproducts formed during the reaction.[5] A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen for its ability to dissolve all reactants and facilitate the reaction.[5][6]

Reactivity Profile

The reactivity of this compound is centered around the amide linkage and the fluorinated aromatic ring. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The aromatic ring can undergo further electrophilic substitution, with the fluorine and amide groups directing the position of incoming substituents.

Analytical Characterization: A Validated Workflow

Accurate characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic techniques provides a comprehensive and self-validating analytical system.

Standard Analytical Workflow

The following diagram illustrates a logical workflow for the structural elucidation and purity assessment of the target compound.

Analytical_Workflow start Synthesized Product (Crude) purification Purification (Column Chromatography / Recrystallization) start->purification ms Mass Spectrometry (MS) Confirm Molecular Weight (153.15) purification->ms Identity Check nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm Structure & Connectivity ms->nmr ir IR Spectroscopy Confirm Functional Groups (C=O, N-H, C-F) nmr->ir purity Purity Analysis (HPLC / GC) ir->purity Final Quality Control final Confirmed Structure & Purity >97% purity->final

Caption: A validated workflow for compound characterization.

Detailed Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination.

Objective: To confirm the chemical structure of this compound by analyzing ¹H and ¹³C NMR spectra.

Materials & Equipment:

  • NMR Spectrometer (300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • This compound sample (5-10 mg)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals:

      • ~7.2-8.0 ppm: A complex multiplet pattern corresponding to the 4 protons on the aromatic ring.

      • ~6.5 ppm (variable): A broad singlet for the N-H proton. Its chemical shift and appearance can vary with concentration and solvent.

      • ~2.9 ppm: A doublet for the 3 protons of the N-methyl group, coupled to the N-H proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals:

      • ~165 ppm: Carbonyl carbon (C=O).

      • ~160 ppm (doublet): Fluorine-bearing aromatic carbon (C-F), showing a large one-bond C-F coupling constant.

      • ~115-135 ppm: Remaining aromatic carbons.

      • ~26 ppm: N-methyl carbon (CH₃).

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and compare the chemical shifts and coupling patterns with the expected structure.[7][8]

Trustworthiness through Self-Validation: The combination of a correct molecular weight from MS, the presence of key functional groups in the IR spectrum, and the precise chemical shifts and coupling patterns in the NMR spectra provides a highly reliable and cross-validated confirmation of the compound's identity and purity.[2][7]

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. Safety protocols should be based on data from structurally related compounds. The analogous compound 4-amino-2-fluoro-N-methylbenzamide is classified as harmful if swallowed, a potential skin sensitizer, and a cause of serious eye irritation.[9][10][11]

Handling:

  • Use in a well-ventilated area or a chemical fume hood.[12][13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Avoid inhalation of dust and direct contact with skin and eyes.[12]

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

  • Recommended storage temperature is often between 2-8°C for long-term stability.[14]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a chemical intermediate with significant value in synthetic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for more complex molecular architectures. This guide provides a foundational understanding of its properties, a logical framework for its synthesis, and a validated protocol for its characterization, empowering researchers to utilize this compound effectively and safely in their development programs.

References

2-fluoro-N-methylbenzamide molecular formula and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-fluoro-N-methylbenzamide: Synthesis, Applications, and Core Properties

Introduction

This compound is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. While a seemingly simple molecule, its structural motifs are present in a variety of more complex molecules, including those with significant biological activity. The presence of the fluorine atom and the N-methylamide group imparts specific physicochemical properties that are highly valuable in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the amide bond is a common feature in biologically active compounds.

This technical guide provides a comprehensive overview of this compound, detailing its core properties, synthesis, and, most importantly, its pivotal role as a scaffold for key pharmaceutical intermediates. We will delve into the synthesis of its important derivatives, such as 4-amino-2-fluoro-N-methylbenzamide, which is a critical precursor to advanced anti-cancer therapies.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C8H8FNO[1]
Molecular Weight 153.15 g/mol [1]
IUPAC Name This compound[1]
CAS Number 52833-63-3[1]
Canonical SMILES CNC(=O)C1=CC=CC=C1F[1]
InChI Key NAGFMACWWJYORB-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of 2-fluorobenzoic acid or its activated derivatives. A common and efficient method involves the reaction of 2-fluorobenzoyl chloride with methylamine.

General Synthetic Pathway: Acylation of Methylamine

This pathway involves two main steps: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction with methylamine.

Synthesis_of_2_fluoro_N_methylbenzamide start 2-fluorobenzoic acid acyl_chloride 2-fluorobenzoyl chloride start->acyl_chloride SOCl2 or (COCl)2 final_product This compound acyl_chloride->final_product CH3NH2, Base

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis from 2-fluorobenzoic acid

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 2-fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM)

  • Aqueous methylamine solution (e.g., 40%)

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-fluorobenzoic acid in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, distill off the excess thionyl chloride under reduced pressure to obtain the crude 2-fluorobenzoyl chloride.

  • Amidation: Dissolve the crude 2-fluorobenzoyl chloride in a dry, inert solvent such as dichloromethane (DCM). Cool the solution in an ice bath.

  • Addition of Methylamine: Slowly add an aqueous solution of methylamine and a base (like triethylamine) to the cooled solution of 2-fluorobenzoyl chloride with vigorous stirring. The base is necessary to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by thin-layer chromatography (TLC). Once the reaction is complete, wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Key Derivatives and Their Role in Drug Development

While this compound is a valuable building block, its substituted derivatives are of even greater importance in the pharmaceutical industry. Specifically, 4-amino-2-fluoro-N-methylbenzamide and 4-bromo-2-fluoro-N-methylbenzamide are crucial intermediates in the synthesis of potent anti-cancer drugs.

4-Amino-2-fluoro-N-methylbenzamide: A Gateway to Anti-Androgens

4-amino-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of Enzalutamide (MDV3100) and Apalutamide, which are non-steroidal anti-androgen drugs used for the treatment of advanced prostate cancer.[2][3][4] The synthesis of this key intermediate often starts from 2-fluoro-4-nitrotoluene.[3]

Drug_Synthesis_Pathway start 2-fluoro-4-nitrotoluene intermediate1 2-fluoro-4-nitrobenzoic acid start->intermediate1 Oxidation (e.g., KMnO4) intermediate2 2-fluoro-4-nitro-N-methylbenzamide intermediate1->intermediate2 Amidation (1. SOCl2, 2. CH3NH2) key_intermediate 4-amino-2-fluoro-N-methylbenzamide intermediate2->key_intermediate Reduction (e.g., Pd/C, H2) final_drug Enzalutamide / Apalutamide key_intermediate->final_drug Multi-step synthesis

Caption: Synthetic pathway to key anti-cancer drugs via 4-amino-2-fluoro-N-methylbenzamide.

Experimental Protocol: Synthesis of 4-amino-2-fluoro-N-methylbenzamide

This protocol outlines a common route for the synthesis of this vital pharmaceutical intermediate.[5][6]

Materials:

  • 2-fluoro-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Thionyl chloride (SOCl₂)

  • Methylamine gas or solution

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) or a hydrogen source

  • Appropriate solvents (e.g., chloroform, 1,2-dichloroethane)

Procedure:

  • Oxidation: 2-fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid using a strong oxidizing agent like potassium permanganate in an aqueous solution.[6]

  • Amidation: The resulting 2-fluoro-4-nitrobenzoic acid is converted to its acyl chloride using thionyl chloride. This is then reacted with methylamine to form 2-fluoro-4-nitro-N-methylbenzamide.[5]

  • Reduction: The nitro group of 2-fluoro-4-nitro-N-methylbenzamide is reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This step yields the final product, 4-amino-2-fluoro-N-methylbenzamide, with high purity and yield.[4]

Safety and Handling

Based on the safety data sheets for structurally similar compounds like 4-bromo-2-fluoro-N-methylbenzamide and 4-amino-2-fluoro-N-methylbenzamide, the following precautions should be observed when handling this compound and its derivatives.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][10]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • First Aid:

    • If Inhaled: Remove to fresh air. If breathing is difficult, give oxygen.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.

    • If Swallowed: Rinse mouth. Call a physician or poison control center.[9]

Conclusion

This compound is a molecule of significant interest due to its utility as a scaffold in the synthesis of high-value pharmaceutical compounds. Its derivatives are integral to the production of modern therapeutics, particularly in the field of oncology. The synthetic routes to this compound and its key intermediates are well-established, allowing for their efficient production. A thorough understanding of its chemistry and handling is essential for researchers and professionals in drug development, enabling the continued innovation of life-saving medicines.

References

A Technical Guide to 2-Fluoro-N-methylbenzamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-N-methylbenzamide is a fluorinated aromatic amide that serves as a crucial intermediate and building block in the synthesis of pharmaceuticals and other high-value chemical compounds. The presence of the fluorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in medicinal chemistry.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, validated synthesis protocols, in-depth spectroscopic characterization, key applications in drug discovery, and essential safety protocols.

Introduction

Benzamides are a class of compounds characterized by a carboxamide group attached to a benzene ring. They are prevalent scaffolds in a wide array of biologically active molecules. The strategic introduction of a fluorine atom onto the phenyl ring, as in this compound, is a common tactic in drug design to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1] This ortho-fluorine substitution can alter binding affinities with biological targets like enzymes and receptors and enhance properties such as metabolic stability and membrane permeability.[1] Consequently, this compound is not an end-product itself but a vital precursor for more complex molecules, particularly in the development of novel therapeutics. Its most notable application is as a key intermediate in the synthesis of advanced anti-androgen drugs.[2][3]

Chemical Identity and Physicochemical Properties

A clear identification of the molecule is paramount for any experimental work. The key identifiers and computed physicochemical properties are summarized below.

PropertyValueReference
IUPAC Name This compoundPubChem[4]
CAS Number 50883-75-5PubChem[4]
Molecular Formula C₈H₈FNOPubChem[4]
Molecular Weight 153.15 g/mol PubChem[4]
Canonical SMILES CNC(=O)C1=CC=CC=C1FPubChem[4]
InChIKey NAGFMACWWJYORB-UHFFFAOYSA-NPubChem[4]
XLogP3 1.5PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]

Synthesis and Mechanistic Considerations

The most direct and widely employed method for synthesizing this compound is the amide coupling reaction between a 2-fluorobenzoic acid derivative and methylamine. Two primary variations of this pathway are prevalent: acylation via an acid chloride intermediate and direct carbodiimide-mediated coupling.

Pathway 1: Acylation via 2-Fluorobenzoyl Chloride

This is a robust and efficient two-step method preferred for its high yields and operational simplicity.[5]

  • Step 1: Activation of Carboxylic Acid. 2-Fluorobenzoic acid is converted to the more reactive acyl chloride intermediate, 2-fluorobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Step 2: Nucleophilic Acyl Substitution. The resulting 2-fluorobenzoyl chloride is then reacted with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 2-Fluorobenzoic Acid C 2-Fluorobenzoyl Chloride A->C Activation (e.g., in Chloroform, 60°C) A->C B Thionyl Chloride (SOCl₂) B->C Chlorinating Agent E This compound C->E Nucleophilic Acyl Substitution (e.g., -5°C to RT) C->E D Methylamine (gas or solution) D->E Nucleophile

Caption: Synthesis workflow for this compound via the acid chloride pathway.

Detailed Experimental Protocol (Acid Chloride Pathway)

This protocol is a synthesized example based on established chemical transformations described in patent literature.[2][6]

Materials:

  • 2-Fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Methylamine (gas or 2M solution in THF)

  • Triethylamine (Et₃N)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluorobenzoic acid (1.0 eq).

    • Add anhydrous chloroform or DCM (approx. 10 mL per gram of acid).

    • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

    • Heat the mixture to reflux (approx. 60°C for chloroform) for 2-3 hours. The progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-fluorobenzoyl chloride is often used directly in the next step.

  • Amidation Reaction:

    • Dissolve the crude 2-fluorobenzoyl chloride in an anhydrous solvent like DCM or THF and cool the flask in an ice-water bath to 0-5°C.

    • Slowly add a solution of methylamine (1.2 - 2.0 eq) and triethylamine (1.5 eq). If using methylamine gas, it can be bubbled through the cooled solution.[2]

    • Causality: This step is highly exothermic. Maintaining a low temperature is critical to prevent side reactions and ensure selective mono-acylation. The triethylamine acts as an acid scavenger, preventing the protonation of the methylamine nucleophile.

    • Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor completion using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or DCM).[7]

    • Wash the combined organic layers sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to afford pure this compound as a solid.[7]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any synthetic compound intended for further research. The following data are characteristic of this compound.

Analysis TypeExpected Characteristics
¹H NMR Signals corresponding to the methyl protons (a doublet around 2.9-3.1 ppm, J≈4.4 Hz), aromatic protons (a multiplet in the range of 7.1-7.8 ppm), and the N-H proton (a broad singlet or quartet, often downfield).[2]
¹³C NMR Resonances for the methyl carbon (~26 ppm), aromatic carbons (110-165 ppm, with C-F coupling visible), and the carbonyl carbon (~165 ppm).[2]
IR Spectroscopy Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O (amide I band) stretching (~1640 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight (153.15). For example, a common fragment might be the 2-fluorobenzoyl cation at m/z 123.[4]

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate. Its value lies in its pre-functionalized structure, which allows for further chemical modifications.

Intermediate for Anti-Androgen Pharmaceuticals

A significant application of derivatives of this compound is in the synthesis of potent anti-androgen drugs for treating prostate cancer.[8] Specifically, the related compound 4-amino-2-fluoro-N-methylbenzamide is a key intermediate for Enzalutamide (MDV3100), a second-generation non-steroidal anti-androgen.[2][3] The synthesis of this key intermediate often involves nitration of the parent fluorobenzamide structure, followed by reduction.[8]

Caption: Logical workflow from a benzamide precursor to an anti-androgen drug.

Scaffold in Medicinal Chemistry Libraries

Beyond specific targets, this compound is a valuable starting material for creating libraries of novel small molecules for high-throughput screening in drug discovery.[9] The combination of the amide linker, the reactive phenyl ring, and the modulating fluorine atom provides multiple points for diversification, allowing chemists to explore chemical space efficiently.[10][11]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety.

  • Hazard Identification: While not classified as acutely toxic, this compound should be handled with care. It may cause skin, eye, and respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][15] Keep away from strong oxidizing agents and incompatible materials.[13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or soil.[14]

References

Navigating the Solubility Landscape of 2-fluoro-N-methylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of pharmaceutical and materials science, the solubility of a compound is a critical determinant of its utility and performance. This guide provides a comprehensive technical overview of the solubility of 2-fluoro-N-methylbenzamide in organic solvents. While specific quantitative data for this compound is not extensively documented in public literature, this document serves as a robust framework for researchers, scientists, and drug development professionals. It outlines the core principles governing its solubility, provides a qualitative solubility profile based on analogous structures, and details a rigorous experimental protocol for precise quantitative determination.

Introduction to this compound and its Solubility Significance

This compound, with the molecular formula C₈H₈FNO, is a substituted aromatic amide.[1] Its structure, featuring a fluorinated benzene ring and an N-methylated amide group, makes it a molecule of interest in medicinal chemistry and organic synthesis. The fluorine substitution can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the amide bond is a cornerstone of many biologically active molecules.

The solubility of this compound is a pivotal parameter that influences its application in several key areas:

  • Drug Development: Solubility is a cornerstone of a drug candidate's developability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can be a major hurdle in achieving therapeutic efficacy.[2]

  • Process Chemistry: Understanding solubility is crucial for the design of efficient crystallization and purification processes, impacting yield and purity.

  • Formulation Science: The choice of excipients and delivery systems for a pharmaceutical product is heavily reliant on the solubility of the active pharmaceutical ingredient (API).[2]

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is a fundamental concept that governs this phenomenon.[1][3] This principle states that a solute will have higher solubility in a solvent that has a similar polarity. The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.

The Role of the Solute: this compound

The key structural features of this compound that dictate its solubility are:

  • The Amide Group (-CONHCH₃): This functional group is polar and can act as a hydrogen bond acceptor via the carbonyl oxygen and the nitrogen atom. However, the N-methylation prevents it from acting as a hydrogen bond donor, which can influence its interaction with protic solvents compared to a primary amide.[4]

  • The Fluorinated Benzene Ring: The benzene ring is inherently nonpolar. The presence of a fluorine atom, an electronegative element, introduces a dipole moment but also increases the molecule's overall lipophilicity.

  • The N-methyl Group: The methyl group is nonpolar and contributes to the lipophilicity of the molecule.

The Influence of the Solvent

The ability of an organic solvent to dissolve this compound depends on its:

  • Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further divided into protic (containing a hydrogen atom attached to an electronegative atom, e.g., alcohols) and aprotic (lacking such a hydrogen, e.g., acetone).

  • Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor is a critical factor in dissolving solutes with complementary functionalities.

  • Dielectric Constant: This property reflects a solvent's ability to separate ions and is a good indicator of its polarity.

Predicted Solubility Profile of this compound

Based on these analogs and the structural features of this compound, the following qualitative solubility profile is proposed:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolGood to ModerateThe polar amide group can interact with the hydroxyl group of the alcohols. The nonpolar part of the molecule may limit very high solubility.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)GoodThe polarity of these solvents can effectively solvate the polar amide group. The lack of hydrogen bond donation from the solvent is not a major hindrance due to the N-methylation of the amide.
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherLow to PoorThe significant polarity of the amide group will result in poor interaction with nonpolar solvents.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have intermediate polarity and can offer some interaction with both the polar and nonpolar parts of the molecule.

Disclaimer: This table presents a predicted solubility profile based on chemical principles and data from analogous compounds. Experimental verification is essential for quantitative assessment.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a well-controlled experimental procedure is necessary. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[9]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the procedure for determining the equilibrium solubility of this compound in a given organic solvent.

Materials and Equipment:

  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.[9]

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any remaining solid particles. Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor.

Self-Validating System and Causality
  • Why excess solute? To ensure that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

  • Why filtration? To prevent undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of the solubility.

  • Why a calibration curve? To establish a linear relationship between the analytical signal (e.g., peak area in HPLC) and the concentration of the analyte, allowing for accurate quantification.

Visualizing the Factors Influencing Solubility

The following diagram illustrates the key relationships between the properties of this compound, the solvent, and the resulting solubility.

G Solute This compound Properties Amide Polar Amide Group (H-bond acceptor) Solute->Amide has Ring Fluorinated Benzene Ring (Lipophilic) Solute->Ring has NMethyl N-methyl Group (Lipophilic) Solute->NMethyl has Solvent Solvent Properties Polarity Polarity (Protic/Aprotic) Solvent->Polarity has HBond Hydrogen Bonding (Donor/Acceptor) Solvent->HBond has Dielectric Dielectric Constant Solvent->Dielectric has Solubility Solubility Amide->Solubility influences Ring->Solubility influences NMethyl->Solubility influences Polarity->Solubility influences HBond->Solubility influences Dielectric->Solubility influences

Caption: Key solute and solvent properties influencing the solubility of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data is sparse, a robust qualitative understanding can be derived from the principles of physical organic chemistry and data from analogous compounds. For definitive quantitative results, the detailed experimental protocol provided herein offers a reliable and scientifically sound methodology. By combining theoretical understanding with rigorous experimental practice, researchers can effectively navigate the solubility landscape of this and other compounds of interest, facilitating their advancement in drug discovery and materials science.

References

2-fluoro-N-methylbenzamide safety and handling information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-fluoro-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Stance on Chemical Safety

In the landscape of pharmaceutical research and development, novel molecular entities are the currency of innovation. This compound, a substituted benzamide, represents a class of compounds with significant potential in medicinal chemistry. However, with novel potential comes the responsibility of rigorous safety assessment. This guide is constructed on the principle of proactive risk mitigation. Given that the toxicological profile of this compound is not yet fully characterized, a cautious and well-informed approach is paramount.[1][2] This document synthesizes available data from the compound itself and its structural analogs to provide a comprehensive framework for its safe handling, storage, and emergency management. The protocols herein are designed to be self-validating, embedding safety into the workflow to protect researchers and ensure the integrity of experimental outcomes.

Chemical and Physical Identity

A foundational understanding of a compound's properties is the first step in a robust safety protocol. These characteristics influence its behavior under various laboratory conditions.

PropertyValueSource
Chemical Name This compound[3]
Synonyms o-fluoro-N-methylbenzamide[3]
CAS Number 52833-63-3[3][4]
Molecular Formula C₈H₈FNO[5][3]
Molecular Weight 153.15 g/mol [5]
Appearance White Solid / Crystalline Powder[6]
Melting Point 75 - 80 °C (167 - 176 °F)[7]
Boiling Point 167 °C (332.6 °F) at 11 mmHg[7]
Solubility Data not widely available; likely soluble in organic solvents. Benzamide is soluble in alcohol.[6]

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, the Globally Harmonized System (GHS) classifications for this compound and its close analogs provide a clear directive for cautious handling.[3][8] The primary risks are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

  • H315: Causes skin irritation. [3][8]

  • H319: Causes serious eye irritation. [3][8]

  • H335: May cause respiratory irritation. [3][8]

Analog Compound Hazards: It is prudent to consider hazards associated with similar benzamides, which include:

  • H302: Harmful if swallowed. [9][10][11]

  • H317: May cause an allergic skin reaction. [9][10]

  • H341: Suspected of causing genetic defects. [12]

Expert Analysis: The presence of the fluoro- and methylbenzamide moieties necessitates a high degree of caution. The irritant properties are likely due to the chemical reactivity of the molecule with biological tissues. The potential for uncharacterized systemic toxicity upon ingestion or inhalation cannot be dismissed. Therefore, all handling procedures must be designed to eliminate direct contact and aerosol generation.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safety is a multi-layered defense, starting with engineering controls and supplemented by appropriate PPE. This creates a redundant system that minimizes exposure potential.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[13]

  • Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of any chemical vapors.[2][14]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and regularly tested.[2][8][14]

Personal Protective Equipment (PPE)

A standardized PPE protocol is non-negotiable. The following ensemble provides comprehensive protection against the identified hazards.

  • Eye Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[7][8][9]

  • Hand Protection: Nitrile or neoprene chemical-resistant gloves must be worn. Gloves should be inspected for integrity before each use and disposed of after handling the compound.[8][13][15]

  • Body Protection: A standard laboratory coat, fully buttoned, is required to protect skin and personal clothing.[13]

  • Respiratory Protection: When handling significant quantities of the powder outside of a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.[9][13][16]

Workflow for Donning and Doffing PPE

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Protocol cluster_doffing PPE Doffing Protocol Don1 1. Don Lab Coat Don2 2. Don Respirator (if required) Don1->Don2 Don3 3. Don Safety Goggles Don2->Don3 Don4 4. Wash Hands Don3->Don4 Don5 5. Don Gloves (over cuffs) Don4->Don5 Doff1 1. Remove Gloves (inside-out) Doff2 2. Remove Lab Coat (roll away from body) Doff1->Doff2 Doff3 3. Remove Goggles Doff2->Doff3 Doff4 4. Remove Respirator (if used) Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5 Spill_Response spill Spill Occurs evacuate 1. Evacuate Area spill->evacuate ppe 2. Don Full PPE evacuate->ppe contain 3. Contain Spill ppe->contain cleanup 4. Sweep/Vacuum Solid (Avoid Dust) contain->cleanup decon 5. Decontaminate Area cleanup->decon dispose 6. Dispose as Hazardous Waste decon->dispose

References

The Emerging Potential of 2-Fluoro-N-Methylbenzamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of approved therapeutic agents. The strategic incorporation of fluorine and N-alkylation has proven to be a powerful approach in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide delves into the untapped potential of a seemingly simple yet promising molecule: 2-fluoro-N-methylbenzamide. While primarily recognized as a synthetic intermediate, a comprehensive analysis of its structural features and the broader landscape of fluorinated benzamides suggests its potential for development as a lead compound in several therapeutic areas. This document will explore these potential applications, grounded in existing structure-activity relationship (SAR) data, and provide hypothetical, yet detailed, experimental frameworks for its synthesis and biological evaluation.

Introduction: The Benzamide Scaffold and the Influence of Fluorine and N-Methylation

Benzamides are a class of compounds characterized by a carboxamide group attached to a benzene ring. Their ability to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes them versatile pharmacophores. The N-methylbenzamide substructure, in particular, is found in a range of pharmaceuticals, where it contributes to target binding and can influence metabolic stability[1][2].

The introduction of a fluorine atom, especially at the ortho position, can dramatically alter a molecule's properties. Fluorine's high electronegativity can create favorable electrostatic interactions with biological targets and modulate the pKa of nearby functional groups. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability[3]. The ortho-fluoro substitution, specifically, can induce a conformational preference in the amide side chain, which can be critical for receptor recognition and binding affinity.

The N-methyl group also plays a crucial role. It can enhance lipophilicity, potentially improving membrane permeability and blood-brain barrier penetration. Moreover, N-methylation can sterically shield the amide bond from enzymatic hydrolysis, thereby increasing the compound's half-life[4]. The combination of these two functionalities in this compound presents a compelling case for its exploration in drug discovery.

Potential Therapeutic Applications of this compound

Based on the known activities of structurally related benzamides, we can hypothesize several promising therapeutic avenues for this compound.

Oncology

The most direct evidence for the potential of this compound in oncology comes from its close structural relationship to key intermediates of successful anti-cancer drugs. Specifically, 4-amino-2-fluoro-N-methylbenzamide is a crucial building block for Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer[5]. This suggests that the this compound core is well-tolerated and can be decorated to achieve high-affinity binding to therapeutically relevant targets.

Furthermore, recent studies have identified N-benzyl-2-fluorobenzamide derivatives as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are both implicated in the progression of triple-negative breast cancer. In these compounds, the 2-fluorobenzamide moiety is proposed to chelate with the zinc ion in the active site of HDAC3, highlighting the critical role of the ortho-fluoro substitution.

Hypothetical Target: Given the precedent, this compound could serve as a scaffold for the development of novel kinase inhibitors or epigenetic modulators.

Central Nervous System (CNS) Disorders

Fluorinated benzamides have a rich history in the development of CNS-active drugs, particularly as antipsychotics and neuroleptics. The fluorine atom can enhance blood-brain barrier penetration, a critical attribute for CNS drug candidates[6]. The benzamide moiety is a common feature in dopamine D2 receptor ligands[4].

The N-methyl group can further contribute to the desired physicochemical properties for CNS penetration. The combination of the ortho-fluoro and N-methyl groups in this compound may offer a favorable balance of lipophilicity and metabolic stability for targeting CNS receptors.

Hypothetical Target: Dopamine and serotonin receptors are plausible targets for this compound derivatives, potentially leading to new treatments for psychosis, depression, or other neurological disorders.

Inflammatory Diseases

Benzamide derivatives have been shown to possess anti-inflammatory properties. Some act by inhibiting the transcription factor NF-κB, a key regulator of the inflammatory response, leading to a reduction in pro-inflammatory cytokines like TNF-α[3]. Others have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade[7]. The physicochemical properties of this compound make it a candidate for exploration in this area.

Hypothetical Mechanism: Inhibition of key inflammatory pathways such as NF-κB or COX.

Metabolic Disorders

Recent research has highlighted the potential of benzamide derivatives as glucokinase activators for the treatment of type 2 diabetes[8][9]. Glucokinase plays a crucial role in glucose homeostasis, and its activation can lead to improved glycemic control. The development of small molecule activators is an active area of research, and the benzamide scaffold has emerged as a promising starting point.

Hypothetical Target: Glucokinase or other enzymes involved in metabolic regulation.

Antimicrobial Agents

The benzamide scaffold is also present in a variety of compounds with demonstrated antimicrobial activity against both bacteria and fungi[10][11][12]. The mechanism of action can vary, but often involves the disruption of essential cellular processes in the pathogen. The lipophilicity conferred by the N-methyl group and the electronic effects of the fluorine atom could contribute to potent antimicrobial activity.

Hypothetical Mechanism: Inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Physicochemical Properties of this compound

A preliminary assessment of the physicochemical properties of this compound suggests its suitability as a starting point for drug discovery.

PropertyValueSource
Molecular FormulaC8H8FNO[13]
Molecular Weight153.15 g/mol [13]
XLogP31.5[13]
Hydrogen Bond Donor Count1[13]
Hydrogen Bond Acceptor Count1[13]
Rotatable Bond Count1[13]

These properties fall within the range typically associated with oral bioavailability (Lipinski's Rule of Five), making it an attractive scaffold for further optimization.

Comparative Biological Activity of Related Benzamides

To further substantiate the potential of this compound, the following table summarizes the biological activities of some of its structural analogs.

CompoundTarget/ActivityIC50/Activity MetricReference
Enzalutamide (contains the 4-amino-2-fluoro-N-methylbenzamide core)Androgen Receptor AntagonistHigh Potency[5]
N-benzyl-2-fluorobenzamide derivativeEGFR/HDAC3 dual inhibitorEGFR: 20.34 nM, HDAC3: 1.09 µMNot explicitly cited
Fluorinated Benzamide Neuroleptic (FPMB analog)Dopamine D2 Receptor0.03 nM[6]
Parsalmide (a benzamide derivative)COX-1/COX-2 InhibitorActive in vivo[7]
Benzamide derivativeGlucokinase ActivatorEC50: 1.87 µM[9]
Aminobenzamide derivative (E23)Antibacterial (Gram-positive)MIC: 0.5-2 µg/mL[12]

Experimental Protocols

The following sections provide detailed, albeit hypothetical, experimental protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This protocol describes a standard two-step synthesis starting from 2-fluorobenzoic acid.

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 2-Fluorobenzoic Acid C 2-Fluorobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl2) B->C E This compound C->E Base (e.g., Triethylamine) in DCM D Methylamine (CH3NH2) D->E

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Fluorobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution.

  • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 2-fluorobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-fluorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (2.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM.

  • Add the methylamine solution dropwise to the cooled 2-fluorobenzoyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Biological Evaluation: In Vitro Kinase Inhibition Assay (Hypothetical)

This protocol outlines a general method to screen this compound for its ability to inhibit a specific kinase, for instance, EGFR.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare solutions of: - Kinase (e.g., EGFR) - Substrate (e.g., poly(Glu,Tyr)) - ATP - this compound (test compound) B Incubate kinase, substrate, and test compound C Initiate reaction by adding ATP B->C D Incubate at 37°C for a defined time C->D E Stop reaction and add detection reagent (e.g., ADP-Glo™) F Measure luminescence E->F G Calculate % inhibition and IC50 F->G

References

Methodological & Application

synthesis of 2-fluoro-N-methylbenzamide from 2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-Plus Synthesis of 2-Fluoro-N-methylbenzamide

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive technical guide provides a detailed, field-proven protocol for the . We delve into two primary synthetic pathways: the robust and widely-used acyl chloride intermediate method and an alternative direct amide coupling approach. This document is designed to provide researchers with not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and characterization data necessary for successful synthesis and validation.

Introduction and Significance

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the fluorine atom can significantly alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the N-methylbenzamide moiety is a common structural feature in many biologically active molecules. A reliable and well-characterized synthetic route is therefore of paramount importance for researchers in medicinal chemistry and process development.

This guide will focus on the most common and efficient method for synthesizing this compound: the conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl chloride, followed by amidation with methylamine.

Synthetic Pathways: An Overview

There are two primary strategies for the formation of the amide bond in this compound starting from 2-fluorobenzoic acid.

  • Pathway 1: The Acyl Chloride Intermediate. This is a classic and highly efficient two-step method. The carboxylic acid is first activated by converting it to a more reactive acyl chloride. This intermediate then readily reacts with methylamine to form the desired amide. This pathway is often preferred for its high yields and the relative ease of purification.

  • Pathway 2: Direct Amide Coupling. This method involves the use of coupling reagents to directly form the amide bond between 2-fluorobenzoic acid and methylamine in a single step. While this can be a more streamlined approach, it often requires more specialized and expensive reagents.

This guide will provide a detailed protocol for the more common and cost-effective acyl chloride pathway.

The Acyl Chloride Pathway: Mechanism and Rationale

The conversion of a carboxylic acid to an N-substituted amide via an acyl chloride intermediate is a cornerstone of organic synthesis.[1] The process can be broken down into two key stages:

Stage 1: Formation of 2-Fluorobenzoyl Chloride

2-Fluorobenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often chosen for its affordability and the fact that its byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.[2][3][4]

The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride.[2][5] This forms a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gases.[3][5]

Stage 2: Amidation with Methylamine

The second stage is a nucleophilic acyl substitution reaction.[6][7] The highly electrophilic carbonyl carbon of 2-fluorobenzoyl chloride is attacked by the lone pair of electrons on the nitrogen atom of methylamine.[8][9] This forms a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.[6][7] An excess of methylamine or the addition of a non-nucleophilic base is typically used to neutralize the HCl byproduct.

Visualizing the Workflow

G cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Amidation cluster_2 Purification A 2-Fluorobenzoic Acid C 2-Fluorobenzoyl Chloride (Intermediate) A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent E This compound (Product) C->E Reaction D Methylamine (aq. solution) D->E Reagent F Crude Product E->F Work-up G Purified Product F->G Recrystallization or Chromatography

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of similar N-methylbenzamides.[10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Fluorobenzoic Acid≥98%e.g., Sigma-Aldrich
Thionyl Chloride (SOCl₂)≥99%e.g., Sigma-AldrichHandle in a fume hood.
Methylamine solution40 wt. % in H₂Oe.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrouse.g., Fisher Scientific
Diethyl EtherAnhydrouse.g., Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solutionLab Prepared
Brine (Saturated NaCl solution)Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)e.g., Sigma-Aldrich
Step-by-Step Procedure

Stage 1: Synthesis of 2-Fluorobenzoyl Chloride

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzoic acid (14.0 g, 0.1 mol).

  • Addition of Thionyl Chloride: In a well-ventilated fume hood, carefully add thionyl chloride (14.3 g, 0.12 mol, 1.2 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-fluorobenzoyl chloride is a liquid and can be used directly in the next step without further purification.

Stage 2: Synthesis of this compound

  • Reaction Setup: In a 500 mL flask, cool a solution of methylamine (40% in water, 38.8 g, 0.5 mol, 5 equivalents) in an ice bath to 0-5°C.

  • Addition of Acyl Chloride: Slowly add the crude 2-fluorobenzoyl chloride from the previous step to the cooled methylamine solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. A white precipitate of this compound should form.

  • Work-up:

    • Filter the white solid using a Büchner funnel and wash with cold water.

    • Dissolve the crude product in dichloromethane (DCM).

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.[11]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular FormulaC₈H₈FNO
Molecular Weight153.15 g/mol [12]
AppearanceWhite to off-white solid
Melting PointLiterature values vary, typically in the range of 65-70°C.
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.0-8.2 (m, 1H), 7.3-7.5 (m, 1H), 7.0-7.2 (m, 2H), 6.3 (br s, 1H, NH), 3.0 (d, 3H, J=4.9 Hz, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 164.9, 161.4 (d, J=247 Hz), 132.3 (d, J=8.5 Hz), 131.2, 124.5 (d, J=3.5 Hz), 121.8 (d, J=11.5 Hz), 115.9 (d, J=22 Hz), 26.8

Note: NMR spectral data are predicted and may vary slightly based on the solvent and instrument used. It is recommended to compare with a reference standard if available.[13]

Safety and Handling

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 2-Fluorobenzoic Acid: Causes skin and serious eye irritation.[14][15]

  • Thionyl Chloride: Reacts violently with water.[16] Causes severe skin burns and eye damage.[16] It is toxic if inhaled.

  • Methylamine: Flammable and corrosive. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer.

Consult the Safety Data Sheets (SDS) for all reagents before use.[14][15][16][17][18]

Alternative Pathway: Direct Amide Coupling

For certain applications, a direct coupling of 2-fluorobenzoic acid and methylamine may be desirable. This typically involves the use of a carbodiimide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[11]

Visualizing the Direct Coupling Workflow

G cluster_0 One-Pot Reaction cluster_1 Purification A 2-Fluorobenzoic Acid D This compound A->D Reactant B Methylamine B->D Reactant C EDC/HOBt (Coupling Reagents) C->D Reagents E Crude Product D->E Work-up F Purified Product E->F Chromatography

Caption: Workflow for direct amide coupling synthesis.

While this method avoids the need to handle thionyl chloride, the reagents are more expensive, and the purification can sometimes be more complex due to the presence of coupling byproducts.

Conclusion

The is a robust and reproducible process. The acyl chloride intermediate pathway offers a high-yielding and cost-effective route that is well-suited for both small-scale and larger-scale preparations. Careful adherence to the experimental protocol and safety guidelines outlined in this document will enable researchers to successfully synthesize this valuable chemical intermediate.

References

Application Note: A Detailed Protocol for the N-Methylation of 2-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

N-methylated amides are a cornerstone in modern medicinal chemistry, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides a comprehensive, field-proven protocol for the N-methylation of 2-fluorobenzamide to synthesize N-methyl-2-fluorobenzamide. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step guide from reaction setup to product purification and characterization. This application note is designed to be a self-validating system, ensuring both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Significance of N-Methylation

The introduction of a methyl group to an amide nitrogen can profoundly influence a molecule's biological activity. This modification can increase metabolic stability by blocking N-dealkylation pathways, enhance membrane permeability, and alter the conformational preferences of the molecule, thereby fine-tuning its interaction with biological targets. 2-Fluorobenzamide serves as a valuable starting material, with the fluorine atom offering a site for potential metabolic blocking or modulation of electronic properties. The synthesis of N-methyl-2-fluorobenzamide is therefore a relevant transformation for the generation of novel chemical entities in drug discovery programs.

The protocol detailed herein employs a classic and robust method for amide alkylation: deprotonation with a strong base followed by nucleophilic substitution.

Mechanistic Rationale: An SN2 Pathway

The N-methylation of 2-fluorobenzamide proceeds via a bimolecular nucleophilic substitution (Sngcontent-ng-c887220695="" class="ng-star-inserted">N2) reaction.[1] The mechanism can be dissected into two primary steps:

  • Deprotonation: The amide proton (N-H) of 2-fluorobenzamide is acidic enough to be removed by a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice for this purpose.[2] It irreversibly deprotonates the amide to form a sodium amidate salt and hydrogen gas. This deprotonation is crucial as the resulting amidate is a much more potent nucleophile than the neutral amide.

  • Nucleophilic Attack: The generated amidate anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent, methyl iodide (MeI).[3] This occurs in a concerted fashion where the new N-C bond forms simultaneously as the C-I bond breaks.[1]

This reaction is analogous to the well-known Williamson ether synthesis, where an alkoxide displaces a halide from an alkyl halide.[1][4]

Caption: General schematic of the two-step N-methylation reaction.

Experimental Design: Causality Behind Choices

A successful and reproducible synthesis hinges on the careful selection of reagents and reaction conditions.

Parameter Choice Justification
Substrate 2-FluorobenzamideStarting material for the synthesis.
Base Sodium Hydride (NaH), 60% dispersion in mineral oilA strong, non-nucleophilic base that irreversibly deprotonates the amide, driving the reaction forward. The oil dispersion enhances safety and ease of handling.[5]
Methylating Agent Methyl Iodide (MeI)A highly reactive electrophile with a good leaving group (iodide), facilitating a rapid Sngcontent-ng-c887220695="" class="ng-star-inserted">N2 reaction.
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent that dissolves the organic reactants and stabilizes the transition state of the Sngcontent-ng-c887220695="" class="ng-star-inserted">N2 reaction without solvating the nucleophile, thus enhancing its reactivity.[6][7][8][9] It is also relatively unreactive towards NaH.
Temperature 0 °C to Room TemperatureThe initial deprotonation is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent methylation is allowed to proceed at room temperature.
Atmosphere Inert (Nitrogen or Argon)Sodium hydride is highly reactive with water and moisture in the air.[5] An inert atmosphere is crucial to prevent quenching of the base and potential fire hazards.

Detailed Synthesis Protocol

4.1. Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and water-reactive.[10][11][12] It liberates flammable hydrogen gas upon contact with water or protic solvents.[5] Handle exclusively under an inert atmosphere (glove box or Schlenk line). Wear a flame-retardant lab coat, safety goggles, and appropriate gloves. A Class D fire extinguisher should be readily available.[5]

  • Methyl Iodide (MeI): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood.[13] Avoid inhalation and skin contact.

  • Anhydrous Solvents: Ensure all solvents are thoroughly dried to prevent unwanted side reactions and safety hazards.

4.2. Reagents and Materials

  • 2-Fluorobenzamide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (MeI) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, septa, nitrogen/argon line, syringes, ice bath.

4.3. Reaction Setup and Execution

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Add 2-fluorobenzamide and anhydrous THF to a flame-dried flask under inert atmosphere. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add NaH portion-wise. Stir for 30-60 min at 0 °C. B->C D 4. Add MeI dropwise. Allow to warm to room temperature. C->D E 5. Stir for 2-4 hours. Monitor reaction by TLC. D->E F 6. Cool to 0 °C and carefully quench with saturated aq. NH₄Cl. E->F G 7. Extract with ethyl acetate. F->G H 8. Wash organic layer with brine, dry over MgSO₄, and filter. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by recrystallization or column chromatography. I->J

Caption: Experimental workflow for the N-methylation of 2-fluorobenzamide.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Addition of Reactants: To the flask, add 2-fluorobenzamide (1.0 eq) followed by anhydrous THF. Stir until the solid is fully dissolved.

  • Deprotonation: Cool the flask in an ice bath to 0 °C. Carefully and portion-wise, add the sodium hydride (1.2 eq). Caution: Hydrogen gas will evolve. Allow the suspension to stir at 0 °C for 30-60 minutes.

  • Methylation: Slowly add methyl iodide (1.5 eq) dropwise via syringe to the stirring suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous ammonium chloride solution dropwise to quench the excess sodium hydride.[14] Continue the addition until gas evolution ceases. Caution: This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

4.4. Purification

The crude N-methyl-2-fluorobenzamide can be purified by one of the following methods:

  • Recrystallization: This is the preferred method if the crude product is a solid of reasonable purity. A suitable solvent system can be determined experimentally, but a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexanes is a good starting point. Dissolve the crude product in a minimum amount of the hot solvent, and allow it to cool slowly to induce crystallization.

  • Silica Gel Chromatography: If the product is an oil or contains significant impurities, purification by column chromatography is necessary. An eluent system of ethyl acetate and hexanes is typically effective for benzamides.

4.5. Characterization

The identity and purity of the final product, N-methyl-2-fluorobenzamide, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity. The ¹H NMR spectrum should show a characteristic doublet for the N-methyl group coupled to the amide proton.

  • Mass Spectrometry (MS): To confirm the molecular weight (153.15 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the functional groups, particularly the amide carbonyl stretch.

  • Melting Point: To assess the purity of the solid product.

Troubleshooting and Field-Proven Insights

  • Low Yield: This can often be attributed to wet reagents or solvents. Ensure all glassware is rigorously dried and solvents are anhydrous. Incomplete deprotonation can also be a cause; ensure the NaH is active and allow sufficient time for this step.

  • Double Methylation: While less common for primary amides under these conditions, the formation of a tertiary amide is possible. Using a minimal excess of methyl iodide can help to mitigate this.

  • O-Methylation: The formation of the O-methylated imidate isomer is a potential side reaction, though generally less favored. Careful control of reaction conditions helps to ensure N-alkylation is the major pathway.

  • Difficult Quench: If the reaction mixture is very thick, adding more anhydrous THF before quenching can help to manage the process more safely. Always quench slowly at 0 °C.

Conclusion

This application note provides a robust and well-rationalized protocol for the N-methylation of 2-fluorobenzamide. By understanding the underlying mechanism and the rationale for each experimental choice, researchers can confidently and safely execute this important transformation. The detailed steps for reaction, work-up, and purification are designed to ensure high yield and purity of the desired N-methylated product, a valuable building block in pharmaceutical research and development.

References

using 2-fluoro-N-methylbenzamide in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Fluoro-N-methylbenzamide in the Synthesis of Pharmaceutical Intermediates

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of this compound, a versatile building block in modern medicinal chemistry. We delve into its core reactivity, focusing on directed ortho-lithiation and nucleophilic aromatic substitution, and present detailed protocols for its application in the synthesis of high-value pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated scaffold to construct complex molecular architectures.

Introduction: The Strategic Value of Fluorinated Benzamides

The incorporation of fluorine into drug candidates is a cornerstone strategy in pharmaceutical development. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1] Consequently, the demand for versatile, fluorinated starting materials has grown significantly.

This compound (CAS No: 52833-63-3) has emerged as a particularly valuable scaffold.[2][3] Its structure features two key reactive sites: the C-H bond at the C6 position, which is activated for deprotonation, and the C-F bond at the C2 position, which is susceptible to nucleophilic displacement. This dual reactivity allows for sequential, regioselective functionalization, making it an ideal precursor for a wide range of complex pharmaceutical intermediates. This guide will explore the causality behind its reactivity and provide field-proven protocols for its practical application.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 52833-63-3[3]
Molecular Formula C₈H₈FNO[2]
Molecular Weight 153.15 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 78-82 °C
Solubility Soluble in methanol, ethanol, dichloromethane, THF
Safety and Handling

This compound and its derivatives require careful handling in a well-ventilated fume hood.[4][5] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[6] For derivatives like 4-amino-2-fluoro-N-methylbenzamide, specific hazards include being harmful if swallowed and causing skin and serious eye irritation.[7] Always consult the latest Safety Data Sheet (SDS) before use.[4][5][6][8]

Core Reactivity: A Tale of Two Activation Modes

The synthetic power of this compound stems from the interplay between the N-methylamide and the fluorine substituent, which allows for two distinct and highly useful modes of reactivity.

Directed ortho-Lithiation (DoM): The Amide as a Guiding Force

The N-methylamide group is a potent directed metalation group (DMG).[9] When treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), it coordinates the lithium cation, directing the deprotonation to the adjacent ortho position (C6). This occurs because the amide's carbonyl oxygen and nitrogen lone pair chelate the lithium, lowering the activation energy for proton abstraction at the C6 site compared to other aromatic protons.[10][11] This reaction is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent side reactions, such as nucleophilic attack on the amide carbonyl.[9][12] The resulting ortho-lithiated species is a powerful nucleophile, ready to react with a wide range of electrophiles.

Caption: Directed ortho-Lithiation (DoM) Workflow.

Nucleophilic Aromatic Substitution (SNAr): Fluorine as a Leaving Group

The electron-withdrawing nature of the ortho-amide group activates the ipso-carbon (C2), making the fluorine atom a suitable leaving group for Nucleophilic Aromatic Substitution (SNAr). This pathway allows for the introduction of various nucleophiles (e.g., amines, alkoxides) directly at the C2 position, a transformation that is often challenging with less activated aryl fluorides.[13]

Case Study: Synthesis of the Apalutamide/Enzalutamide Core Intermediate

One of the most significant applications of this scaffold is in the synthesis of 4-amino-2-fluoro-N-methylbenzamide. This compound is a crucial intermediate for producing second-generation androgen receptor antagonists like Enzalutamide and Apalutamide, which are vital for treating advanced prostate cancer.[1][14][15][16] The synthesis leverages standard aromatic transformations, demonstrating the robustness of the benzamide core. A common industrial route starts from 2-fluoro-4-nitrotoluene.[17]

Synthesis_Pathway start 2-Fluoro-4-nitrotoluene step1 2-Fluoro-4-nitrobenzoic acid start->step1 1. KMnO₄ Oxidation step2 2-Fluoro-N-methyl-4-nitrobenzamide step1->step2 2. SOCl₂ 3. MeNH₂ (Amination) final 4-Amino-2-fluoro-N-methylbenzamide (Key Intermediate) step2->final 4. Pd/C, H₂ Reduction

Caption: Synthesis of a Key Anti-Cancer Intermediate.

Detailed Application Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: General Procedure for Directed ortho-Lithiation and Quench with an Aldehyde

This protocol describes the C6-functionalization of this compound.

  • Safety Note: Organolithium reagents are pyrophoric and moisture-sensitive. All manipulations must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.2 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-butyllithium (1.1 eq, 1.4 M in cyclohexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.

  • Electrophilic Quench: In a separate flask, dissolve the desired aldehyde (e.g., benzaldehyde, 1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight. Monitor progress by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired C6-substituted product.

Protocol 2: Two-Step Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

This protocol outlines the nitration of the starting material followed by reduction.

Step A: Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide

  • Reactor Setup: To a round-bottom flask, add concentrated sulfuric acid and cool to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add this compound (1.0 eq) in portions, maintaining the temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, keeping the temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-fluoro-N-methyl-4-nitrobenzamide, which can often be used in the next step without further purification.[16]

Step B: Reduction to 4-Amino-2-fluoro-N-methylbenzamide

  • Reactor Setup: To a hydrogenation vessel, add 2-fluoro-N-methyl-4-nitrobenzamide (1.0 eq), palladium on carbon (10% Pd/C, ~2-5 mol%), and a suitable solvent such as methanol or ethyl acetate.[17]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).

  • Filtration: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from ethanol/water) to yield high-purity 4-amino-2-fluoro-N-methylbenzamide.[16][17]

Representative Data

The following data are representative of typical outcomes for the synthesis of the key intermediate.

Table 2: Typical Reaction Outcomes

Reaction StepProductTypical YieldPurity (by HPLC)
Nitration 2-Fluoro-N-methyl-4-nitrobenzamide85-95%>97%
Reduction 4-Amino-2-fluoro-N-methylbenzamide90-98%>98%[17]

Table 3: Analytical Data for 4-Amino-2-fluoro-N-methylbenzamide [16]

AnalysisData
¹H NMR (DMSO-d₆) δ (ppm): 8.15 (br s, 1H, NH), 7.55 (t, 1H), 6.40 (dd, 1H), 6.35 (dd, 1H), 5.90 (s, 2H, NH₂), 2.70 (d, 3H, CH₃)
MS (ESI) m/z: 169.1 [M+H]⁺

Conclusion

This compound is a powerful and versatile building block for pharmaceutical synthesis. Its predictable and regioselective reactivity, governed by the directing influence of the amide group and the leaving group ability of the fluorine atom, provides chemists with reliable pathways to construct complex, highly functionalized intermediates. The successful application of this scaffold in the synthesis of key components for anti-cancer therapeutics like Apalutamide and Enzalutamide underscores its strategic importance in modern drug discovery and development. The protocols detailed herein offer a robust framework for researchers to harness the full synthetic potential of this valuable compound.

References

Application Notes and Protocols: The Strategic Role of 2-Fluoro-N-methylbenzamide Derivatives in the Synthesis of Enzalutamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor pivotal in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Its complex molecular architecture necessitates a multi-step synthesis, where the selection of precursors is critical for overall efficiency, yield, and purity. This document provides an in-depth technical guide on the utilization of 2-fluoro-N-methylbenzamide derivatives, specifically 4-bromo-2-fluoro-N-methylbenzamide, as a key precursor in a robust and scalable synthetic route to Enzalutamide. We will explore the strategic rationale behind its use, provide detailed, field-proven protocols for its preparation and subsequent conversion to Enzalutamide, and discuss the critical parameters that ensure a successful synthesis.

Introduction: Enzalutamide and the Androgen Receptor Signaling Pathway

Prostate cancer is a leading cause of cancer-related mortality in men, with its growth and proliferation often driven by androgen receptor signaling.[1] Enzalutamide represents a significant advancement in anti-androgen therapy. Unlike first-generation antagonists, Enzalutamide multitargets the AR signaling pathway by not only competitively inhibiting androgen binding but also preventing AR nuclear translocation and its interaction with DNA.[3][4][5][6] This comprehensive blockade of the AR signaling cascade has demonstrated improved survival rates in patients with mCRPC.[4]

The intricate synthesis of Enzalutamide has been a subject of extensive research, with a focus on developing efficient, cost-effective, and industrially scalable routes.[1][2] The synthetic pathway detailed herein leverages 4-bromo-2-fluoro-N-methylbenzamide as a cornerstone intermediate. This precursor is strategically chosen for its ability to undergo a crucial Ullmann coupling reaction, a key C-N bond-forming step in the assembly of the Enzalutamide core structure.

The Synthetic Strategy: A Stepwise Approach

The overall synthetic pathway can be logically divided into three main stages:

  • Preparation of the Key Precursor: Synthesis of 4-bromo-2-fluoro-N-methylbenzamide from 4-bromo-2-fluorobenzoic acid.

  • Core Assembly via Ullmann Coupling: The copper-catalyzed coupling of 4-bromo-2-fluoro-N-methylbenzamide with 2-aminoisobutyric acid.

  • Thiohydantoin Ring Formation and Final Product Generation: Cyclization of the intermediate with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to yield Enzalutamide.

This strategic sequencing allows for the efficient construction of the complex molecule with high purity and yield.

Detailed Protocols and Methodologies

Stage 1: Synthesis of 4-bromo-2-fluoro-N-methylbenzamide

The initial step involves the conversion of commercially available 4-bromo-2-fluorobenzoic acid into its corresponding N-methylamide. This is a critical step that introduces the methylcarbamoyl group present in the final Enzalutamide structure. Two common and effective methods for this transformation are presented below.

Method A: Acyl Chloride Formation followed by Amination

This classic two-step, one-pot approach proceeds via an acyl chloride intermediate, which is highly reactive towards amines.

  • Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride facilitates a rapid and high-yielding reaction with the weakly nucleophilic methylamine. The use of a base is essential to neutralize the HCl generated during the reaction.

Protocol 3.1.A: Acyl Chloride Method

  • To a suspension of 4-bromo-2-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.1-1.2 eq) dropwise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • In a separate flask, prepare a solution of aqueous methylamine (40%, ~2.0-3.0 eq) and cool it to 0-5 °C.

  • Slowly add the freshly prepared acyl chloride solution to the cooled methylamine solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-bromo-2-fluoro-N-methylbenzamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.

Method B: Direct Amide Coupling

This method utilizes peptide coupling reagents to directly form the amide bond without isolating the acyl chloride.

  • Rationale: Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) activate the carboxylic acid to form a highly reactive intermediate that readily couples with methylamine. This method avoids the handling of moisture-sensitive acyl chlorides.[7]

Protocol 3.1.B: Direct Coupling Method

  • Dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq), EDCI (1.5 eq), and HOBt (1.1 eq) in an anhydrous polar aprotic solvent such as DMF.

  • Add a solution of methylamine (2 M in THF or an aqueous solution, 1.2 eq) to the mixture.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[7]

Parameter Method A (Acyl Chloride) Method B (Direct Coupling)
Reagents Oxalyl chloride/Thionyl chloride, MethylamineEDCI, HOBt, Methylamine, DIPEA
Advantages High reactivity, generally high yieldsMilder conditions, avoids corrosive reagents
Disadvantages Generation of HCl, moisture sensitive intermediateHigher cost of reagents, longer reaction times
Typical Yield >90%70-85%[7]

Table 1. Comparison of Synthesis Methods for 4-bromo-2-fluoro-N-methylbenzamide.

Stage 2: Ullmann Coupling for Core Structure Assembly

The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution that is pivotal for forming the C-N bond between the benzamide derivative and 2-aminoisobutyric acid.[8]

  • Rationale: The bromine atom at the 4-position of the benzamide is activated towards nucleophilic substitution by the electron-withdrawing nature of the amide and the fluorine atom. The copper(I) catalyst facilitates this coupling, which would otherwise require harsh reaction conditions. The use of a ligand like L-proline can improve the reaction efficiency.

Protocol 3.2: Ullmann Coupling

  • To a reaction vessel, add 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq), 2-aminoisobutyric acid (1.5 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (CuI) or copper(I) chloride (CuCl) (0.1-0.2 eq).

  • Add a suitable ligand such as L-proline (0.2 eq).

  • Add a high-boiling polar aprotic solvent such as DMF or DMSO.

  • De-gas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with dilute HCl to a pH of ~2-3 to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid as a solid. This intermediate is often used in the next step without further purification.

Stage 3: Thiohydantoin Ring Formation to Yield Enzalutamide

The final key step is the cyclization of the amino acid intermediate with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to construct the thiohydantoin ring system of Enzalutamide.

  • Rationale: The isothiocyanate group is highly electrophilic and readily reacts with the secondary amine of the intermediate. An intramolecular cyclization then occurs, where the carboxylic acid attacks the thiourea intermediate, leading to the formation of the thiohydantoin ring. This reaction is often carried out at elevated temperatures.

Protocol 3.3: Cyclization to Enzalutamide

  • Suspend 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (1.0 eq) in a solvent mixture such as DMSO and isopropyl acetate.

  • Add 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.1-1.5 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction by HPLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate.

  • Wash the organic phase with water and brine to remove the DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Enzalutamide.

Purification of Enzalutamide

The final purity of the active pharmaceutical ingredient (API) is of utmost importance. Recrystallization is the most common method for purifying crude Enzalutamide.

Protocol 4.1: Recrystallization

  • Dissolve the crude Enzalutamide in a minimal amount of a suitable hot solvent, such as isopropyl alcohol or a mixture of ethyl acetate and heptane.[1][3]

  • If necessary, treat the hot solution with activated carbon to remove colored impurities.

  • Filter the hot solution to remove any insoluble materials.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford pure Enzalutamide. The purity should be assessed by HPLC.[9]

Visualization of the Synthetic Workflow

Enzalutamide_Synthesis cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Assembly cluster_2 Stage 3: Ring Formation 4-bromo-2-fluorobenzoic_acid 4-bromo-2-fluorobenzoic acid Acyl_Chloride Acyl Chloride Intermediate 4-bromo-2-fluorobenzoic_acid->Acyl_Chloride Oxalyl Chloride, cat. DMF Precursor 4-bromo-2-fluoro-N-methylbenzamide Acyl_Chloride->Precursor Methylamine Coupled_Intermediate 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid Precursor->Coupled_Intermediate Ullmann Coupling (CuI, L-proline, K2CO3) Amino_Acid 2-aminoisobutyric acid Amino_Acid->Coupled_Intermediate Enzalutamide Enzalutamide Coupled_Intermediate->Enzalutamide Cyclization (DMSO, heat) Isothiocyanate 4-isothiocyanato-2-(trifluoromethyl)benzonitrile Isothiocyanate->Enzalutamide

Caption: Synthetic pathway to Enzalutamide from 4-bromo-2-fluorobenzoic acid.

Conclusion

The synthesis of Enzalutamide via the 4-bromo-2-fluoro-N-methylbenzamide precursor represents a well-established and efficient route. This application note provides a comprehensive guide for researchers and drug development professionals, detailing the rationale and step-by-step protocols for each critical transformation. By understanding the causality behind the experimental choices and adhering to the outlined procedures, a high yield and purity of Enzalutamide can be reliably achieved.

References

Application Note: Comprehensive Analytical Characterization of 2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-fluoro-N-methylbenzamide is a substituted benzamide derivative of increasing interest in pharmaceutical and agrochemical research. Its biological activity is intrinsically linked to its chemical structure and purity. Therefore, robust and reliable analytical methodologies are paramount for its characterization, ensuring quality control, and enabling detailed investigation of its properties. This document provides a comprehensive guide to the analytical techniques for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating and are grounded in established analytical principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for method development. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈FNOPubChem[1]
Molecular Weight 153.15 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 52833-63-3PubChem[1]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment and quantification of non-volatile and thermally labile compounds. A reverse-phase method is generally suitable for benzamide derivatives.[2]

Rationale for Method Selection:

Reverse-phase HPLC with a C18 column is chosen for its broad applicability and effectiveness in separating moderately polar compounds like this compound from potential non-polar and polar impurities. The mobile phase composition is selected to ensure good peak shape and resolution.[2][3] A UV detector is employed due to the strong ultraviolet absorbance of the benzophenone structure.[4]

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The organic modifier and gradient can be optimized based on the separation needs.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

    • Sample Solution: Prepare the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to check for interferences.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • The peak area of this compound is used for quantification.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Sample prep_sample->inject_sample equilibrate Equilibrate System inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample cal_curve Generate Calibration Curve inject_std->cal_curve quantify Quantify Analyte inject_sample->quantify cal_curve->quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification.[5] It is particularly useful for identifying and quantifying volatile impurities.

Rationale for Method Selection:

GC-MS is chosen for its high separation efficiency and the definitive identification capabilities of mass spectrometry.[5][6] A non-polar capillary column is suitable for the separation of the relatively non-polar this compound.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of 1 mg/mL in a suitable solvent like methanol or ethyl acetate. Create working standards by serial dilution.[5]

    • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the linear range of the instrument.

Expected Mass Spectrum Fragmentation:

Based on the principles of mass spectral fragmentation of benzamides, the following fragments are anticipated for this compound:

m/zProposed Fragment Ion
153Molecular Ion [M]⁺
122[M - NHCH₃]⁺
95[C₆H₄F]⁺

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for structural confirmation.

Rationale for Method Selection:

¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. The combination of these techniques allows for the complete assignment of the molecule's structure. For fluorinated compounds, ¹⁹F NMR can also be a valuable tool.[7][8]

¹H NMR Data:

The ¹H NMR spectrum of this compound has been reported as follows:[9]

  • Solvent: CDCl₃

  • Chemical Shifts (δ) in ppm:

    • 3.04 (d, J = 4.8 Hz, 3H, CH₃)

    • 6.75 (br s, 1H, NH)

    • 7.11 (dd, J = 8.3, 8.3 Hz, 1H, Ar)

    • 7.2-7.3 (m, 1H, Ar)

    • 7.4-7.5 (m, 1H, Ar)

    • 8.11 (ddd, 1H, Ar)

Experimental Protocol: NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and optionally ¹⁹F NMR spectra according to standard instrument procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for Method Selection:

FTIR is a rapid and non-destructive technique that can confirm the presence of key functional groups such as the amide C=O and N-H bonds, as well as the aromatic C-H and C-F bonds.[10]

Experimental Protocol: FTIR

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (amide)
~3050Aromatic C-H stretch
~1640C=O stretch (amide I)
~1540N-H bend (amide II)
~1250C-F stretch

Workflow for Spectroscopic Analysis

Spectro_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Measurement cluster_interpretation Data Interpretation prep_nmr Dissolve in Deuterated Solvent run_nmr Acquire 1H, 13C, 19F NMR Spectra prep_nmr->run_nmr prep_ftir Prepare KBr Pellet or use ATR run_ftir Acquire FTIR Spectrum prep_ftir->run_ftir interpret_nmr Assign Chemical Shifts and Coupling Constants run_nmr->interpret_nmr interpret_ftir Identify Functional Group Vibrations run_ftir->interpret_ftir confirm_structure Confirm Chemical Structure interpret_nmr->confirm_structure interpret_ftir->confirm_structure

Caption: Workflow for the spectroscopic characterization of this compound.

Purity Determination by Titration

For a quantitative assessment of purity, a classic titration method can be employed, offering a cost-effective and accurate alternative to chromatographic methods for bulk material.

Rationale for Method Selection:

The amide functionality of this compound can be hydrolyzed under basic conditions to yield 2-fluorobenzoic acid and methylamine.[11][12] By using a known excess of a strong base for hydrolysis and then back-titrating the unreacted base with a standard acid, the purity of the starting material can be determined.

Experimental Protocol: Titration

  • Reagents:

    • Standardized 1 M Sodium Hydroxide (NaOH) solution.

    • Standardized 0.5 M Hydrochloric Acid (HCl) solution.

    • Phenolphthalein indicator.

  • Procedure:

    • Accurately weigh approximately 1 g of this compound into a round-bottom flask.

    • Add a known excess of 1 M NaOH solution (e.g., 50.0 mL).

    • Add a few boiling chips and reflux the mixture for 1-2 hours to ensure complete hydrolysis.

    • Cool the solution to room temperature.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the excess NaOH with 0.5 M HCl until the pink color disappears.

    • Perform a blank titration with the same volume of 1 M NaOH solution without the sample.

  • Calculation:

    • Calculate the moles of NaOH consumed by the sample.

    • From the stoichiometry of the reaction, calculate the moles of this compound.

    • Determine the purity of the sample as a percentage.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the confirmation of its identity, structure, and purity. These protocols are designed to be adaptable and can be optimized based on specific laboratory instrumentation and analytical requirements, providing a solid foundation for quality control and research applications.

References

Application Note: Comprehensive HPLC and NMR Analysis of 2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed and robust analytical framework for the characterization of 2-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. We present optimized protocols for both High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The HPLC method is designed for purity assessment and quantification, leveraging reversed-phase chromatography for efficient separation. The NMR section details the structural elucidation using ¹H, ¹³C, and ¹⁹F NMR, offering a comprehensive understanding of the molecule's chemical environment. This guide is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical methodologies for fluorinated aromatic amides.

Introduction: The Significance of this compound Analysis

This compound is a crucial building block in the synthesis of various biologically active compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance, making its precise characterization essential. Accurate analytical methods are paramount for ensuring the purity, identity, and quality of this intermediate, which directly impacts the safety and efficacy of the resulting pharmaceutical products. This application note establishes a self-validating system of protocols to ensure the highest degree of scientific integrity in the analysis of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for method development.

PropertyValueSource
Molecular Formula C₈H₈FNO--INVALID-LINK--[1]
Molecular Weight 153.15 g/mol --INVALID-LINK--[1]
Appearance White solid--INVALID-LINK--[2]
Polarity Moderately polarInferred from structure

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is the method of choice for separating and quantifying moderately polar compounds like this compound due to its robustness and reproducibility. The methodology described below is designed to provide excellent peak shape and resolution.

Rationale for Method Development

The selection of a C18 column is based on its wide applicability and effectiveness in retaining aromatic compounds through hydrophobic interactions.[3][4] The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while ensuring separation from potential impurities. Acetonitrile is chosen for its low UV cutoff and compatibility with UV detection.[5] The addition of a small amount of formic or phosphoric acid to the aqueous phase is recommended to improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[6] A detection wavelength in the range of 220-260 nm is suitable, as benzamides typically exhibit strong UV absorbance in this region.[7]

Experimental Protocol: HPLC

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • 0.45 µm syringe filters.

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the mobile phase initial composition.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration as the working standard, using the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 80% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution Injection Inject Sample/Standard Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Prep_Mobile_Phase Prepare Mobile Phases A & B HPLC_System Equilibrate HPLC System Prep_Mobile_Phase->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 225 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Purity/Concentration Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular structure.

Rationale for NMR Analysis

Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic molecules, including benzamides, providing good solubility and minimal interference in ¹H NMR spectra.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and may be advantageous for observing the NH proton due to slower exchange rates.[8][9] ¹H NMR will confirm the presence of the methyl and aromatic protons and their respective connectivities through spin-spin coupling. ¹³C NMR, with proton decoupling, will identify all unique carbon environments. The presence of fluorine will induce C-F coupling, which can be observed as splitting of the carbon signals, providing valuable structural information. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of the fluorine atom.[10][11]

Experimental Protocol: NMR

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • This compound sample.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ or DMSO-d₆ in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved before placing it in the spectrometer.

NMR Acquisition Parameters:

Parameter¹H NMR¹³C NMR¹⁹F NMR
Solvent CDCl₃CDCl₃CDCl₃
Frequency 400 MHz101 MHz376 MHz
Pulse Program Standard 1DProton-decoupledStandard 1D
Number of Scans 16102464
Relaxation Delay 1 s2 s1 s
Reference TMS (0 ppm)CDCl₃ (77.16 ppm)CFCl₃ (0 ppm, external)
Expected NMR Data and Interpretation

¹H NMR (400 MHz, CDCl₃):

  • δ ~3.04 ppm (d, 3H, J ≈ 4.8 Hz): This doublet corresponds to the methyl protons (-CH₃), coupled to the adjacent NH proton.[2]

  • δ ~6.75 ppm (br s, 1H): A broad singlet for the amide proton (-NH). The broadness is due to quadrupolar relaxation and potential chemical exchange.[2]

  • δ 7.10-7.50 ppm (m, 3H): A complex multiplet region for the aromatic protons.

  • δ ~8.11 ppm (m, 1H): A multiplet corresponding to the aromatic proton ortho to the carbonyl group.[2]

¹³C NMR (101 MHz, CDCl₃):

  • δ ~26.9 ppm: Methyl carbon (-CH₃).

  • δ ~115-165 ppm: Aromatic carbons. The carbon directly bonded to fluorine (C-F) is expected to be a doublet with a large one-bond coupling constant (¹JCF). Other aromatic carbons will show smaller two- and three-bond couplings (²JCF and ³JCF).

  • δ ~165-170 ppm: Carbonyl carbon (C=O).

¹⁹F NMR (376 MHz, CDCl₃):

  • A single resonance is expected for the fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring, typically in the range of -110 to -130 ppm relative to CFCl₃.[12][13]

Molecular Structure and Key NMR Interactions

Caption: Structure and key NMR J-coupling interactions.

Conclusion

The protocols detailed in this application note provide a comprehensive and reliable framework for the analysis of this compound. The described HPLC method is suitable for routine quality control, offering excellent separation and quantification capabilities. The multi-nuclear NMR approach ensures unambiguous structural confirmation and provides deep insights into the molecule's chemical environment. Adherence to these methodologies will enable researchers and drug development professionals to maintain high standards of quality and scientific rigor in their work with this important pharmaceutical intermediate.

References

The Latent Agrochemical Potential of 2-Fluoro-N-methylbenzamide: A Guide for Exploratory Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Pharmaceuticals, A New Agricultural Frontier?

2-Fluoro-N-methylbenzamide (CAS 52833-63-3) is a well-documented chemical intermediate, primarily recognized for its critical role in the synthesis of advanced pharmaceuticals.[1] However, to confine this molecule to a singular application would be to overlook the vast potential inherent in its chemical structure, particularly within the realm of agrochemical research and development. The presence of a fluorinated benzene ring coupled with an N-methylbenzamide core presents a tantalizing scaffold for the design of novel fungicides and herbicides.

The strategic incorporation of fluorine into agrochemical candidates is a proven method for enhancing metabolic stability, binding affinity to target enzymes, and overall biological efficacy.[2][3] This guide, therefore, serves as a set of detailed application notes and protocols for the researcher poised to explore the untapped agrochemical potential of this compound. We will delve into its prospective applications, drawing parallels from established benzamide agrochemicals, and provide robust protocols for its derivatization and screening.

Part 1: The Benzamide Heritage in Crop Protection

The benzamide functional group is a cornerstone of modern agrochemicals, most notably in the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[4][5][6] These compounds function by targeting Complex II of the mitochondrial respiratory chain, a vital enzyme for cellular energy production in fungi.[5][6] The disruption of this process leads to the cessation of fungal growth and, ultimately, cell death.

Hypothesized Mechanism of Action for this compound Derivatives:

It is plausible that novel derivatives of this compound could exhibit fungicidal activity through the inhibition of succinate dehydrogenase. The core benzamide structure provides the necessary pharmacophore for binding to the enzyme, while the fluorine atom can enhance binding affinity and the N-methyl group can be further modified to optimize activity and systemic properties.

Part 2: Application Notes for Agrochemical Screening

Fungicidal Screening

The primary hypothesis for the agrochemical utility of this compound derivatives lies in their potential as fungicides. The following notes outline a screening strategy to assess this potential.

  • Target Pathogens: A panel of economically important fungal pathogens should be selected for initial screening. This should include representatives from different fungal classes to assess the spectrum of activity. Suggested pathogens include:

    • Botrytis cinerea (Gray Mold)

    • Sclerotinia sclerotiorum (White Mold)

    • Valsa mali (Valsa Canker of Apple)

    • Alternaria solani (Early Blight of Tomato and Potato)

    • Fusarium graminearum (Fusarium Head Blight of Wheat)

  • Structure-Activity Relationship (SAR) Exploration: A library of this compound derivatives should be synthesized to explore the SAR. Modifications should focus on:

    • Substitution at other positions on the benzene ring.

    • Replacement of the N-methyl group with other alkyl or aryl substituents.

    • Introduction of a second pharmacophore known to have antifungal activity.

  • Benchmarking: The performance of novel derivatives should be benchmarked against established commercial fungicides, particularly SDHIs like boscalid and fluxapyroxad.[7][8]

Herbicidal Screening

While the primary hypothesis is fungicidal activity, the fluorinated benzamide scaffold also has potential for herbicidal action.

  • Target Weeds: A selection of common broadleaf and grass weeds should be used for primary screening. Examples include:

    • Amaranthus retroflexus (Redroot Pigweed)

    • Chenopodium album (Common Lambsquarters)

    • Setaria viridis (Green Foxtail)

    • Echinochloa crus-galli (Barnyardgrass)

  • Phytotoxicity Assessment: Promising herbicidal candidates should be evaluated for their selectivity and potential phytotoxicity on important crop species such as corn, soybean, and wheat.

Part 3: Experimental Protocols

Protocol for Synthesis of this compound Derivatives

This protocol provides a general method for the synthesis of novel benzamide derivatives for screening.

Objective: To synthesize a library of N-substituted-2-fluorobenzamides.

Materials:

  • 2-Fluorobenzoyl chloride

  • A variety of primary and secondary amines

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-fluorobenzoyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR and mass spectrometry.

Protocol for In Vitro Antifungal Assay

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a panel of fungal pathogens.[9][10][11]

Objective: To determine the in vitro antifungal activity of this compound derivatives.

Materials:

  • Synthesized compounds dissolved in DMSO

  • Fungal cultures

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow fungal strains on PDA or SDA plates. Prepare a spore suspension in sterile saline and adjust the concentration to 1 x 10^5 spores/mL.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well plate. The final concentrations should range from 0.125 to 256 µg/mL.

  • Inoculation: Add the fungal spore suspension to each well. Include a positive control (commercial fungicide) and a negative control (DMSO without compound).

  • Incubation: Incubate the plates at 25-28 °C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed. This can be determined visually or by measuring the optical density at 600 nm.[10]

Data Presentation:

Table 1: In Vitro Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDBotrytis cinereaSclerotinia sclerotiorumValsa maliAlternaria solaniFusarium graminearum
2-FNMB-01 DataDataDataDataData
2-FNMB-02 DataDataDataDataData
Boscalid DataDataDataDataData
Protocol for Greenhouse Herbicide Screening

This protocol describes a whole-plant bioassay to evaluate the herbicidal efficacy of the synthesized compounds.[12][13][14]

Objective: To assess the pre- and post-emergence herbicidal activity of this compound derivatives.

Materials:

  • Seeds of target weed species

  • Pots filled with a suitable soil mix

  • Greenhouse with controlled environment (temperature, light, humidity)

  • Spray chamber for uniform herbicide application

  • Synthesized compounds formulated for spraying

Procedure:

  • Planting: Sow seeds of the target weed species in pots and allow them to germinate and grow to the 2-4 leaf stage for post-emergence testing. For pre-emergence testing, seeds are sown and the herbicide is applied before emergence.

  • Herbicide Application: Apply the formulated compounds at various rates (e.g., 100, 250, 500 g a.i./ha) using a calibrated spray chamber. Include an untreated control and a commercial herbicide standard.

  • Incubation: Maintain the treated plants in the greenhouse for 14-21 days.

  • Efficacy Assessment: Evaluate herbicidal efficacy by visually assessing the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring the reduction in plant biomass compared to the untreated control.[12][13]

Data Presentation:

Table 2: Greenhouse Herbicidal Efficacy of this compound Derivatives (% Control at 14 Days After Application)

Compound IDApplication Rate (g a.i./ha)Amaranthus retroflexusSetaria viridis
2-FNMB-01 250DataData
2-FNMB-02 250DataData
Glyphosate 500DataData

Part 4: Visualizing Workflows and Mechanisms

Diagram 1: Hypothetical Mechanism of Action of a this compound Derivative as an SDHI Fungicide

G cluster_0 Mitochondrial Respiratory Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates FNMB_Derivative This compound Derivative FNMB_Derivative->Complex_II Inhibits caption Hypothesized inhibition of Complex II by a 2-FNMB derivative.

Caption: Hypothesized inhibition of Complex II by a 2-FNMB derivative.

Diagram 2: Workflow for Agrochemical Screening of this compound Derivatives

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Start This compound Scaffold Synthesis Derivative Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Fungicide_Screen In Vitro Fungicidal Assay Purification->Fungicide_Screen Herbicide_Screen Greenhouse Herbicidal Assay Purification->Herbicide_Screen SAR_Analysis Structure-Activity Relationship Analysis Fungicide_Screen->SAR_Analysis Herbicide_Screen->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Field_Trials Field Trials Lead_Optimization->Field_Trials caption Workflow for agrochemical discovery with 2-FNMB.

Caption: Workflow for agrochemical discovery with 2-FNMB.

Conclusion

While this compound is currently established in the pharmaceutical industry, its structural motifs suggest a promising, yet unexplored, future in agrochemical research. The protocols and application notes provided in this guide offer a foundational framework for initiating a research program aimed at unlocking this potential. Through systematic derivatization and robust biological screening, it is conceivable that this humble intermediate could serve as the starting point for a new generation of effective and safe crop protection agents.

References

Application Notes and Protocols: The Strategic Use of 2-fluoro-N-methylbenzamide in the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the 2-fluoro-N-methylbenzamide scaffold in the design and synthesis of potent anti-cancer agents. This document outlines detailed synthetic protocols, robust in vitro evaluation methodologies, and a thorough explanation of the underlying mechanism of action, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Versatility of the this compound Moiety in Oncology

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a fluorine atom at the 2-position of the N-methylbenzamide structure offers several advantages in drug design. The high electronegativity of fluorine can modulate the acidity of the amide proton, influence intramolecular hydrogen bonding, and alter the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability.[2] These characteristics make this compound and its derivatives valuable building blocks in the synthesis of targeted anti-cancer therapeutics.

A prime example of the successful application of this scaffold is in the development of PARP inhibitors, a class of drugs that exploit the concept of synthetic lethality to selectively kill cancer cells with deficiencies in DNA repair pathways, particularly those with mutations in the BRCA1 and BRCA2 genes.[3][4] Olaparib, a potent PARP inhibitor approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers, features a key structural element derived from a 2-fluorobenzamide derivative.[3][5] This document will use the synthesis and evaluation of an Olaparib-like compound as a central example to illustrate the utility of the this compound core.

Part 1: Synthesis of a PARP Inhibitor Featuring the this compound Core

This section details a multi-step synthesis to construct a potent PARP inhibitor, beginning with the preparation of a key intermediate derived from this compound.

Protocol 1.1: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide

This initial step involves the amide coupling of 4-bromo-2-fluorobenzoic acid with methylamine.

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Methylamine solution (2M aqueous) or Methylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Brine solution

Procedure:

  • To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 equivalent).

  • Dissolve the starting material in DMF or DCM.

  • Add methylamine solution (e.g., 2M aqueous solution, 5.0 equivalents) or methylamine hydrochloride (1.1 equivalents). If using the hydrochloride salt, add a base such as DIPEA (3.3 equivalents) to liberate the free amine.

  • Add the coupling agents, EDCI (2.5 equivalents) and HOBt (1.5 equivalents).[6]

  • Stir the reaction mixture at room temperature for 16 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If DMF was used as the solvent, extract the aqueous phase with ethyl acetate (3x). If DCM was used, hydrolyze the reaction mixture and extract with DCM (2x).

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:3 v/v) to afford 4-bromo-2-fluoro-N-methylbenzamide as a white solid.[6]

Protocol 1.2: Synthesis of an Olaparib-like PARP Inhibitor

This protocol outlines the subsequent steps to construct the final PARP inhibitor, starting from a key phthalazinone intermediate which is then coupled to a piperazine moiety derived from the this compound scaffold.

Step A: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This key intermediate can be synthesized via various routes, often starting from phthalhydrazide.[7][8][9][10][11][12] The synthesis involves the construction of the phthalazinone core and subsequent functionalization to introduce the 2-fluoro-5-(carboxymethyl)benzyl group. A practical approach involves a Negishi coupling reaction.[7]

Step B: Amide Coupling with a Piperazine Derivative

  • Activation of the Carboxylic Acid: Dissolve 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or THF. Add an amide coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or carbonyldiimidazole.[9][12]

  • Addition of the Piperazine Moiety: To the activated carboxylic acid, add 1-(cyclopropanecarbonyl)piperazine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or DIPEA.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for several hours until completion, as monitored by TLC. The work-up typically involves aqueous extraction and purification by column chromatography or recrystallization to yield the final product, 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (Olaparib).[5]

Part 2: In Vitro Evaluation of Anti-Cancer Activity

Once synthesized, the novel compound's anti-cancer properties must be rigorously evaluated. This section provides detailed protocols for key in vitro assays.

Protocol 2.1: Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14][15]

Materials:

  • Cancer cell lines (e.g., BRCA1-deficient and BRCA1-proficient breast cancer cell lines)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Addition of MTT/MTS Reagent:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15] Then, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][15]

    • For MTS Assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[5][16]

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm for MTT and 490 nm for MTS.[14][16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value.

Table 1: Representative IC50 Values of Olaparib in Various Cancer Cell Lines
Cell LineCancer TypeBRCA StatusOlaparib IC50 (µM)Citation(s)
HCT116Colorectal CancerWild-type2.799[17]
HCT15Colorectal CancerWild-type4.745[17]
SW480Colorectal CancerWild-type12.42[17]
MDA-MB-436Breast CancerBRCA1 mutant4.7[1]
HCC1937Breast CancerBRCA1 mutant96[1]
MDA-MB-231Breast CancerWild-type~20[1]
MDA-MB-468Breast CancerWild-type<10[1]
MCF-7Breast CancerWild-type10[18]
Protocol 2.2: PARP1/2 Enzyme Inhibition Assay (Fluorescence Polarization)

This homogenous assay measures the ability of a compound to inhibit the enzymatic activity of PARP1 and PARP2 by detecting the binding of the enzyme to a fluorescently labeled DNA probe.[6][19]

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Fluorescently labeled DNA probe

  • NAD+

  • Assay buffer

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare the PARP enzyme and fluorescent DNA probe solutions in the assay buffer.

  • Assay Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the PARP enzyme (either PARP1 or PARP2) to the wells.

    • Add the fluorescently labeled DNA probe to all wells.

    • Initiate the reaction by adding NAD+.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction and binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis: The inhibition of PARP activity will result in the enzyme remaining bound to the DNA probe, leading to a high fluorescence polarization signal. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Part 3: Mechanism of Action - Synthetic Lethality

The anti-cancer efficacy of PARP inhibitors in BRCA-deficient tumors is a classic example of synthetic lethality . This occurs when a combination of two genetic mutations or the inhibition of two pathways leads to cell death, whereas a defect in only one of these is viable.[3][20][21]

The Role of PARP in DNA Repair:

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4] When an SSB occurs, PARP1 binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[19]

The Role of BRCA in DNA Repair:

BRCA1 and BRCA2 are tumor suppressor proteins that play a central role in the repair of double-strand DNA breaks (DSBs) through a high-fidelity pathway called homologous recombination (HR).[3][19]

The Principle of Synthetic Lethality:

In normal cells, if PARP is inhibited, SSBs can accumulate and, during DNA replication, lead to the formation of DSBs. These DSBs can be efficiently repaired by the HR pathway, and the cells survive.

However, in cancer cells with a BRCA1 or BRCA2 mutation, the HR pathway is deficient. When these cells are treated with a PARP inhibitor, the accumulation of SSBs and their conversion to DSBs becomes lethal, as the cells lack a functional HR pathway to repair them.[3][4][20] This leads to genomic instability and ultimately, apoptotic cell death.

An alternative and complementary model suggests that PARP inhibitors "trap" the PARP enzyme on the DNA at the site of the break.[3][20] This trapped PARP-DNA complex is a significant obstacle to DNA replication, leading to stalled replication forks that collapse into DSBs, which are particularly toxic to HR-deficient cells.[3]

Visualizing the Pathways

Synthetic_Lethality cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP-mediated Base Excision Repair SSB->PARP Repair Replication DNA Replication SSB->Replication Cell_Survival_Normal Cell Survival PARP->Cell_Survival_Normal DSB Double-Strand Break (DSB) Replication->DSB Fork Collapse HR BRCA-mediated Homologous Recombination DSB->HR Repair HR->Cell_Survival_Normal SSB_cancer Single-Strand Break (SSB) PARP_inhibited PARP Trapping & Inhibition of BER SSB_cancer->PARP_inhibited PARPi PARP Inhibitor PARPi->PARP_inhibited Blocks Replication_cancer DNA Replication PARP_inhibited->Replication_cancer Increased SSBs DSB_cancer Double-Strand Break (DSB) Replication_cancer->DSB_cancer Fork Collapse HR_deficient Deficient Homologous Recombination DSB_cancer->HR_deficient Repair Fails Cell_Death Cell Death (Apoptosis) HR_deficient->Cell_Death

Caption: The mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation Start This compound Derivative Intermediate Key Phthalazinone Intermediate Start->Intermediate Multi-step Synthesis Final_Compound Final PARP Inhibitor Intermediate->Final_Compound Amide Coupling Cell_Culture Cancer Cell Lines (BRCA+/BRCA-) Final_Compound->Cell_Culture Enzyme_Assay PARP1/2 Inhibition Assay (Fluorescence Polarization) Final_Compound->Enzyme_Assay Cell_Viability Cell Viability Assay (MTT/MTS) Cell_Culture->Cell_Viability Treatment IC50_Cell Determine Cellular IC50 Cell_Viability->IC50_Cell IC50_Enzyme Determine Enzymatic IC50 Enzyme_Assay->IC50_Enzyme

Caption: A generalized experimental workflow for the synthesis and in vitro evaluation of a this compound-based PARP inhibitor.

References

Application Notes and Protocols: 2-Fluoro-N-methylbenzamide Analogs in the Development of FtsZ Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Bacterial Cell Division

The rise of multidrug-resistant bacteria poses a significant threat to global health, creating an urgent need for novel antibiotics that act on new targets.[1] A highly promising and relatively unexploited target is the Filamentous temperature-sensitive mutant Z (FtsZ) protein.[1][2] FtsZ is a prokaryotic cytoskeletal protein, a homolog of eukaryotic tubulin, and is essential for bacterial cell division.[1][3] In a GTP-dependent process, FtsZ monomers polymerize at the mid-cell to form a dynamic structure called the Z-ring.[3] This Z-ring acts as a scaffold, recruiting other proteins of the divisome complex, which collectively orchestrate the synthesis of the septal wall and constriction of the cell, leading to two daughter cells.[1][2]

Inhibition of FtsZ's function disrupts Z-ring formation, causing bacteria to fail cell division, leading to cell filamentation and eventual death.[3] This makes FtsZ an attractive target for new antibacterial agents.[3][4] Among the various classes of FtsZ inhibitors, benzamide derivatives have emerged as a particularly potent and well-characterized group.[3][5][6] Compounds like 2-fluoro-N-methylbenzamide and its analogs, such as the well-studied PC190723 (a 2,6-difluoro-3-methoxybenzamide derivative), have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus.[5][7][8]

These application notes provide a comprehensive guide to the methodologies used to synthesize and evaluate benzamide-based FtsZ inhibitors, focusing on the principles and protocols crucial for their development.

Mechanism of Action: Stabilization of the FtsZ Polymer

Unlike inhibitors that target the GTP-binding site, benzamides like PC190723 bind to a distinct, allosteric site located in the interdomain cleft of FtsZ.[9] This binding is preferential to the polymerized (T-state) of FtsZ.[9] The key mechanism of action is not the prevention of polymerization but rather the stabilization of FtsZ filaments.[8][10]

This stabilization has several downstream consequences:

  • Suppression of Dynamics: The Z-ring is a highly dynamic structure that must assemble and disassemble. By locking the FtsZ protofilaments in a polymerized state, benzamides suppress the dynamic turnover necessary for constriction.[9][10]

  • Reduced GTPase Activity: The hydrolysis of GTP is coupled to the dynamic instability of the filaments. By stabilizing the polymer, these inhibitors indirectly reduce the overall GTPase activity.[7][8]

  • Induction of Aberrant Structures: These compounds can induce the formation of non-functional FtsZ assemblies, such as bundles, coils, and arcs throughout the cytoplasm, instead of a single, functional Z-ring at the mid-cell.[8][10]

The ultimate result is a complete blockage of cytokinesis, leading to bactericidal effects.[7]

FtsZ_Inhibition cluster_0 Normal FtsZ Polymerization Cycle cluster_1 Inhibition Pathway FtsZ_GDP FtsZ-GDP (Monomer) GTP_exchange GTP Binding FtsZ_GDP->GTP_exchange GDP release FtsZ_GTP FtsZ-GTP (Monomer) GTP_exchange->FtsZ_GTP Polymerization Polymerization FtsZ_GTP->Polymerization Z_Ring Dynamic Z-Ring Polymerization->Z_Ring GTP_hydrolysis GTP Hydrolysis Z_Ring->GTP_hydrolysis Inhibitor This compound Analog (e.g., PC190723) Z_Ring->Inhibitor Inhibitor Binding Depolymerization Depolymerization GTP_hydrolysis->Depolymerization Stabilized_Polymer Hyper-stabilized Non-functional Polymer GTP_hydrolysis->Stabilized_Polymer Dynamics Suppressed Depolymerization->FtsZ_GDP Pi release Inhibitor->Stabilized_Polymer Block Cytokinesis Blocked Stabilized_Polymer->Block Synthesis_Workflow Start 2-Fluorobenzoic Acid Step1 Add SOCl₂ in DCM (0°C to RT) Start->Step1 Intermediate 2-Fluorobenzoyl Chloride (in situ) Step1->Intermediate Step2 Add Methylamine in DCM (0°C to RT) Intermediate->Step2 Crude Crude Product Mixture Step2->Crude Step3 Aqueous Work-up (NaHCO₃, H₂O, Brine) Crude->Step3 Step4 Dry (MgSO₄) & Concentrate Step3->Step4 Step5 Purify (Column Chromatography) Step4->Step5 Final Pure this compound Step5->Final SAR_Diagram Benzamide_Core R1 R1: Halogens (F, Cl) enhance activity. 2,6-diF is often optimal. Benzamide_Core->R1 R2 R2: Small alkoxy groups (e.g., -OCH₃) can dramatically increase potency. Benzamide_Core->R2 R3 R3: Small alkyl groups (e.g., -CH₃) are generally favorable. Benzamide_Core->R3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-fluoro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-driven insights to help you optimize your synthetic protocols, minimize byproduct formation, and ensure the highest purity of your final product.

Introduction: Navigating the Synthesis of this compound

This compound is a key building block in medicinal chemistry, notably as a precursor for synthesizing various pharmaceutically active compounds. The two most common synthetic routes to this molecule are:

  • Acylation of methylamine with 2-fluorobenzoyl chloride: A direct and often high-yielding method.

  • Amide coupling of 2-fluorobenzoic acid with methylamine: This route requires the use of a coupling agent to activate the carboxylic acid.

While seemingly straightforward, both pathways present unique challenges and can lead to the formation of specific byproducts that can complicate purification and compromise the quality of the final product. This guide will address these challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am seeing a significant amount of a water-insoluble white solid in my crude product when using the 2-fluorobenzoyl chloride method. What is it and how can I avoid it?

A1: This is a very common issue. The white, water-insoluble solid is most likely 2-fluorobenzoic acid .

  • Causality: 2-fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis, even with trace amounts of moisture in your reaction setup or solvents.[1][2] The presence of the electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, making it particularly prone to react with water.[1]

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

    • Solvent Purity: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents like molecular sieves.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

  • Purification: If 2-fluorobenzoic acid has already formed, it can typically be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the work-up. The 2-fluorobenzoic acid will be converted to its water-soluble sodium salt and partition into the aqueous layer.

Q2: My reaction with 2-fluorobenzoic acid and methylamine using DCC as a coupling agent resulted in a difficult-to-remove, insoluble white powder. What is this byproduct?

A2: The insoluble white powder is almost certainly dicyclohexylurea (DCU) , a common byproduct of DCC-mediated coupling reactions.[3][4]

  • Causality: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form the desired amide. In the process, DCC is converted to the highly insoluble DCU.[5]

  • Troubleshooting & Prevention:

    • Filtration: DCU is typically removed by filtration of the reaction mixture before the aqueous work-up. Since DCU is insoluble in most common organic solvents, this is an effective method.[3][4]

    • Alternative Coupling Agents: Consider using a water-soluble carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an additive like HOBt (1-Hydroxybenzotriazole). The resulting urea byproduct from EDC is water-soluble and can be easily removed during the aqueous work-up.[3][4]

Q3: I've noticed an impurity with a higher molecular weight than my desired product in my mass spectrometry analysis. What could this be?

A3: A higher molecular weight impurity could be a diacylated byproduct , specifically N-(2-fluorobenzoyl)-2-fluoro-N-methylbenzamide .

  • Causality: This byproduct can form if a molecule of methylamine is acylated by two molecules of 2-fluorobenzoyl chloride. While less common with a secondary amine intermediate, it can occur under certain conditions, particularly if a strong base is used or at elevated temperatures, leading to the formation of an intermediate imide that can be further acylated. A more likely scenario is the diacylation of any primary amine impurities present.

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a slight excess of methylamine to ensure the complete consumption of the 2-fluorobenzoyl chloride.

    • Controlled Addition: Add the 2-fluorobenzoyl chloride slowly and at a low temperature (e.g., 0 °C) to the solution of methylamine to control the reaction exotherm and minimize side reactions.

    • Avoid Strong Bases: Use a non-nucleophilic base like triethylamine to scavenge the HCl byproduct, rather than a stronger base that could deprotonate the newly formed amide and facilitate a second acylation.

Q4: How can I effectively monitor the progress of my reaction to minimize byproduct formation from incomplete reactions?

A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring reaction progress.

  • TLC Analysis:

    • Mobile Phase: A good starting point for a mobile phase system is a mixture of ethyl acetate and hexanes (e.g., 30:70 or 50:50 v/v).

    • Visualization: Use a UV lamp (254 nm) for visualization, as the aromatic rings in the starting materials and product are UV-active.

    • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (e.g., 2-fluorobenzoyl chloride or 2-fluorobenzoic acid) has disappeared.

  • HPLC Analysis:

    • Method: A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is typically effective for separating the starting materials, product, and major byproducts.[6]

    • Benefit: HPLC provides a more quantitative assessment of the reaction progress and can detect minor byproducts that may not be visible by TLC.[7][8]

Summary of Potential Byproducts and their Characteristics

ByproductChemical NameFormation PathwayKey Characteristics
Unreacted Starting Materials 2-fluorobenzoyl chloride / 2-fluorobenzoic acid / MethylamineIncomplete reactionCan be detected by TLC/HPLC
Hydrolysis Product 2-fluorobenzoic acidReaction of 2-fluorobenzoyl chloride with moisture[1]White solid, can be removed by basic wash
Coupling Reagent Byproduct Dicyclohexylurea (DCU)Use of DCC as a coupling agent[3][4]White, insoluble solid, removed by filtration
Diacylated Byproduct N-(2-fluorobenzoyl)-2-fluoro-N-methylbenzamideOver-acylation of methylamineHigher molecular weight impurity
Salt Byproduct Methylammonium chlorideNeutralization of HCl with excess methylamine[9]Water-soluble, removed during aqueous work-up

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of methylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the dropping funnel and add it dropwise to the stirred methylamine solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the 2-fluorobenzoyl chloride is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Amide Coupling (with EDC/HOBt)
  • Setup: To a round-bottom flask, add 2-fluorobenzoic acid (1.0 equivalent), HOBt (1.1 equivalents), and an anhydrous solvent (e.g., DMF or dichloromethane).

  • Activation: Add EDC.HCl (1.1 equivalents) to the mixture and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add methylamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways and Byproduct Formation

Synthesis_Pathways cluster_0 Pathway 1: Acylation cluster_1 Pathway 2: Amide Coupling 2-fluorobenzoyl chloride 2-fluorobenzoyl chloride This compound This compound 2-fluorobenzoyl chloride->this compound + Methylamine 2-fluorobenzoic acid_byproduct 2-fluorobenzoic acid (Hydrolysis Byproduct) 2-fluorobenzoyl chloride->2-fluorobenzoic acid_byproduct + H2O (moisture) Diacylated Byproduct Diacylated Byproduct 2-fluorobenzoyl chloride->Diacylated Byproduct + Excess Acylating Agent Methylamine Methylamine Methylamine->this compound 2-fluorobenzoic acid 2-fluorobenzoic acid Product_2 This compound 2-fluorobenzoic acid->Product_2 + Methylamine + DCC DCU_byproduct Dicyclohexylurea (DCU) (Coupling Byproduct) 2-fluorobenzoic acid->DCU_byproduct DCC Methylamine_2 Methylamine Methylamine_2->Product_2

Caption: Synthetic pathways to this compound and common byproducts.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproduct Identify Major Byproduct (TLC, LC-MS, NMR) start->check_byproduct is_acid Is it 2-fluorobenzoic acid? check_byproduct->is_acid Yes is_dcu Is it DCU? check_byproduct->is_dcu No solution_acid Improve Anhydrous Conditions Use Basic Wash in Work-up is_acid->solution_acid is_sm Unreacted Starting Material? is_dcu->is_sm No solution_dcu Filter Crude Reaction Mixture Consider EDC/HOBt is_dcu->solution_dcu Yes solution_sm Increase Reaction Time/Temp Check Stoichiometry is_sm->solution_sm Yes end Optimized Synthesis solution_acid->end solution_dcu->end solution_sm->end

Caption: A troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Purification of 2-Fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-fluoro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the purification process. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound?

The impurities present in your crude product are almost always a direct consequence of the synthetic route employed. The most common synthesis involves the reaction of a 2-fluorobenzoyl derivative with methylamine.

  • Route 1: Acylation with 2-Fluorobenzoyl Chloride. This highly efficient method reacts 2-fluorobenzoyl chloride with methylamine, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[1]

  • Route 2: Amide Coupling of 2-Fluorobenzoic Acid. This route uses coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for reaction with methylamine.[1][2]

Based on these pathways, a summary of likely impurities and their characteristics is presented below.

ImpuritySourceRationale for Removal
2-Fluorobenzoic Acid Unreacted starting material (Route 2); Hydrolysis of 2-fluorobenzoyl chloride (Route 1)Acidic. Can be removed with a basic aqueous wash.
2-Fluorobenzoyl Chloride Unreacted starting material (Route 1)Highly reactive. Typically quenched to 2-fluorobenzoic acid during aqueous workup.
Excess Methylamine Unreacted starting material (Both Routes)Basic and volatile. Can be removed with an acidic aqueous wash.
Triethylamine / Triethylammonium HCl Base/Byproduct (Route 1)Basic/Salt. Water-soluble and easily removed with acidic and neutral aqueous washes.
Coupling Agent Byproducts (e.g., DCU) Byproduct (Route 2)Dicyclohexylurea (DCU) is a common byproduct of DCC coupling, which is notoriously insoluble in many organic solvents and can often be removed by filtration.[1]
Residual Solvents Reaction/Extraction Solvents (e.g., DCM, DMF, Ethyl Acetate)Removed under reduced pressure (rotary evaporation) and/or high vacuum.
Q2: My crude product is a sticky oil, but the literature reports a solid. What should I do?

This is a common issue often caused by the presence of residual solvents or impurities acting as a eutectic mixture, depressing the melting point.

  • High Vacuum Drying: First, ensure all volatile solvents are removed by placing the sample under high vacuum for several hours.

  • Trituration: If it remains an oil, try trituration. This involves adding a non-solvent (a solvent in which your product is insoluble, but the impurities are soluble) and scratching the flask or sonicating. Hexanes or a mixture of ethyl acetate/hexanes are good starting points. This can often induce crystallization.

  • Proceed with Purification: If the oil persists, it is heavily contaminated. Proceed directly to a robust purification method like column chromatography. The purified fractions, once free of impurities, should yield the solid product upon solvent evaporation.

Q3: Recrystallization or Column Chromatography: Which is the superior method for this compound?

The choice depends on the impurity profile and the desired scale. For amides, recrystallization is often the method of choice when possible as it can be more time- and solvent-efficient, especially on a large scale.[3]

The following decision workflow can guide your choice:

G start Crude Product Analysis (TLC, NMR) decision2 Is the product the major component (>85%)? start->decision2 chrom Purify via Column Chromatography recryst Purify via Recrystallization decision1 Are impurities structurally very similar to product (similar Rf)? decision1->chrom  Yes decision1->recryst  No decision2->recryst  Yes decision2->decision1  No

Caption: Decision workflow for purification method selection.

  • Choose Recrystallization if your crude product is relatively clean (>85% pure) and the impurities have different solubility profiles.

  • Choose Column Chromatography for complex mixtures with multiple components or when impurities are structurally similar to the product, making separation by solubility difficult.[4]

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the product and impurities in a given solvent at varying temperatures.

Step 1: Selecting an Appropriate Solvent

The ideal solvent should dissolve the this compound completely at its boiling point but poorly at low temperatures (0-4 °C). The impurities, ideally, should remain soluble at all temperatures.

Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a few drops of the candidate solvent. If the compound dissolves immediately at room temperature, the solvent is unsuitable.

  • If it does not dissolve, heat the mixture gently. If the compound dissolves when hot, it's a potential candidate.

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

Recommended Solvents to Screen for Amides: [3]

  • Water

  • Ethanol or Isopropanol

  • Acetonitrile

  • Ethyl Acetate

  • Toluene

  • Mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexanes)

Step 2: Detailed Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of your chosen hot solvent to just dissolve the solid completely. Adding too much solvent is a common mistake that will drastically reduce your yield.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or DCU), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Troubleshooting Recrystallization Issues
IssueProbable CauseSolution
No Crystals Form Too much solvent was used; Solution is supersaturated.Boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute; Impurities are preventing crystallization.Use a lower-boiling point solvent. If impurities are the cause, first purify by column chromatography.
Poor Recovery/Low Yield Too much solvent used; Crystals are too soluble in the cold solvent; Premature crystallization during hot filtration.Re-concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure solvent is ice-cold for washing. Ensure filtration apparatus is pre-warmed.

Troubleshooting Guide 2: Purification by Flash Column Chromatography

Flash column chromatography is the workhorse of purification in organic synthesis, separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

Step 1: Selecting the Eluent (Mobile Phase)

The goal is to find a solvent system where your product, this compound, has a retention factor (Rf) of approximately 0.3 on a silica gel TLC plate.

TLC Screening Protocol:

  • Prepare a dilute solution of your crude product in a volatile solvent like DCM or Ethyl Acetate.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a chamber with a candidate eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Visualize the plate under a UV lamp (254 nm).

  • Adjust the eluent polarity until the spot corresponding to the product has an Rf of ~0.3. The impurities should be well-separated from the product spot.

Common Eluent Systems for Aromatic Amides:

  • Ethyl Acetate / Hexanes (or Petroleum Ether)[2]

  • Dichloromethane / Ethyl Acetate[4]

  • Dichloromethane / Methanol (for more polar compounds)

Step 2: Detailed Flash Chromatography Protocol

The entire workflow can be visualized as follows:

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation pack 1. Pack Column (Slurry Method) load 2. Load Sample (Dry or Wet Loading) pack->load run_col 3. Run Column with Eluent (Apply Gentle Pressure) load->run_col collect 4. Collect Fractions run_col->collect tlc 5. Analyze Fractions by TLC collect->tlc combine 6. Combine Pure Fractions tlc->combine evap 7. Evaporate Solvent combine->evap

Caption: Standard workflow for flash column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour it into the column and use gentle air pressure to pack a uniform bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.

  • Elution: Carefully add the eluent and apply gentle, steady pressure (using a pump or inert gas) to push the solvent through the column. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate and develop it to determine which fractions contain your pure product.

  • Isolation: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure.

Troubleshooting Chromatography Issues
IssueProbable CauseSolution
Poor Separation / Overlapping Bands Column was packed poorly (cracks/channels); Sample was overloaded; Eluent polarity is too high.Repack the column carefully. Use less sample material for the column size. Start with a lower polarity eluent and consider using a gradient elution (slowly increasing polarity).
Product Won't Elute from the Column Eluent is not polar enough.Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate).
Cracked Silica Bed The column ran dry; Solvents of vastly different polarity were switched too quickly.Always keep the silica bed wet with solvent. When running a gradient, increase polarity gradually.

By applying these principles and protocols, you can effectively troubleshoot and achieve high purity for your this compound, ensuring the quality and reliability of your subsequent research.

References

Technical Support Center: Mastering the Recrystallization of Benzamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of benzamide compounds. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their recrystallization techniques for this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) that address specific challenges encountered during the crystallization process. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for the recrystallization of a benzamide compound?

A1: The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should exhibit a significant difference in the solubility of the benzamide compound at high and low temperatures. That is, the compound should be highly soluble in the boiling solvent but sparingly soluble at room temperature or below.

The principle of "like dissolves like" is a useful starting point.[1] Benzamides are polar molecules due to the presence of the amide functional group, which can participate in hydrogen bonding.[1] Therefore, polar organic solvents are generally good candidates.

Commonly used solvents for benzamide recrystallization, in decreasing order of benzamide solubility, include methanol, acetone, and ethanol.[2] Water can also be used, but benzamide's solubility in water is limited.[1] For substituted benzamides, the nature of the substituent will influence polarity and thus solvent choice. For instance, the presence of a hydroxyl group is expected to increase polarity and favor more polar solvents.[3]

Q2: How do I perform a single-solvent recrystallization for a typical benzamide compound?

A2: A single-solvent recrystallization is the most straightforward method. The general procedure is as follows:

  • Dissolution: Place the crude benzamide solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), you will need to perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals to remove any residual solvent.

Q3: When should I consider using a mixed-solvent system for recrystallization?

A3: A mixed-solvent system is beneficial when no single solvent meets the ideal criteria. This technique employs two miscible solvents: one in which the benzamide is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent).

The procedure involves dissolving the crude benzamide in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of benzamide compounds and provides systematic approaches to resolve them.

Problem 1: The benzamide compound fails to crystallize upon cooling.

Possible Causes and Solutions:

  • Excess Solvent: This is the most common reason for crystallization failure. If too much solvent was added, the solution will not be saturated upon cooling.

    • Solution: Gently heat the solution to boil off some of the solvent. Once the volume has been reduced, allow the solution to cool again. To check if you have a supersaturated solution, you can dip a glass rod into the solution and then remove it; a crystalline residue should form on the rod as the solvent evaporates.

  • Supersaturation: Sometimes, a solution can become supersaturated and require a "trigger" to initiate crystallization.

    • Solutions:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure benzamide compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal formation.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: If the above methods fail, you may need to remove the solvent entirely (e.g., using a rotary evaporator) and attempt the recrystallization with a different solvent or a mixed-solvent system.

Problem 2: A low yield of purified benzamide crystals is obtained.

Possible Causes and Solutions:

  • Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

    • Solution: Ensure the solution is allowed to cool undisturbed for an adequate period. Placing the flask in an ice bath after it has reached room temperature can significantly improve the yield.

  • Premature Crystallization during Hot Filtration: If the solution cools too much during hot filtration, some of the product will crystallize on the filter paper.

    • Solution: To prevent this, use a pre-heated funnel and flask for the filtration and work quickly. If crystals do form on the filter paper, they can be redissolved with a small amount of hot solvent and added back to the filtrate.

  • Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of the product.

    • Solution: Use only a minimal amount of ice-cold solvent to wash the crystals.

Problem 3: The benzamide compound "oils out" instead of forming crystals.

"Oiling out" is the separation of the dissolved compound as a liquid phase rather than a solid crystalline phase.[4] This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is highly impure.[5] The oily droplets are often a good solvent for impurities, leading to a less pure final product.[4]

Possible Causes and Solutions:

  • High Solute Concentration/Rapid Cooling: Very high supersaturation can lead to oiling out.[4]

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.

  • Low Melting Point of the Compound: If the compound's melting point is below the solvent's boiling point, it may melt in the hot solution and then separate as an oil upon cooling.

    • Solution: Choose a solvent with a lower boiling point.

  • Presence of Impurities: Significant amounts of impurities can lower the melting point of the compound, increasing the likelihood of oiling out.

    • Solution: If possible, try to remove some of the impurities before recrystallization, for example, by performing a preliminary purification step like column chromatography. Adding a small amount of activated charcoal to the hot solution before filtration can sometimes help remove colored impurities that may contribute to oiling out.

Data Presentation

Table 1: Solubility of Benzamide in Various Organic Solvents

The following table provides quantitative data on the solubility of benzamide in several common organic solvents at different temperatures. This data can serve as a valuable starting point for solvent selection.

SolventTemperature (K)Molar Fraction (x10^2)
Methanol 283.1513.85
293.1518.41
303.1524.12
313.1531.34
323.1540.48
Ethanol 283.155.89
293.158.01
303.1510.72
313.1514.21
323.1518.89
Acetone 283.1510.25
293.1513.59
303.1517.89
313.1523.41
323.1530.56
Ethyl Acetate 283.151.34
293.151.83
303.152.48
313.153.35
323.154.51
Water 283.150.21
293.150.28
303.150.38
313.150.51
323.150.68

Data adapted from a technical guide on the solubility of a related compound, which provides this data for benzamide.[3]

Experimental Protocols & Visualizations

Standard Single-Solvent Recrystallization Workflow

The following diagram illustrates the key steps and decision points in a standard single-solvent recrystallization procedure.

RecrystallizationWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Collection cluster_troubleshooting Troubleshooting start Start with Crude Benzamide choose_solvent Select Appropriate Solvent start->choose_solvent dissolve Dissolve in Minimum Hot Solvent insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes cool_solution Slowly Cool Solution insoluble_check->cool_solution No hot_filtration->cool_solution crystals_form Crystals Form? cool_solution->crystals_form collect_crystals Collect via Vacuum Filtration crystals_form->collect_crystals Yes troubleshoot Induce Crystallization (Scratch/Seed) crystals_form->troubleshoot No wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end Pure Benzamide dry_crystals->end troubleshoot->cool_solution reconcentrate Reduce Solvent Volume troubleshoot->reconcentrate reconcentrate->cool_solution

Caption: A workflow diagram for single-solvent recrystallization.

Troubleshooting Decision Tree for "Oiling Out"

This diagram provides a logical pathway for addressing the issue of a benzamide compound oiling out during recrystallization.

OilingOutTroubleshooting start Compound 'Oils Out' reheat Reheat to Redissolve Oil start->reheat add_solvent Add Small Amount of Additional Solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Successful Recrystallization check_crystals->success Yes change_solvent Change to a Lower Boiling Point Solvent check_crystals->change_solvent No pre_purify Consider Pre-purification Step change_solvent->pre_purify

References

Technical Support Center: Troubleshooting Low Yields in Benzamide Synthesis via the Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the Schotten-Baumann reaction. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with low yields during the synthesis of benzamides. Here, we move beyond simple protocols to explore the underlying principles governing this powerful reaction, providing you with the expert insights needed to diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My overall yield of benzamide is disappointingly low. What is the most systematic way to troubleshoot this?

A systematic approach is crucial and saves valuable time and resources. Low yields in the Schotten-Baumann reaction are typically rooted in one of four areas: reactant quality, reaction conditions (especially pH), competing side reactions, or product loss during workup.

Troubleshooting_Workflow start Low Benzamide Yield check_sm 1. Verify Starting Material Quality (Amine & Benzoyl Chloride) start->check_sm check_ph 2. Audit Reaction pH & Base Stoichiometry check_sm->check_ph If materials are pure check_hydrolysis 3. Quantify Hydrolysis Byproduct (Benzoic Acid) check_ph->check_hydrolysis If pH is optimal check_workup 4. Analyze Aqueous & Organic Layers Post-Workup check_hydrolysis->check_workup If hydrolysis is minimal solution Problem Identified & Resolved check_workup->solution If product is recovered

Caption: A systematic workflow for troubleshooting low benzamide yields.

Begin with Step 1 and proceed sequentially. Each step is designed to eliminate a potential variable, narrowing down the source of the problem efficiently.

Q2: I'm observing a significant amount of benzoic acid byproduct. What's causing this and how can I prevent it?

The presence of excess benzoic acid is a classic sign that the hydrolysis of your benzoyl chloride starting material is outcompeting the desired amidation reaction. This is one of the most common failure modes in the Schotten-Baumann procedure.

Causality: The reaction is a competition between two nucleophiles for the electrophilic benzoyl chloride: your amine (desired reaction) and the hydroxide ion/water (undesired hydrolysis). If the conditions favor hydrolysis, your yield will suffer.

Key Factors Favoring Hydrolysis:

  • Excessively High pH: While a base is required to neutralize the HCl byproduct, a very high concentration of hydroxide ions (e.g., pH > 11-12) will dramatically accelerate the hydrolysis of benzoyl chloride.

  • Slow Amine Nucleophilicity: If your amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity is reduced. This slower reaction rate gives the competing hydrolysis reaction more time to occur.

  • Poor Mixing/Mass Transfer: In a biphasic system, if the benzoyl chloride is not efficiently brought into contact with the amine, it remains in the aqueous phase where it is vulnerable to hydrolysis.

  • High Temperature: The hydrolysis reaction rate increases with temperature.

Solutions:

  • Precise pH Control: Maintain the reaction pH in the optimal range of 8-10. This ensures the amine is sufficiently deprotonated and nucleophilic without creating an excessive concentration of hydroxide ions. Use a pH meter for real-time monitoring if possible.

  • Controlled Reagent Addition: Add the benzoyl chloride slowly and sub-surface to the vigorously stirred reaction mixture. This ensures it reacts with the amine before it has a chance to hydrolyze.

  • Use a Biphasic System: Running the reaction in a two-phase system (e.g., dichloromethane/water or toluene/water) can be highly effective. The benzoyl chloride and the resulting benzamide reside primarily in the organic layer, while the amine and base are in the aqueous phase. The reaction occurs at the interface, protecting the benzoyl chloride from bulk hydrolysis.

Reaction_Competition BzCl Benzoyl Chloride (Electrophile) Benzamide Desired Product (Benzamide) BzCl->Benzamide BenzoicAcid Side Product (Benzoic Acid) BzCl->BenzoicAcid Amine Amine (R-NH2) (Nucleophile) Amine->BzCl Acylation (GOOD) pH 8-10 Hydroxide Hydroxide (OH-) (Nucleophile) Hydroxide->BzCl Hydrolysis (BAD) pH > 11

Caption: The competition between amine acylation and benzoyl chloride hydrolysis.

Q3: My amine is expensive and has poor water solubility. How can I adapt the procedure?

This is a common scenario, especially in pharmaceutical development. For poorly water-soluble amines, a standard aqueous Schotten-Baumann is inefficient. The amine remains in the organic phase, while the base is in the aqueous phase, leading to poor reaction kinetics.

Recommended Strategies:

  • Phase-Transfer Catalysis (PTC): This is an elegant solution. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), is added to the biphasic system. The catalyst forms an ion pair with the hydroxide or carbonate from the aqueous phase and transports it into the organic phase. This allows the deprotonation of the amine and subsequent reaction with benzoyl chloride to occur efficiently in the organic solvent.

  • Homogeneous Aprotic Solvent System: You can run the reaction in a single-phase system using an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate. In this setup, an organic base, such as triethylamine (TEA) or pyridine, is used as an acid scavenger instead of an aqueous base. This method is often called the Einhorn reaction, a variation of the Schotten-Baumann.

Data Summary: Choosing a Solvent/Base System

System TypeTypical SolventsBaseBest For...Key Considerations
Classic Biphasic Water / TolueneNaOH, K₂CO₃Water-soluble amines.Vigorous stirring is essential. Risk of hydrolysis.
Biphasic with PTC Water / DCMNaOH, K₂CO₃Poorly water-soluble, valuable amines.Requires a phase-transfer catalyst (e.g., TBAB). Highly efficient.
Homogeneous Aprotic DCM, THFTriethylamine, PyridineAnhydrous conditions, acid-sensitive substrates.Base must be added carefully. Formation of amine hydrochloride salts can complicate workup.
Q4: How critical is temperature control during the reaction?

Temperature control is highly critical for both yield and safety. The acylation reaction is significantly exothermic.

Consequences of Poor Temperature Control:

  • Accelerated Hydrolysis: As mentioned, higher temperatures increase the rate of the competing benzoyl chloride hydrolysis, directly reducing your yield.

  • Side Reactions: For sensitive substrates, elevated temperatures can lead to decomposition or other unwanted side reactions.

  • Safety Hazard: On a larger scale, an uncontrolled exotherm can cause the reaction to boil violently, leading to a dangerous pressure buildup and potential reactor failure.

Best Practices:

  • Always perform the addition of benzoyl chloride at a reduced temperature, typically between 0-10 °C, using an ice bath.

  • Add the acylating agent slowly and monitor the internal temperature of the reaction. The addition rate should be adjusted to keep the temperature within the desired range.

  • Allow the reaction to slowly warm to room temperature after the addition is complete to ensure it proceeds to completion.

Experimental Protocols

Protocol 1: Optimized Schotten-Baumann Synthesis of N-benzylbenzamide (Biphasic)

This protocol provides a robust method for synthesizing a simple benzamide, incorporating best practices for yield optimization.

Materials:

  • Benzylamine (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add benzylamine (1.0 eq) and dichloromethane (approx. 10 mL per gram of amine). Begin vigorous stirring.

  • Base Addition: Add 2 M NaOH solution (2.0 eq) to the flask.

  • Cooling: Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice-water bath.

  • Benzoyl Chloride Addition: Dilute the benzoyl chloride (1.05 eq) with a small amount of DCM and add it to the addition funnel. Add the benzoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup - Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Workup - Washing: Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine), saturated sodium bicarbonate solution (to remove benzoic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure N-benzylbenzamide.

Technical Support Center: Strategies to Minimize Side Reactions in N-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced N-methylation strategies. N-methylation is a fundamental transformation in drug discovery and development, capable of profoundly altering a molecule's pharmacological profile by modulating properties like potency, selectivity, metabolic stability, and cell permeability.[1][2][3][4] However, the very reactivity that makes methylation powerful can also lead to a host of undesirable side reactions, complicating syntheses, reducing yields, and creating purification challenges.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the specific issues researchers encounter during N-methylation experiments. We will move beyond simple protocols to explore the mechanistic reasoning behind these strategies, empowering you to make informed decisions in your own work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a significant amount of quaternary ammonium salt. How can I prevent this over-methylation?

A1: This is the most common side reaction when using traditional alkylating agents. The tertiary amine product, being a potent nucleophile itself, competes with the starting secondary amine for the methylating agent, leading to over-alkylation. [5][6][7]

The formation of these salts consumes your desired product and can significantly complicate purification due to their different solubility profiles.[5] Here are the primary strategies to prevent it:

Core Strategy 1: The Eschweiler-Clarke Reaction

This is the classic and most robust method for methylating primary or secondary amines to the tertiary stage while completely avoiding quaternization.[8][9][10][11]

  • Causality: The reaction mechanism is self-limiting. The amine first reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid.[10][12][13] A tertiary amine cannot form another iminium ion with formaldehyde, so the reaction stops cleanly at the desired stage.[8][9] This mechanistic feature makes it a superior choice when over-methylation is a concern.

Protocol 1: General Procedure for Eschweiler-Clarke N-Methylation

  • Setup: To the secondary amine (1.0 eq) in a round-bottom flask, add formic acid (1.8 - 2.5 eq) and a 37% aqueous solution of formaldehyde (1.1 - 1.5 eq).

  • Reaction: Heat the mixture to 80-100 °C. The reaction is typically complete within 2-18 hours. Monitor progress by TLC or LC-MS. The evolution of CO2 gas is an indicator of reaction progress.[8]

  • Work-up: Cool the reaction mixture to room temperature. Carefully basify the solution with an aqueous base (e.g., NaOH or Na2CO3) to a pH > 10.

  • Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[10]

Core Strategy 2: Reductive Amination

Like the Eschweiler-Clarke reaction, reductive amination is a powerful technique that inherently avoids over-alkylation. It involves the formation of an imine or iminium ion from the amine and formaldehyde, which is then reduced in situ by a selective reducing agent.

  • Causality: The reaction pathway does not involve a reactive alkyl halide. Since the tertiary amine product cannot form an imine with formaldehyde, further reaction is impossible. This method offers excellent control and is compatible with a wide range of functional groups.[11][14] Common reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), or H2 with a catalyst.[13][14]

cluster_0 Direct Alkylation Pathway cluster_1 Reductive Amination Pathway A Secondary Amine (R₂NH) B Tertiary Amine (R₂NMe) A->B + MeX C Quaternary Salt (R₂NMe₂⁺X⁻) B->C + MeX (Side Reaction) D Secondary Amine (R₂NH) E Iminium Ion (R₂N=CH₂⁺) D->E + HCHO F Tertiary Amine (R₂NMe) E->F + Reductant G No Further Reaction F->G

Caption: Comparison of direct alkylation vs. reductive amination pathways.

Q2: My substrate contains both an amine (-NH) and a hydroxyl (-OH) group. How can I achieve selective N-methylation without O-methylation?

A2: This is a classic chemoselectivity challenge. Because both nitrogen and oxygen are nucleophiles, competitive methylation is a significant risk. The outcome depends on the relative nucleophilicity of the two groups and the reaction conditions.

Core Strategy 1: Exploit Differential Nucleophilicity & Basicity

  • Causality: Generally, amines are more nucleophilic than the corresponding alcohols. Under neutral or slightly basic conditions, the amine will react preferentially. For phenols, which are more acidic, the choice of base is critical. A base that is too strong will deprotonate both the phenol and the amine (if it's an ammonium salt), leading to a mixture of products. A carefully chosen weak base can selectively deprotonate the more acidic proton. For example, NaHCO3 is often used to selectively deprotonate a carboxylic acid in the presence of a phenol, illustrating the principle of base selection.[15]

Core Strategy 2: Choice of Methylating Agent

  • Hard and Soft Acids and Bases (HSAB) Principle: This principle can guide reagent selection. Nitrogen is generally a "softer" nucleophile than oxygen. "Softer" methylating agents (e.g., Methyl Iodide) will preferentially react with the softer nitrogen center, while "harder" agents (e.g., Dimethyl Sulfate) may show a higher tendency to react with the harder oxygen center.[15][16]

  • Dimethyl Carbonate (DMC): DMC is considered a "green" methylating agent and can offer high selectivity for N-methylation over O-methylation in many systems, often requiring catalytic activation.[17][18]

Core Strategy 3: pH Control

  • Causality: At low pH, the amine will be protonated to form an ammonium salt (R-NH3+). This protonated form is no longer nucleophilic, effectively "protecting" it and allowing for selective O-methylation if desired.[19] Conversely, to favor N-methylation, conditions should be neutral to basic to ensure the amine is in its free, nucleophilic state.

Core Strategy 4: Enzymatic Methylation

  • Causality: For ultimate selectivity, S-adenosyl-l-methionine (SAM)-dependent methyltransferase (MT) enzymes are unparalleled. These enzymes have highly evolved active sites that precisely position the substrate to ensure methylation occurs only on the desired atom (N vs. O), often with complete control over regioselectivity in complex molecules.[20][21]

Q3: I am trying to prepare a mono-methylated primary amine, but the reaction yields a large amount of the di-methylated product. How can I improve mono-selectivity?

A3: This is a common issue because the mono-methylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a faster second methylation.

Core Strategy: Reductive Amination with Stoichiometric Control

This is the most effective and widely used method for controlled mono-alkylation of primary amines.

  • Causality: By using one equivalent of an aldehyde (e.g., formaldehyde for methylation) relative to the primary amine, you can form the imine intermediate stoichiometrically. Subsequent reduction then yields the desired mono-methylated secondary amine. Since no excess methylating source is present in a highly reactive form, di-methylation is effectively suppressed.[14]

Protocol 2: Controlled Mono-N-methylation via Reductive Amination

  • Setup: Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

  • Imine Formation: Add one equivalent of formaldehyde (1.0 eq, often as a 37% aqueous solution) or another aldehyde. If needed, add a drying agent like anhydrous MgSO4 to facilitate imine formation. Stir for 1-2 hours at room temperature.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.2 - 1.5 eq), portion-wise to control any effervescence.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (typically 4-24 hours), as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the crude secondary amine, which can be purified further if needed.

Data & Workflow Visualization
Table 1: Comparison of Common Methylating Agents
Methylating AgentFormulaKey Features & Use CasesCommon Side ReactionsSafety & Handling
Dimethyl Sulfate (DMS) (CH₃)₂SO₄Highly reactive, cost-effective, industry standard.[16]High risk of over-methylation (quaternization). [11] Potential for O-methylation.Extremely toxic, carcinogenic, and corrosive. [16][22][23] Fatal if inhaled; absorbed through skin.[16] Requires extreme caution and specialized handling.
Methyl Iodide (MeI) CH₃IVery reactive Sₙ2 substrate.High risk of over-methylation. [6]Toxic and a suspected carcinogen.[23] Less acutely hazardous than DMS but still requires handling in a fume hood with appropriate PPE.
Eschweiler-Clarke HCHO / HCOOHSelf-limiting; avoids quaternization. [8][9] Inexpensive reagents.Reaction produces CO₂ gas. Can require high temperatures.Formaldehyde is a sensitizer and suspected carcinogen. Formic acid is corrosive. Standard laboratory precautions are sufficient.
Dimethyl Carbonate (DMC) (CH₃)₂CO₃"Green" methylating agent; low toxicity.[18] Can be highly selective.Less reactive than DMS or MeI; often requires higher temperatures or catalysis.Low toxicity, biodegradable. Considered an environmentally friendly alternative.

Troubleshooting Workflow for N-Methylation

References

Technical Support Center: Synthesis of 4-bromo-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-2-fluoro-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help optimize your synthetic protocols and improve yields. This valuable intermediate is utilized in the synthesis of various pharmaceutical compounds, including the androgen-receptor antagonist Enzalutamide (MDV 3100).[1][2][3][4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-bromo-2-fluoro-N-methylbenzamide, offering explanations and actionable solutions to enhance reaction outcomes.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired 4-bromo-2-fluoro-N-methylbenzamide. What are the likely causes and how can I fix this?

Answer: Low to no yield is a frequent challenge in amide synthesis, often stemming from inefficient activation of the starting carboxylic acid, 4-bromo-2-fluorobenzoic acid.[5]

  • Root Cause Analysis:

    • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[6][7] To overcome this, the carboxylic acid must be converted into a more electrophilic species.

    • Inappropriate Coupling Reagent: The choice of coupling reagent is critical. While many exist, their effectiveness can vary based on the specific substrates and reaction conditions.

    • Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, returning it to the starting material and quenching the reaction.

    • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the efficiency of the amide coupling.

  • Solutions & Protocols:

    • Employ a Suitable Coupling Reagent: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) are a common and effective choice.[6][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][8] For enhanced efficiency and to suppress side reactions like racemization, EDC is often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).[8][9][10] Phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HBTU, HATU) are also powerful alternatives.[10][11][12]

    • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[12] If using methylamine hydrochloride, ensure it is dry. If using an aqueous solution of methylamine, the stoichiometry of the coupling reagents may need to be adjusted.

    • Optimize Reaction Parameters: Most coupling reactions for this synthesis are performed at room temperature for several hours (e.g., 16 hours).[1][9] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

    • Alternative Two-Step Protocol (via Acyl Chloride):

      • Convert 4-bromo-2-fluorobenzoic acid to its more reactive acyl chloride. This is typically achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM), often with a catalytic amount of DMF.[13][14]

      • React the resulting 4-bromo-2-fluorobenzoyl chloride with methylamine. This reaction is usually rapid and can be performed at low temperatures (e.g., 0 °C) in the presence of a base like triethylamine to neutralize the HCl byproduct.[13]

Issue 2: Formation of Impurities

Question: My final product is contaminated with significant impurities. How can I identify and minimize their formation?

Answer: Impurity generation is often related to side reactions of the activated intermediate or unreacted starting materials.

  • Root Cause Analysis:

    • Unreacted Starting Material: Incomplete conversion will leave 4-bromo-2-fluorobenzoic acid in the final product mixture, which can be difficult to separate.

    • Side Reactions of Activated Ester: The highly reactive O-acylisourea intermediate (when using carbodiimides) can undergo intramolecular rearrangement or react with other nucleophiles present in the mixture.[8]

    • Dicyclohexylurea (DCU) Contamination: If using Dicyclohexylcarbodiimide (DCC), the urea byproduct is notoriously insoluble in many organic solvents and can be challenging to remove completely.[10]

  • Solutions & Protocols:

    • Optimize Stoichiometry: Ensure the appropriate equivalents of reagents are used. A slight excess of the amine and coupling reagents is common. One reported procedure uses 1 equivalent of the carboxylic acid, 5 equivalents of 2M aqueous methylamine, 2.5 equivalents of EDCI, and 1.5 equivalents of HOBt.[1][9]

    • Use Water-Soluble Reagents: Opting for EDC instead of DCC is highly recommended. The resulting urea byproduct from EDC is water-soluble, allowing for easy removal during an aqueous workup.[6][10]

    • Effective Workup and Purification:

      • Quenching: After the reaction is complete, quench with water.[1][9]

      • Extraction: Extract the product into an organic solvent like ethyl acetate.[1][9]

      • Washes: Wash the organic layer with a mild acid (e.g., 1N HCl) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.[13]

      • Purification: The most effective method for purifying 4-bromo-2-fluoro-N-methylbenzamide is silica gel column chromatography, typically using a solvent system like ethyl acetate/petroleum ether or ethyl acetate/hexanes.[1][9][13]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Aprotic polar solvents are generally preferred for amide coupling reactions. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most commonly reported solvents for this synthesis.[8][9] DMF is excellent at dissolving the starting materials and reagents, while DCM is easily removed under reduced pressure.

Q2: Why is a base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) necessary?

A2: A non-nucleophilic base serves two primary functions in these coupling reactions.[12] First, it deprotonates the amine hydrochloride salt if that is used as the amine source. Second, it neutralizes any acidic byproducts formed during the reaction, such as the HCl generated when using EDC·HCl, driving the equilibrium towards product formation.[8]

Q3: Can I use methylamine gas directly instead of an aqueous solution or hydrochloride salt?

A3: While possible, using methylamine gas requires specialized equipment and careful handling due to its volatility and toxicity. For most lab-scale syntheses, using a 2M solution of methylamine in THF or water, or using methylamine hydrochloride salt with an added equivalent of base, is safer and more convenient.[13]

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method. A suitable eluent system would be a mixture of ethyl acetate and petroleum ether (e.g., 1:3 v/v).[1][9] Spot the reaction mixture alongside the starting material (4-bromo-2-fluorobenzoic acid). The reaction is complete when the starting material spot has disappeared and a new, typically less polar, product spot has appeared. LC-MS can also be used for more precise monitoring.

Q5: What are the typical yields I can expect for this synthesis?

A5: With an optimized protocol, yields for the synthesis of 4-bromo-2-fluoro-N-methylbenzamide are generally good. Reported yields often range from 74% to quantitative (nearly 100%) after purification.[9]

Data & Protocols

Table 1: Reagent Stoichiometry Comparison
ReagentProtocol 1 (EDCI/HOBt)Protocol 2 (BOP)Protocol 3 (Acyl Chloride)
4-bromo-2-fluorobenzoic acid1.0 eq1.0 eq1.0 eq
Methylamine source2M aq. soln. (5.0 eq)HCl salt (1.1 eq)2.0N in THF (excess)
Coupling/Activating AgentEDCI (2.5 eq), HOBt (1.5 eq)BOP reagent (1.1 eq)Oxalyl Chloride (1.2 eq)
BaseDIPEA (appropriate amount)DIPEA (3.3 eq)Triethylamine (5.0 eq)
SolventDMFDichloromethane (DCM)Dichloromethane (DCM)
Reference [1][9][9][13]

Experimental Workflow: EDC/HOBt Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-bromo-2-fluorobenzoic acid, EDCI, HOBt, and DIPEA in DMF B Add 2M aqueous methylamine A->B 1. Combine Reagents C Stir at room temperature for 16 hours D Monitor by TLC/LC-MS C->D 2. Monitor Progress E Quench with water F Extract with Ethyl Acetate (3x) E->F 3. Quench G Combine organic layers, wash with H₂O and brine, dry over Na₂SO₄ F->G 4. Extract H Concentrate under reduced pressure G->H 5. Dry I Purify by silica gel chromatography H->I 6. Purify

Caption: Standard workflow for the synthesis using EDC/HOBt coupling.

Logical Flow: Troubleshooting Low Yield

G A Low Yield Observed B Check Carboxylic Acid Activation A->B C Ensure Anhydrous Conditions A->C D Verify Reagent Stoichiometry A->D E Use effective coupling agent (e.g., EDCI/HOBt, HATU) B->E H Consider alternative protocol (e.g., acyl chloride) B->H F Use dry solvents and glassware C->F G Use slight excess of amine and coupling reagents D->G

Caption: Decision tree for addressing low product yield.

References

Navigating the Synthesis of 2-fluoro-N-methylbenzamide: A Technical Support Guide for Large-Scale Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the large-scale synthesis of 2-fluoro-N-methylbenzamide. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address the challenges encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to support your research and development endeavors.

I. Overview of Synthetic Strategies

The large-scale synthesis of this compound is primarily achieved through two principal pathways, each with its own set of advantages and challenges.

Pathway 1: Acylation of Methylamine with 2-Fluorobenzoyl Chloride

This is a direct and often high-yielding method for amide bond formation. The reaction involves the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.[1][2]

Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Methylamine

This route involves the activation of the carboxylic acid group of 2-fluorobenzoic acid using a coupling agent, followed by reaction with methylamine. This method avoids the use of the highly reactive and corrosive 2-fluorobenzoyl chloride.[3]

II. Troubleshooting Guide: From Lab Bench to Production Scale

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format, providing potential causes and actionable solutions.

A. Challenges Related to Reaction Progression

Question 1: My reaction is sluggish or not proceeding to completion, as indicated by TLC monitoring. What are the likely causes and how can I resolve this?

Potential Causes & Troubleshooting Steps:

  • Insufficient Mixing/Mass Transfer: On a large scale, inadequate agitation can lead to localized concentration gradients, hindering the reaction rate.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous mixture. Consider baffles in the reactor to improve mixing efficiency.

  • Low Reaction Temperature: While initial cooling might be necessary to control the exotherm, maintaining too low a temperature can slow down the reaction.

    • Solution: After the initial addition of the amine, consider allowing the reaction to slowly warm to room temperature or even gently heat it to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile.[4]

  • Poor Quality of Starting Materials: Impurities in 2-fluorobenzoyl chloride (e.g., residual thionyl chloride) or 2-fluorobenzoic acid can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., GC, NMR) before use. If necessary, purify the starting materials by distillation or recrystallization.

  • Deactivation of Reagents: 2-Fluorobenzoyl chloride is moisture-sensitive and can hydrolyze to the unreactive 2-fluorobenzoic acid.[5]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Ensure all glassware and equipment are thoroughly dried before use.

B. Issues Concerning Product Purity and Isolation

Question 2: I'm observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?

Potential Causes & Troubleshooting Steps:

  • Formation of Diacylated Byproduct (bis-(2-fluorobenzoyl)methylamine): This can occur if an excess of 2-fluorobenzoyl chloride is used or if the methylamine is not well-dispersed.

    • Solution: Add the 2-fluorobenzoyl chloride slowly and sub-surface to a well-agitated solution of methylamine. Use a slight excess of methylamine to ensure complete consumption of the acid chloride.

  • Unreacted Starting Materials: Residual 2-fluorobenzoic acid or 2-fluorobenzoyl chloride can contaminate the product.

    • Solution: During workup, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities.[6]

  • Hydrolysis of the Product: Amides can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.

    • Solution: Maintain careful control of pH and temperature during the workup and purification steps. Use mild acidic and basic washes and avoid prolonged exposure to extreme pH.

Question 3: I am having difficulty purifying the final product. What are the recommended purification strategies for large-scale production?

Purification Strategies:

  • Recrystallization: This is often the most effective and scalable method for purifying solid products.

    • Recommended Solvents: A good starting point for recrystallization of benzamides is a mixture of ethyl acetate and hexanes.[6] Other potential solvent systems include ethanol/water or toluene.

    • Troubleshooting Crystallization: If the product oils out, try using a more dilute solution or a different solvent system. Seeding with a small crystal of pure product can also induce crystallization. If impurities are inhibiting crystallization, a preliminary purification by column chromatography on a small scale might be necessary to obtain seed crystals.[6]

  • Slurry Wash: Washing the crude solid product with a solvent in which the impurities are soluble but the product has low solubility can be an effective purification step.

  • Column Chromatography: While less common for very large-scale production, flash chromatography can be used for batches where high purity is critical.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a common eluent for benzamides.[6]

Table 1: Summary of Key Reaction Parameters and Their Impact

ParameterImpact on YieldImpact on PurityRecommendations for Large-Scale Synthesis
Reagent Stoichiometry Using a slight excess of methylamine can drive the reaction to completion.Excess 2-fluorobenzoyl chloride can lead to diacylation.Use 1.05-1.2 equivalents of methylamine.
Addition Rate Slower addition of 2-fluorobenzoyl chloride can prevent temperature spikes.Rapid addition can lead to localized high concentrations and side reactions.Add 2-fluorobenzoyl chloride dropwise or via a syringe pump over a prolonged period.
Temperature Control Higher temperatures can increase reaction rate.Exothermic reactions can lead to side products if not controlled.Cool the reaction mixture during the initial addition, then allow to warm to ambient temperature or gently heat.
Solvent Choice A solvent that dissolves both reactants is ideal.The solvent should be inert to the reaction conditions.Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

III. Experimental Protocols & Visualization

Detailed Experimental Protocol: Acylation of Methylamine with 2-Fluorobenzoyl Chloride

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve methylamine (aqueous solution or gas) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 2-fluorobenzoyl chloride in the same solvent to the cooled methylamine solution over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-fluorobenzoyl chloride is consumed.[7] A common eluent for TLC is a 3:1 mixture of hexanes and ethyl acetate.

  • Workup: Once the reaction is complete, quench by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any 2-fluorobenzoic acid), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify the crude product by recrystallization.

Synthetic Pathway and Potential Pitfalls

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product & Purification cluster_issues Potential Issues 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl Chloride Amidation Amidation Reaction 2-Fluorobenzoyl_Chloride->Amidation Hydrolysis Hydrolysis to 2-Fluorobenzoic Acid 2-Fluorobenzoyl_Chloride->Hydrolysis Moisture Methylamine Methylamine Methylamine->Amidation Crude_Product Crude 2-Fluoro-N- methylbenzamide Amidation->Crude_Product Diacylation Diacylation Side Product Amidation->Diacylation Excess Acid Chloride Purified_Product Pure 2-Fluoro-N- methylbenzamide Crude_Product->Purified_Product Recrystallization/ Chromatography Purification_Challenge Purification Challenges Crude_Product->Purification_Challenge

Caption: Synthetic workflow for this compound highlighting key steps and potential challenges.

IV. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling 2-fluorobenzoyl chloride and methylamine on a large scale?

A1:

  • 2-Fluorobenzoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[8][9] It is also a lachrymator.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] A full-face respirator may be necessary for large quantities.[8] Have an emergency eyewash and shower readily available.

  • Methylamine: Methylamine is a flammable and corrosive gas or liquid.[10][11] It can cause severe skin and eye irritation or burns.[11] Inhalation can irritate the respiratory tract.[11] Handle in a well-ventilated area, away from ignition sources.[10] Use appropriate PPE, including respiratory protection if necessary.[12]

Q2: How can I effectively monitor the progress of the amidation reaction on a large scale?

A2:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the disappearance of the starting material (2-fluorobenzoyl chloride) and the appearance of the product.[7][13] A co-spot of the starting material and the reaction mixture is recommended to confirm the identity of the spots.[7]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately determine the percentage of starting material remaining and the purity of the product being formed.

Q3: What are the main considerations when choosing between the 2-fluorobenzoyl chloride and the 2-fluorobenzoic acid route for large-scale synthesis?

A3:

  • 2-Fluorobenzoyl Chloride Route: This is generally a faster and higher-yielding reaction. However, it involves handling a corrosive and moisture-sensitive reagent. The generation of HCl as a byproduct also needs to be managed.

  • 2-Fluorobenzoic Acid Route: This route avoids the use of 2-fluorobenzoyl chloride, which can be advantageous from a safety and handling perspective. However, it requires a coupling agent (e.g., DCC, EDC), which adds to the cost and can introduce byproducts (e.g., dicyclohexylurea) that need to be removed. The overall process may be longer and have a lower atom economy.[3][14]

Q4: Are there any specific considerations for waste disposal in this synthesis?

A4:

  • Aqueous Waste: The acidic and basic washes will generate aqueous waste that needs to be neutralized before disposal.

  • Solvent Waste: Organic solvents should be collected and disposed of according to local regulations. Consider solvent recycling where feasible to improve the sustainability of the process.

  • Solid Waste: Byproducts from the coupling reaction (if using Pathway 2) and any solid waste from purification (e.g., used silica gel) must be disposed of as chemical waste.

V. References

  • 2-Fluorobenzoyl chloride - Safety Data Sheet - ChemicalBook. (2025). Retrieved from --INVALID-LINK--

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. (2022). Retrieved from --INVALID-LINK--

  • Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • METHYLAMINE, AQUEOUS SOLUTION - CAMEO Chemicals - NOAA. (n.d.). Retrieved from --INVALID-LINK--

  • 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Methylamine - HAZARD SUMMARY. (n.d.). Retrieved from --INVALID-LINK--

  • NIOSH Pocket Guide to Chemical Hazards - Methylamine - Restored CDC. (n.d.). Retrieved from --INVALID-LINK--

  • Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. (2025). Retrieved from --INVALID-LINK--

  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF - Scribd. (n.d.). Retrieved from --INVALID-LINK--

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Retrieved from --INVALID-LINK--

  • Challenges and outlook for catalytic direct amidation reactions - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Retrieved from --INVALID-LINK--

  • 2-Fluorobenzoyl chloride - SAFETY DATA SHEET. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Retrieved from --INVALID-LINK--

  • Technical Support Center: Purification of 2-Aminobenzamides by Column Chromatography - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product - brainly.com. (2024). Retrieved from --INVALID-LINK--

  • 2-Fluorobenzoyl Chloride 393-52-2 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Retrieved from --INVALID-LINK--

  • 2-FLUOROBENZOYL CHLORIDE - CAMEO Chemicals - NOAA. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis and Applications of N-Methylbenzamide - ChemicalBook. (2024). Retrieved from --INVALID-LINK--

  • 2 - SAFETY DATA SHEET. (n.d.). Retrieved from --INVALID-LINK--

  • How To: Monitor by TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--

  • TLC for amide synthesis. : r/OrganicChemistry - Reddit. (2024). Retrieved from --INVALID-LINK--

  • Separation of Benzamide on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from --INVALID-LINK--

  • Monitoring Reactions by TLC - Wsu. (n.d.). Retrieved from --INVALID-LINK--

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved from --INVALID-LINK--

  • An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Amines - NPTEL Archive. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: N-Triflylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N-triflylbenzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful superacids in their work. N-triflylbenzamides, a class of N-sulfonylamides, are characterized by the highly electron-withdrawing trifluoromethanesulfonyl (triflyl) group attached to the amide nitrogen. This feature imparts strong NH-acidity and unique chemical properties, making them valuable as catalysts, reagents, and building blocks in organic synthesis.[1][2][3]

However, the very reactivity that makes these compounds useful also presents significant stability challenges. Users frequently encounter issues with degradation during synthesis, purification, and storage, leading to inconsistent results and project delays. This guide provides in-depth troubleshooting advice, preventative best practices, and validated protocols to help you navigate these challenges effectively.

Understanding the Instability: Core Chemical Principles

The primary stability concern with N-triflylbenzamide derivatives is the susceptibility of the Sulfur-Nitrogen (S-N) bond to cleavage. The triflyl group is an excellent leaving group, and the adjacent benzoyl group can influence the lability of this bond.

The main degradation pathway is hydrolysis , which can be catalyzed by acid or base.[4] Under aqueous conditions, particularly when heated or at non-neutral pH, the amide bond can be cleaved, leading to the formation of the corresponding benzoic acid and trifluoromethanesulfonamide.

Key Factors Influencing Stability:
  • pH: Both acidic and basic conditions can promote hydrolysis. While some N-triflylbenzamides show stability in dilute aqueous solutions, extremes in pH, especially when combined with heat, will accelerate degradation.[4][5]

  • Temperature: Higher temperatures significantly increase the rate of chemical degradation for most organic compounds, including N-triflylbenzamides.[6]

  • Nucleophiles: The electrophilic nature of the sulfonyl sulfur makes it a target for nucleophiles. The presence of strong nucleophiles in a reaction mixture can lead to the cleavage of the N-triflyl group.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate directly in hydrolysis pathways.[6]

  • Aromatic Substitution: The electronic nature of substituents on the benzamide ring can influence stability. For instance, the highly stable pentafluoro N-triflylbenzamide has shown significantly less degradation under certain conditions compared to other substituted analogs.[5]

Visualization of Degradation

The following diagram illustrates the primary hydrolytic degradation pathway for a generic N-triflylbenzamide.

G cluster_main Primary Hydrolysis Pathway start N-Triflylbenzamide Derivative intermediate Tetrahedral Intermediate start->intermediate H₂O (Acid or Base Catalysis) products Benzoic Acid Derivative + Trifluoromethanesulfonamide intermediate->products S-N Bond Cleavage G cluster_workflow Forced Degradation Workflow cluster_timepoint For each Time Point (T=0, 2, 4, 8, 24h) prep_stock Prepare 1 mg/mL Stock in ACN prep_samples Dilute Stock into Buffers (pH 2, 7, 10) prep_stock->prep_samples incubation Incubate Samples at 40 °C prep_samples->incubation analysis Inject sample onto HPLC incubation->analysis data_analysis Calculate % Remaining vs. T=0 analysis->data_analysis

References

Technical Support Center: Auto-catalyzed Hydrolysis of Acidic Benzamide Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the auto-catalyzed hydrolysis of acidic benzamide products. This resource is designed for researchers, scientists, and drug development professionals who are working with or developing compounds containing both a benzamide and a strategically positioned acidic group, leading to intramolecularly catalyzed hydrolysis. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the auto-catalyzed hydrolysis of acidic benzamide products?

A1: Auto-catalyzed hydrolysis, in this context, refers to a reaction where a functional group within the benzamide-containing molecule itself participates in and accelerates the hydrolysis of the amide bond. This is a form of intramolecular catalysis. Typically, a nearby acidic group, such as a carboxylic acid, acts as a catalyst.[1] The acidic group can facilitate the reaction by providing a proton or by acting as a nucleophile, leading to a significantly faster hydrolysis rate than would be observed for a similar benzamide without the internal acidic group.

Q2: What is the general mechanism for this reaction?

A2: The mechanism often involves the acidic group, typically a carboxylic acid, in a position that allows it to interact with the amide group. The process can proceed through a pathway where the neighboring carboxylic acid group acts as a nucleophilic catalyst.[1][2] This leads to the formation of a transient cyclic intermediate, such as an anhydride, which is then rapidly hydrolyzed by water to yield the final carboxylic acid products. The efficiency of this catalysis is highly dependent on the spatial arrangement of the participating groups.

Q3: Which factors have the most significant impact on the rate of auto-catalyzed hydrolysis?

A3: Several factors can dramatically influence the rate of this reaction:

  • pH: The pH of the solution is critical as it dictates the protonation state of both the acidic catalytic group and the amide. Many intramolecularly catalyzed reactions exhibit a bell-shaped pH-rate profile, with the maximum rate occurring at a pH where there is an optimal balance of the protonated and deprotonated forms of the catalytic group and the substrate.[1]

  • Molecular Geometry: The proximity and orientation of the acidic group relative to the amide bond are paramount. The structure must allow for the formation of a low-energy transition state for the intramolecular reaction to occur efficiently.[2]

  • Substituents: Electron-withdrawing or donating groups on the aromatic ring or on the amide nitrogen can alter the electrophilicity of the carbonyl carbon and the nucleophilicity of the participating groups, thereby affecting the hydrolysis rate.[3]

  • Temperature: As with most chemical reactions, increasing the temperature will generally increase the rate of hydrolysis.

  • Solvent and Buffer Composition: The polarity of the solvent can influence the stability of the transition state. Additionally, buffer components can sometimes participate in the reaction as general acids or bases, further modulating the hydrolysis rate.[4]

Q4: Why is it important to study the auto-catalyzed hydrolysis of my compound?

A4: For drug development professionals, understanding the stability of a drug candidate is crucial. If a molecule is susceptible to auto-catalyzed hydrolysis, it can degrade in aqueous environments, such as during formulation or even in vivo, impacting its shelf-life, bioavailability, and efficacy. For researchers, this reaction can be a key consideration in designing stable molecules or, conversely, in creating prodrugs that are designed to hydrolyze under specific physiological conditions to release an active agent.

Troubleshooting Guide

This guide addresses common issues encountered during the study of auto-catalyzed benzamide hydrolysis.

Issue: Unexpectedly Fast Hydrolysis Rate

Potential Causes:

  • Optimal pH for Catalysis: The experimental pH may coincide with the optimal pH for intramolecular catalysis, leading to a much faster reaction than anticipated.[1]

  • Favorable Molecular Conformation: The molecule may adopt a conformation in solution that brings the catalytic acidic group into very close and favorable proximity to the amide bond.

  • Buffer Catalysis: Components of the buffer system may be acting as general acid or base catalysts, accelerating the hydrolysis.[4]

  • Elevated Temperature: The experimental temperature may be too high, significantly increasing the reaction rate.

Troubleshooting Steps:

  • Conduct a pH-Rate Profile Study: Perform the hydrolysis experiment across a wide range of pH values to determine the pH at which the reaction is fastest and slowest. This will help in identifying a pH range where the compound is more stable if that is the desired outcome.

  • Vary Buffer Composition: If using a buffer, switch to a different buffer system with a similar pKa to see if the rate changes. This can help identify if a specific buffer component is participating in the reaction.

  • Lower the Temperature: Conduct the experiment at a lower temperature to slow down the reaction kinetics, allowing for more accurate monitoring.[5]

  • Structural Modification (for drug development): If the goal is to increase stability, consider structural modifications that alter the distance or orientation between the acidic group and the amide bond to disfavor the intramolecular reaction.

Issue: Inconsistent or Irreproducible Reaction Kinetics

Potential Causes:

  • Inaccurate pH Control: Small fluctuations in pH can lead to significant changes in the hydrolysis rate, especially if operating near the peak of a sharp pH-rate profile.[4]

  • Variability in Reagent Purity: Impurities in the benzamide sample or in the solvents/buffers can act as catalysts or inhibitors.

  • Temperature Fluctuations: Inconsistent temperature control during the experiment will lead to variable reaction rates.

  • Degradation During Sample Preparation or Analysis: The compound might be degrading during the sample workup or within the analytical instrument (e.g., in the injector port of a gas chromatograph).

Troubleshooting Steps:

  • Use a Reliable Buffer System: Ensure the buffer has sufficient capacity to maintain a constant pH throughout the experiment. Calibrate the pH meter regularly.

  • Verify Compound Purity: Use a highly purified sample of the benzamide. Analyze the purity using techniques like HPLC, NMR, and mass spectrometry.

  • Ensure Strict Temperature Control: Use a temperature-controlled water bath or reaction block to maintain a constant temperature.[5]

  • Analyze Sample Stability Under Analytical Conditions: Inject a sample of the pure compound into the analytical instrument under the same conditions as the experiment but without initiating the hydrolysis reaction to check for on-instrument degradation.

Issue: Slower Than Expected or No Hydrolysis

Potential Causes:

  • Unfavorable pH: The experimental pH may be in a region where the intramolecular catalysis is very inefficient.

  • Steric Hindrance: Bulky substituents near the reaction center can prevent the acidic group and the amide from adopting the necessary conformation for catalysis.

  • Inaccurate Analytical Method: The analytical method may not be sensitive enough to detect small changes in the concentration of the starting material or the product.

  • Compound Insolubility: If the compound is not fully dissolved, the reaction will only occur at the surface of the solid particles, leading to a very slow apparent rate.

Troubleshooting Steps:

  • Adjust the pH: Based on the pKa of the acidic group, adjust the pH of the solution to a range where the catalytic group is in its active form.

  • Increase Temperature: Carefully increasing the reaction temperature can help overcome a high activation energy barrier.

  • Optimize the Analytical Method: Improve the sensitivity of the analytical method. For HPLC, this could involve optimizing the wavelength of detection, using a more sensitive detector (like mass spectrometry), or improving the separation to resolve small product peaks from the large starting material peak.

  • Ensure Complete Dissolution: Visually inspect the reaction mixture to ensure there is no undissolved solid. If solubility is an issue, a co-solvent may be necessary, but be aware that this can also affect the reaction rate.

Troubleshooting Workflow

G start Problem with Hydrolysis Experiment rate_issue Is the hydrolysis rate the primary issue? start->rate_issue reproducibility_issue Are the kinetics inconsistent? rate_issue->reproducibility_issue No fast_rate Unexpectedly Fast Rate rate_issue->fast_rate Yes no_reaction_issue Is the reaction too slow or absent? reproducibility_issue->no_reaction_issue No inconsistent_rate Inconsistent Kinetics reproducibility_issue->inconsistent_rate Yes slow_rate Slow/No Reaction no_reaction_issue->slow_rate Yes check_ph Conduct pH-rate profile fast_rate->check_ph check_buffer Vary buffer components fast_rate->check_buffer check_temp Lower temperature fast_rate->check_temp check_structure Consider structural modification fast_rate->check_structure control_ph Ensure accurate pH control inconsistent_rate->control_ph check_purity Verify compound purity inconsistent_rate->check_purity control_temp Maintain strict temperature control inconsistent_rate->control_temp check_analytical_stability Test for on-instrument degradation inconsistent_rate->check_analytical_stability adjust_ph Adjust pH based on pKa slow_rate->adjust_ph increase_temp Increase temperature slow_rate->increase_temp optimize_analysis Optimize analytical method slow_rate->optimize_analysis ensure_solubility Ensure complete dissolution slow_rate->ensure_solubility

Caption: Troubleshooting decision tree for auto-catalyzed benzamide hydrolysis.

Experimental Protocols

Protocol: Monitoring Auto-catalyzed Hydrolysis by HPLC

This protocol outlines a general procedure for monitoring the auto-catalyzed hydrolysis of an acidic benzamide using High-Performance Liquid Chromatography (HPLC).

1. Reagent and Solution Preparation:

  • Stock Solution of Benzamide: Prepare a concentrated stock solution of your acidic benzamide derivative in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 mg/mL).

  • Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range. Ensure the buffers are prepared with high-purity water and reagents.

  • Quenching Solution: Prepare a solution that will stop the hydrolysis reaction. This could be a strong acid or base that shifts the pH to a region of very low reactivity, or a solvent that precipitates the compound.

2. Reaction Setup:

  • Equilibrate a sufficient volume of the desired buffer solution to the target reaction temperature in a thermostated water bath.

  • To initiate the reaction, add a small, known volume of the benzamide stock solution to the pre-heated buffer to achieve the desired final concentration. Ensure rapid mixing.

  • Start a timer immediately upon addition of the stock solution.

3. Sample Collection and Quenching:

  • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Immediately add the aliquot to a vial containing a known volume of the quenching solution. This will stop the reaction and prepare the sample for analysis.

4. HPLC Analysis:

  • Method Development: Develop an HPLC method that can separate the starting benzamide from its hydrolysis products. A reverse-phase C18 column is often a good starting point. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Calibration: Prepare a series of calibration standards for both the starting benzamide and, if available, the primary hydrolysis product. Inject these standards to create a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the quenched samples from the hydrolysis experiment onto the HPLC system.

  • Data Analysis: Integrate the peak areas for the starting material and the product(s) at each time point. Use the calibration curves to convert these areas into concentrations. Plot the concentration of the starting material versus time to determine the reaction kinetics.

Data Presentation

The rate of hydrolysis can be quantified by determining the rate constant (k). For a first-order reaction, a plot of ln([Benzamide]t/[Benzamide]0) versus time will yield a straight line with a slope of -k.

Table 1: Example Data for the Effect of pH on the Hydrolysis Rate Constant (k) at 37 °C

pHRate Constant (k) (s⁻¹)Half-life (t₁/₂) (s)
2.01.5 x 10⁻⁵46210
3.08.2 x 10⁻⁵8453
4.05.6 x 10⁻⁴1238
5.02.1 x 10⁻⁴3301
6.04.5 x 10⁻⁵15403

Mechanistic Visualization

The following diagram illustrates a plausible mechanism for the auto-catalyzed hydrolysis of a benzamide with a neighboring carboxylic acid group.

G Benzamide Tetrahedral Intermediate Tetrahedral Intermediate Tetrahedral Intermediate->Benzamide k-1 Anhydride Intermediate Products Products Anhydride Intermediate->Products k3 [H2O]

Caption: Generalized pathway for auto-catalyzed benzamide hydrolysis. Note: The DOT script above is a template; actual chemical structure images would be needed for a precise depiction.

A more detailed, text-based representation of the mechanism:

G start Acidic Benzamide Derivative intermediate1 Proton Transfer (optional, depending on pH) start->intermediate1 intermediate2 Intramolecular nucleophilic attack by carboxylate intermediate1->intermediate2 intermediate3 Formation of tetrahedral intermediate intermediate2->intermediate3 intermediate4 Collapse of intermediate to form a cyclic anhydride and amine intermediate3->intermediate4 intermediate5 Hydrolysis of anhydride intermediate4->intermediate5 end Final Products: Dicarboxylic acid and Amine intermediate5->end

Caption: Step-wise mechanism of auto-catalyzed benzamide hydrolysis.

References

Validation & Comparative

A Tale of Two Isomers: Unveiling the Divergent Biological Activities of 2-fluoro-N-methylbenzamide and 4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the subtle shift of a single atom within a molecule can dramatically alter its biological profile. This guide delves into the fascinating case of two positional isomers, 2-fluoro-N-methylbenzamide and 4-fluoro-N-methylbenzamide. While structurally similar, the placement of the fluorine atom on the benzamide ring dictates their engagement with distinct biological targets, leading them down divergent therapeutic paths. This document serves as a comprehensive comparison of their known biological activities, drawing upon experimental data from studies on their key derivatives to inform future research and development endeavors.

Introduction: The Significance of Fluorine Substitution

The introduction of a fluorine atom into a drug candidate is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. The position of this highly electronegative atom can profoundly influence the molecule's interaction with protein targets, highlighting the importance of understanding the structure-activity relationship (SAR) of fluorinated compounds. In the case of N-methylbenzamides, the ortho (2-position) versus the para (4-position) fluorine substitution gives rise to two molecules with distinct and compelling biological narratives.

At a Glance: Physicochemical Properties

Before delving into their biological activities, a comparison of the fundamental physicochemical properties of the two isomers is warranted. These properties, calculated using computational models, provide a baseline for understanding their potential pharmacokinetic differences.

PropertyThis compound4-fluoro-N-methylbenzamide
Molecular Formula C₈H₈FNOC₈H₈FNO
Molecular Weight 153.16 g/mol 153.16 g/mol
CAS Number 52833-63-3[1]701-49-5[2]
Predicted LogP 1.51.2
Predicted Water Solubility 3.55 g/L5.21 g/L

Note: Predicted values are computationally generated and may vary from experimental results.

The Biological Landscape of this compound Derivatives: A Cornerstone in Oncology

The biological significance of the this compound scaffold is prominently highlighted by its crucial role as a building block for the potent anti-cancer drug, Enzalutamide.

Androgen Receptor Antagonism: The Enzalutamide Story

Derivatives of this compound are central to the synthesis of Enzalutamide, a second-generation non-steroidal androgen receptor (AR) antagonist. Enzalutamide is a cornerstone in the treatment of castration-resistant prostate cancer[3]. The key synthetic intermediate, 4-amino-2-fluoro-N-methylbenzamide , is derived from this compound and serves as the foundational piece for constructing the final drug molecule[4][5].

The mechanism of action of Enzalutamide involves competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA[3]. This multi-faceted antagonism effectively shuts down androgen signaling, which is a key driver of prostate cancer growth.

Experimental Protocol: Synthesis of 4-amino-2-fluoro-N-methylbenzamide

The synthesis of this key intermediate is a critical step in the production of Enzalutamide. The following is a representative protocol based on published methods[5]:

  • Nitration of this compound: this compound is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 4-position of the benzene ring, yielding 2-fluoro-N-methyl-4-nitrobenzamide.

  • Reduction of the Nitro Group: The nitro group of 2-fluoro-N-methyl-4-nitrobenzamide is then reduced to an amino group. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Purification: The resulting 4-amino-2-fluoro-N-methylbenzamide is purified using standard techniques such as recrystallization or column chromatography to yield the final, highly pure intermediate.

The Biological Landscape of 4-fluoro-N-methylbenzamide Derivatives: Targeting Neurological Pathways

In contrast to its 2-fluoro counterpart, derivatives of 4-fluoro-N-methylbenzamide have been primarily investigated for their effects on the central nervous system, particularly in the context of neurological and psychiatric disorders.

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism

A notable derivative, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide , has been identified as a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1)[6]. mGluR1 is implicated in a variety of neurological and psychiatric conditions, and its modulation is a key area of research for novel therapeutics.

This compound has demonstrated antipsychotic-like effects in animal models, suggesting its potential for the treatment of disorders such as schizophrenia[6][7]. Furthermore, its favorable pharmacokinetic profile and high affinity for mGluR1 have led to the development of a radiolabeled version, [¹⁸F]FITM, for use as a positron emission tomography (PET) tracer to study the distribution and function of mGluR1 in the brain[8].

Analgesic and Neuroprotective Effects

Another area of investigation for 4-fluorobenzamide derivatives is in pain management and neuroprotection. For instance, a related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide , has shown promise in preclinical models of nicotine withdrawal and neuropathic pain[9][10]. This suggests that the 4-fluoro-N-methylbenzamide scaffold may be a valuable starting point for the development of novel analgesics and agents for treating addiction-related cognitive deficits.

Experimental Protocol: In Vitro mGluR1 Binding Assay

To determine the affinity of a compound for the mGluR1 receptor, a competitive binding assay is typically performed.

  • Membrane Preparation: Cell membranes expressing the human mGluR1 are prepared from a stable cell line.

  • Radioligand Binding: The membranes are incubated with a known radiolabeled mGluR1 antagonist (e.g., [³H]R214127) and varying concentrations of the test compound (e.g., the 4-fluoro-N-methylbenzamide derivative).

  • Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.

Comparative Summary and Future Directions

The distinct biological activities of derivatives of this compound and 4-fluoro-N-methylbenzamide underscore the critical role of positional isomerism in drug design.

FeatureThis compound Derivatives4-fluoro-N-methylbenzamide Derivatives
Primary Therapeutic Area Oncology (Prostate Cancer)Neurology & Psychiatry
Key Biological Target Androgen Receptor (AR)Metabotropic Glutamate Receptor 1 (mGluR1)
Mode of Action AntagonistAntagonist
Notable Derivative 4-amino-2-fluoro-N-methylbenzamide (intermediate for Enzalutamide)4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide
Clinical Significance Precursor to an FDA-approved drug for prostate cancer.Potential for antipsychotic and analgesic drug development; PET imaging agent.

While current research has largely focused on more complex derivatives, the foundational scaffolds of this compound and 4-fluoro-N-methylbenzamide hold significant potential for the development of novel therapeutics. Future research could explore:

  • Direct comparative studies of the parent molecules to elucidate any intrinsic biological activities.

  • Expansion of the SAR for both scaffolds to identify new derivatives with improved potency and selectivity for their respective targets.

  • Investigation of novel biological targets for both isomers, as the full pharmacological potential of these scaffolds may not yet be fully realized.

References

The Strategic Incorporation of Fluorine in Benzamide Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic introduction of fluorine into drug candidates has emerged as a powerful tool for fine-tuning molecular properties and enhancing therapeutic potential.[1] The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's electronic and steric properties.[2] These modifications can lead to improved metabolic stability, enhanced binding affinity for target proteins, and modulated physicochemical properties such as lipophilicity and pKa.[1][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of fluorinated benzamides, a versatile scaffold found in numerous therapeutic agents. We will explore how the number and position of fluorine substituents on the benzamide core influence biological activity, supported by experimental data and detailed protocols.

The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry

Benzamides are a cornerstone in drug design, with applications spanning antipsychotics, antiemetics, and more recently, targeted cancer therapies.[4] The inherent ability of the benzamide functional group to participate in hydrogen bonding interactions makes it an excellent pharmacophore for engaging with biological targets. The aromatic ring provides a platform for substitution, allowing for the modulation of the molecule's properties to achieve desired therapeutic effects.

Comparative Analysis of Fluorinated Benzamides: A Tale of Two Targets

To illustrate the profound impact of fluorination on the SAR of benzamides, we will focus on two distinct and well-studied therapeutic targets: Dopamine D2 receptors and Poly(ADP-ribose) polymerase (PARP) enzymes.

Case Study 1: Fluorinated Benzamides as Dopamine D2 Receptor Ligands

The Dopamine D2 receptor is a key target in the treatment of schizophrenia and other neurological disorders.[5] Fluorinated benzamides have been extensively investigated as high-affinity ligands for PET imaging and as potential therapeutic agents.

The position of the fluorine atom on the benzamide ring significantly impacts binding affinity and selectivity. A data-driven analysis of aminergic G protein-coupled receptor ligands revealed that fluorination in the ortho position of an aromatic ring often has a favorable effect on potency.[2]

Comparative Binding Affinities of Fluorinated Benzamide Analogs for Dopamine D2 Receptors

CompoundStructureKi (nM) for D2 ReceptorReference
MBP2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin­4-yl]benzamide1-8[6]
FCP4'-fluoroclebopride~5.5[6]
FIDA1(S)-(-)-2-(2-fluoroethoxy)-5-iodo-3-methoxy-N-[(1-ethyl-2-­pyrrolidinyl)methyl]-­benzamide0.13[7]
FIDA2(R)-(+)-2,3-dimethoxy-5-iodo-N-[(1-(4'-fluorobenzyl)-2-­pyrrolidinyl)-methyl]benzamide0.02[7]

Table 1: This table presents a comparison of the binding affinities (Ki) of different fluorinated benzamide derivatives for the Dopamine D2 receptor. Lower Ki values indicate higher binding affinity.

The data in Table 1, compiled from different studies, illustrates the high affinity that can be achieved with fluorinated benzamides. For instance, FIDA2, with a fluorobenzyl moiety, exhibits an exceptionally low Ki of 0.02 nM, indicating very potent binding to the D2 receptor.[7] A direct comparison between two F-18 labeled benzamides, [18F]MBP and [18F]FCP, showed that while both have high affinity, [18F]FCP displayed a higher basal ganglia-to-cerebellum ratio in PET imaging, suggesting better in vivo performance.[6] This highlights that beyond simple binding affinity, the overall physicochemical properties imparted by fluorination are crucial for in vivo applications.

Experimental Workflow: Dopamine D2 Receptor Binding Assay

To determine the binding affinity of novel fluorinated benzamides, a competitive radioligand binding assay is a standard and robust method.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing human D2 receptors prep2 Harvest and lyse cells in a hypotonic buffer prep1->prep2 prep3 Homogenize and centrifuge to isolate the membrane fraction prep2->prep3 prep4 Resuspend membrane pellet in assay buffer and determine protein concentration prep3->prep4 assay1 Incubate membrane preparation with a fixed concentration of radioligand (e.g., [3H]-spiperone) prep4->assay1 assay2 Add increasing concentrations of the test fluorinated benzamide assay1->assay2 assay3 Incubate to allow for competitive binding to reach equilibrium assay2->assay3 assay4 Separate bound from free radioligand by rapid filtration assay3->assay4 assay5 Quantify bound radioactivity using liquid scintillation counting assay4->assay5 analysis1 Plot the percentage of specific binding against the log concentration of the test compound assay5->analysis1 analysis2 Fit the data to a sigmoidal dose-response curve to determine the IC50 value analysis1->analysis2 analysis3 Calculate the Ki value using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a Dopamine D2 Receptor Competitive Binding Assay.

Case Study 2: Fluorinated Benzamides as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The benzamide scaffold is a common feature in many potent PARP inhibitors.

Hypothetical Comparative SAR of Fluorinated Benzamides as PARP Inhibitors

Based on general principles of medicinal chemistry and the data from related inhibitor classes, we can construct a hypothetical SAR trend for fluorinated benzamides targeting PARP.

CompoundSubstitution PatternExpected Relative PotencyRationale
Non-fluorinated Benzamide-BaselineReference compound
Monofluoro-benzamideSingle F (e.g., at meta-position)IncreasedFluorine can enhance binding through electrostatic interactions and improve metabolic stability.
Difluoro-benzamideTwo F atoms (e.g., 2,4-difluoro)Potentially HigherIncreased electron-withdrawing character can further enhance interactions with the enzyme's active site.
Trifluoromethyl-benzamideCF3 group (e.g., at meta-position)HighestThe trifluoromethyl group is a strong electron-withdrawing group and can also participate in favorable hydrophobic interactions.

Table 2: A hypothetical comparison of the expected relative potency of fluorinated benzamides as PARP inhibitors. This table is based on established principles of medicinal chemistry and SAR trends observed in related inhibitor classes.

Experimental Protocol: PARP1 Enzyme Activity Assay (Fluorometric)

To quantify the inhibitory activity of fluorinated benzamides against PARP1, a fluorometric enzyme activity assay can be employed.

Principle: This assay measures the incorporation of nicotinamide adenine dinucleotide (NAD+) into a biotinylated substrate by PARP1. The biotinylated poly(ADP-ribose) chains are then detected using a streptavidin-linked reporter.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorinated benzamide test compound in DMSO.

    • Dilute the PARP1 enzyme to the desired concentration in PARP assay buffer.

    • Prepare a solution of biotinylated NAD+ in PARP assay buffer.

    • Prepare a solution of activated DNA (provided in most commercial kits) in PARP assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the PARP assay buffer.

    • Add the test compound at various concentrations.

    • Add the PARP1 enzyme to all wells except the negative control.

    • Add the activated DNA to all wells.

    • Initiate the reaction by adding the biotinylated NAD+ solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop buffer.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate to remove unbound reagents.

    • Add a fluorogenic HRP substrate.

    • Measure the fluorescence intensity using a plate reader.[10]

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme).

    • Plot the percent inhibition of PARP1 activity against the log concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve.[11]

The Causality Behind Experimental Choices

The choice of specific assays and experimental designs is paramount for generating reliable and translatable SAR data.

  • Receptor Binding vs. Functional Assays: For G protein-coupled receptors like the D2 receptor, both radioligand binding assays (measuring affinity) and functional assays (e.g., cAMP inhibition) are crucial.[5] A compound can be a high-affinity binder but may act as an agonist, antagonist, or inverse agonist. Functional assays elucidate the compound's effect on receptor signaling.

  • Enzymatic vs. Cell-Based Assays: For enzyme targets like PARP, initial screening is often performed using purified enzyme assays to determine direct inhibitory activity.[12] However, cell-based assays are essential to assess a compound's ability to penetrate cell membranes and inhibit the target in a more physiologically relevant environment.[11]

Conclusion: The Versatility of Fluorination in Benzamide Drug Design

The strategic incorporation of fluorine into the benzamide scaffold offers a powerful and versatile approach to modulate the pharmacological properties of drug candidates. As demonstrated in the case studies of Dopamine D2 receptor ligands and PARP inhibitors, the number and position of fluorine substituents can have a profound impact on binding affinity and biological activity. Through a systematic and data-driven approach to SAR, guided by robust experimental protocols, researchers can harness the unique properties of fluorine to design next-generation therapeutics with enhanced efficacy and safety profiles.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzamides, offering experimental insights and data to inform strategic decisions in drug design and development. We will explore how the unique properties of fluorine can be leveraged to modulate the physicochemical, pharmacological, and pharmacokinetic profiles of this important class of molecules.

Introduction: The Strategic Role of Fluorine in Benzamide Scaffolds

Benzamides are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Their versatility allows for interaction with a wide range of biological targets. However, optimizing their drug-like properties often presents significant challenges. The strategic incorporation of fluorine is a powerful tool used by medicinal chemists to overcome these hurdles.[1][2] Replacing a hydrogen atom with fluorine, an element of similar size but vastly different electronics, can profoundly influence a molecule's behavior.[2][3] This guide will dissect these influences, providing a clear rationale for when and how to deploy fluorination in a benzamide-focused drug discovery program.

Impact on Physicochemical Properties: A Foundation for Improved Performance

The introduction of fluorine alters a molecule's fundamental physicochemical properties, which in turn dictates its biological activity and pharmacokinetic profile.

Lipophilicity (LogP)

Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). While fluorine is highly electronegative, its effect on lipophilicity is context-dependent. A single fluorine substitution often slightly increases the octanol-water partition coefficient (LogP).[4][5] This is because the C-F bond is non-polarizable, which can reduce interactions with water molecules, thereby increasing hydrophobicity.[6] However, the introduction of multiple fluorine atoms or motifs like -CF₃ can sometimes decrease LogP due to the molecule's overall electronic changes.[4][7] Careful placement is therefore essential to achieve the desired balance for membrane permeability and solubility.[5]

Acidity and Basicity (pKa)

Fluorine's potent electron-withdrawing inductive effect is a reliable tool for modulating the pKa of nearby functional groups.[1][4][8] When placed near a basic amine, a common feature in benzamide derivatives, fluorine can significantly lower its pKa (i.e., decrease basicity) by up to 2-3 units.[1][8] This has profound implications for drug development:

  • Reduced Off-Target Effects: Lowering basicity can prevent unwanted interactions with targets like the hERG channel, a common source of cardiotoxicity.

  • Improved Bioavailability: Modulating the ionization state at physiological pH can enhance oral absorption and cell membrane permeability.[9]

Conformational Control

Beyond simple electronics, fluorine can enforce specific molecular conformations through stereoelectronic interactions like the gauche effect.[1][8][10] The polar C-F bond can favor specific dihedral angles relative to other polar groups, effectively locking the molecule into a more bioactive conformation.[10] This pre-organization can lead to a significant increase in binding affinity for the target protein by reducing the entropic penalty of binding.

Table 1: Comparative Physicochemical Properties of Hypothetical Benzamide Analogs

PropertyNon-Fluorinated BenzamideFluorinated Benzamide (ortho-F)Rationale for Change
LogP 2.12.3Single fluorine substitution generally increases lipophilicity.[4][11]
pKa (Amine) 8.57.2The strong inductive effect of fluorine withdraws electron density, reducing the basicity of the nearby amine.[1][8]
Molecular Conformation FlexibleMore rigid, preferred bioactive conformationFluorine can enforce conformational bias through stereoelectronic effects, stabilizing a desired shape for target engagement.[9][10]

Pharmacological Profile: Enhancing Potency and Selectivity

The ultimate goal of chemical modification is to improve a compound's interaction with its biological target. Fluorination offers several mechanisms to achieve this.

Binding Affinity

Fluorine can directly participate in favorable interactions within a protein's binding pocket. The highly polarized C-F bond can engage in dipole-dipole, electrostatic, or even weak hydrogen bonding interactions (C-F···H-X) with protein residues.[4][10] By replacing a C-H bond, which engages in weaker van der Waals interactions, with a C-F bond, the overall binding energy can be increased, leading to higher potency.[2][3] In some cases, fluorine substitution has been shown to increase binding affinity by orders of magnitude.[12]

Target Selectivity

Improving selectivity is crucial for minimizing off-target effects and improving a drug's safety profile. Fluorination can enhance selectivity by creating specific interactions that are only possible with the intended target. For example, the unique electronic and steric properties of a fluorinated group might be complementary to the binding pocket of the target protein but cause a steric or electronic clash with the binding pockets of off-target proteins.[1]

Diagram: Enhancing Target Binding Through Fluorination

The following diagram illustrates how a fluorine atom can improve ligand-protein interactions compared to a hydrogen atom.

G cluster_0 Non-Fluorinated Benzamide cluster_1 Fluorinated Benzamide a Benzamide-H p1 Binding Pocket Residue a->p1  Weak van der Waals  Interaction b Benzamide-F p2 Binding Pocket Residue b->p2  Stronger Electrostatic  or H-Bond Interaction start end

Caption: Fluorine's electronegativity can create stronger, more specific interactions with protein residues.

Pharmacokinetics and Metabolism (ADME): The Metabolic Blocking Strategy

One of the most celebrated applications of fluorination in drug design is the enhancement of metabolic stability.[1][2][13]

Blocking Metabolic "Soft Spots"

Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes in the liver.[13] These enzymes often oxidize metabolically labile C-H bonds, particularly at benzylic positions or sites alpha to heteroatoms.[4] Replacing a vulnerable hydrogen with a fluorine atom is a highly effective metabolic blocking strategy. The C-F bond is significantly stronger than the C-H bond (~485 kJ/mol vs. ~414 kJ/mol), making it much more resistant to enzymatic cleavage.[4] This seemingly simple substitution can dramatically increase a drug's half-life, reduce clearance, and improve its oral bioavailability.[1][13][14]

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
Parent Benzamide 1592.4Rapidly metabolized, suggesting a metabolic liability.
Fluorinated Analog > 120< 11.5Significantly more stable, indicating the metabolic soft spot has been successfully blocked.[13]

Data is representative and illustrates a common outcome observed in metabolic stability assays.

Synthesis and Analytical Characterization

Synthetic Approaches

The synthesis of fluorinated benzamides can be achieved through various methods. Common strategies include using fluorinated starting materials, such as fluorinated anilines or benzoyl chlorides.[15][16] More advanced, late-stage fluorination techniques allow for the introduction of fluorine at a later point in the synthesis, which is highly advantageous for lead optimization.[1] Reagents like Selectfluor® can be used for electrophilic fluorination of electron-rich systems.[17]

Analytical Techniques

Distinguishing between fluorinated and non-fluorinated benzamides, as well as their isomers, is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and quantification.[18][19] Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent sensitivity and structural confirmation, though it may require derivatization.[18][19] For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable.

Experimental Protocols

To ensure scientific integrity, the protocols described below are self-validating through the inclusion of controls and clear, quantitative endpoints.

Protocol 1: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure for determining a compound's metabolic stability using liver microsomes, a key in vitro ADME assay.[13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated benzamides)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compound (e.g., Verapamil, known for high clearance)

  • Negative control (compound incubated without NADPH)

  • Acetonitrile with internal standard for quenching

  • LC-MS/MS system for analysis

Workflow Diagram:

G start Start: Prepare Reagents preincubate Pre-incubate Microsomes and Test Compound (37°C) start->preincubate initiate Initiate Reaction: Add NADPH System preincubate->initiate aliquots Take Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate->aliquots quench Quench Reaction: Add Cold Acetonitrile + IS aliquots->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate end End: Compare Stability calculate->end

Caption: A generalized workflow for an in vitro microsomal stability assay.[13]

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of test compounds and controls in buffer.

  • Pre-incubation: In a 96-well plate, add the phosphate buffer, NADPH regenerating system (for test wells) or buffer (for negative control wells), and the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the test compound to each well to start the reaction. The final concentration should typically be 1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.

  • Quenching: Immediately add the aliquot to a well containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance is then calculated using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[13]

Protocol 2: Simultaneous pKa and Lipophilicity Determination by RP-HPLC

This high-throughput method allows for the concurrent determination of two critical physicochemical parameters.[20]

Objective: To determine the pKa and LogP of test compounds using a pH/organic modifier gradient RP-HPLC method.

Materials:

  • Test compounds

  • RP-HPLC system with a C18 column and UV detector

  • Aqueous mobile phase buffers at various pH values (e.g., pH 2 to 11)

  • Organic mobile phase (e.g., Methanol or Acetonitrile)

  • Reference compounds with known pKa and LogP values for calibration

Procedure:

  • Method Setup: Program the HPLC to run a series of methanol gradient runs. Each series will use a different pH range for the aqueous mobile phase.

  • Sample Injection: Inject a mixture of the test compounds and reference standards.

  • Data Acquisition: Record the retention times of each compound under each gradient and pH condition.

  • Modeling: Use specialized software or mathematical models to correlate the changes in retention time with the changes in pH and organic modifier concentration.

  • Parameter Calculation: The software fits the retention data to established models to simultaneously calculate the pKa (from the inflection point of the retention vs. pH curve) and the lipophilicity (LogP, extrapolated from the retention behavior).[20]

  • Validation: The accuracy of the method is validated by comparing the determined values for the reference standards with their known literature values.

Conclusion

The decision to fluorinate a benzamide scaffold is a nuanced one that requires a deep understanding of the underlying chemical principles. Fluorination is not a "magic bullet," and its effects are highly dependent on the position and number of fluorine atoms. However, when applied rationally, it is an exceptionally powerful strategy to:

  • Enhance Metabolic Stability: By blocking CYP450-mediated oxidation.[1][13]

  • Modulate Physicochemical Properties: Fine-tuning pKa and lipophilicity to improve bioavailability and reduce off-target liabilities.[1][4]

  • Increase Potency and Selectivity: By creating more favorable and specific interactions with the target protein.[2][10]

This guide has provided a framework for comparing fluorinated and non-fluorinated benzamides, supported by experimental data and protocols. By leveraging these insights, researchers can make more informed decisions, accelerating the journey from a promising lead compound to a viable drug candidate.

References

A Comparative Guide to Validating the Purity of Synthesized 2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of reliable and reproducible science. This guide offers an in-depth comparison of orthogonal analytical techniques for validating the purity of 2-fluoro-N-methylbenzamide, a crucial intermediate in many synthetic pathways. We will delve into the causality behind experimental choices, provide actionable protocols, and present a holistic workflow for achieving a comprehensive and trustworthy purity assessment.

The Imperative of Purity in Pharmaceutical Intermediates

This compound (C₈H₈FNO) is a versatile building block in medicinal chemistry.[1] Impurities, even at trace levels, can have significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and compromised product stability. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust quality control.

Orthogonal Analytical Strategies: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's purity. By employing a combination of orthogonal methods—those that measure the same property using different underlying principles—we can build a more complete and reliable purity profile. The most powerful combination for this compound involves chromatographic separations for impurity quantification and spectroscopic methods for structural confirmation and identification.

Analytical TechniquePrincipleStrengths for this compound AnalysisWeaknesses
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.Gold standard for quantifying organic impurities; high sensitivity and resolution.[2][3]May not detect non-UV active or highly volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, ideal for identifying unknown impurities and confirming the primary structure. ¹⁹F NMR is particularly powerful for fluorinated compounds.[4][5][6]Lower sensitivity compared to HPLC for trace impurity quantification.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and provides molecular weight information, crucial for identifying unknown impurities.[7][8][9] Often coupled with LC or GC.[2]May not distinguish between isomers without fragmentation analysis.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Excellent for detecting and quantifying residual solvents and other volatile organic impurities.[10][11][12]Not suitable for non-volatile or thermally labile compounds.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides a measure of absolute purity based on the melting point depression caused by impurities.[13][14][15][16]Only applicable to crystalline solids and assumes impurities are soluble in the melt.

An Integrated Workflow for Comprehensive Purity Validation

A robust purity validation strategy should be systematic. The following workflow illustrates how these techniques can be integrated to provide a comprehensive assessment of this compound purity.

Caption: A logical workflow for the comprehensive purity validation of synthesized compounds.

Experimental Protocols

Adherence to validated analytical procedures is critical for obtaining reliable results. The following protocols provide a starting point for the analysis of this compound and should be validated according to ICH guidelines.[17][18][19][20]

HPLC-UV Method for Purity Assay and Impurity Profiling

This reverse-phase HPLC method is designed to separate this compound from potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.

Rationale: A C18 column is a good starting point for moderately polar compounds like benzamides.[21][22][23] The gradient elution ensures that both more and less polar impurities can be resolved and eluted within a reasonable timeframe. Formic acid is used to improve peak shape by ensuring the analyte is in a consistent protonation state.

¹H and ¹⁹F NMR for Structural Confirmation

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Parameters:

    • Acquire a standard proton spectrum.

    • Chemical shifts should be referenced to the residual solvent peak.

    • Integration of the peaks should correspond to the expected number of protons for each signal.

  • ¹⁹F NMR Parameters:

    • Acquire a standard fluorine spectrum.

    • The large chemical shift range of ¹⁹F NMR provides high sensitivity to the electronic environment, making it excellent for identifying any fluorine-containing impurities.[5][24][25]

Rationale: ¹H NMR confirms the presence and connectivity of protons in the molecule, while ¹⁹F NMR is highly specific to the fluorine atom and can reveal subtle structural variations that might not be apparent in the proton spectrum.

GC-MS for Residual Solvent Analysis

This method is crucial for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification steps.

  • Instrumentation: GC system with a headspace sampler and a mass spectrometer detector.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.[11]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 225°C at 30°C/min.

    • Hold at 225°C for 10 minutes.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like DMSO.

Rationale: Headspace sampling is preferred for residual solvent analysis as it introduces only the volatile components into the GC system, protecting the column from non-volatile materials.[11] A mass spectrometer detector allows for the positive identification of the eluted solvents based on their mass spectra. The ICH provides guidelines on acceptable limits for various classes of solvents.[10][26]

Interpreting the Data: A Holistic Approach

The final purity value should be an integration of the data from all techniques.

  • HPLC Purity: The area percentage of the main peak in the HPLC chromatogram provides the purity with respect to other UV-active, non-volatile impurities.

  • NMR Confirmation: The NMR spectra should confirm that the main component is indeed this compound and can help in the structural elucidation of any major impurities observed in the HPLC analysis.

  • GC-MS Results: The concentration of any detected residual solvents should be reported separately and subtracted from 100% along with water content (if determined by Karl Fischer titration) and non-combustible inorganic impurities.

  • DSC Purity: The DSC provides an orthogonal measure of purity that can corroborate the findings from the chromatographic techniques.

By combining these orthogonal methods, a highly accurate and defensible purity value can be assigned to the synthesized this compound, ensuring its quality and suitability for its intended research or developmental application.

References

A Comparative Spectroscopic Guide to 2-fluoro-N-methylbenzamide and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. Spectroscopic analysis provides the foundational data for this confirmation, offering a molecular fingerprint that is unique to a compound's specific arrangement of atoms and functional groups. This guide presents an in-depth comparative analysis of the spectroscopic data for 2-fluoro-N-methylbenzamide, a compound of interest in medicinal chemistry.

This document moves beyond a simple recitation of data. It aims to provide researchers, scientists, and drug development professionals with a practical, experience-driven perspective on how subtle changes in molecular structure—specifically, the presence and position of a fluorine atom on the aromatic ring—manifest in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. By comparing this compound with key structural analogs, we will elucidate the diagnostic spectral features that enable confident characterization and differentiation.

Rationale for Compound Selection and Comparison

The choice of comparative compounds is critical for isolating and understanding specific spectral effects. For this guide, we have selected:

  • N-methylbenzamide: This analog serves as our baseline, allowing for the direct assessment of the electronic and steric effects introduced by the fluorine atom in the ortho position.

  • 2-fluorobenzamide: By removing the N-methyl group, we can highlight the spectral contributions of the secondary amide functionality versus the primary amide.

  • 3-fluoro-N-methylbenzamide & 4-fluoro-N-methylbenzamide: These positional isomers are crucial for demonstrating how the location of the electron-withdrawing fluorine atom dramatically influences the chemical environment of the aromatic protons and carbons, a key factor in isomer differentiation.

Experimental Methodologies: A Foundation of Trust

The integrity of spectroscopic data is intrinsically linked to the methodology of its acquisition. The data presented and discussed herein are based on standard, validated protocols typical in the field of organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for acquiring high-quality NMR data is as follows:

  • Sample Preparation: Accurately weigh 10-20 mg of the analyte for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical, as solvent-solute interactions can cause slight variations in chemical shifts[1]. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Data are typically acquired on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Locking & Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, well-resolved peaks.

    • ¹H NMR: A standard pulse sequence is used, with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum, resulting in single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000–400 cm⁻¹. An atmospheric background spectrum is collected and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)
  • Ionization: Electron Impact (EI) is a common ionization technique for this class of molecules. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The resulting mass spectrum plots the relative abundance of each ion.

Spectroscopic Analysis of this compound

The following sections detail the interpretation of the key spectroscopic data for the title compound.

¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments. The spectrum of this compound in CDCl₃ shows distinct signals corresponding to the N-methyl, N-H, and aromatic protons.

  • N-Methyl Protons (CH₃): A doublet appears around δ 3.04 ppm . The splitting into a doublet (J ≈ 4.8 Hz) is a key feature, resulting from coupling with the adjacent N-H proton.

  • Amide Proton (NH): A broad singlet is observed around δ 6.75 ppm . The broadness is characteristic of amide N-H protons due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

  • Aromatic Protons (Ar-H): The four aromatic protons appear in the region of δ 7.11-8.11 ppm . The electron-withdrawing fluorine atom and the amide group create distinct electronic environments, leading to a complex multiplet pattern. The proton ortho to the amide group (and meta to the fluorine) is typically shifted furthest downfield (around δ 8.11 ppm) due to the deshielding effect of the carbonyl group.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are expected.

  • N-Methyl Carbon (CH₃): A signal appears in the aliphatic region, typically around δ 26-27 ppm .

  • Aromatic Carbons (Ar-C): Six signals are present in the aromatic region (δ 115-165 ppm ). The most notable feature is the carbon directly bonded to the fluorine atom (C-F), which appears as a doublet with a large coupling constant (¹JCF ≈ 250 Hz). This large one-bond coupling is a definitive indicator of a direct C-F bond. The other aromatic carbons also exhibit smaller C-F couplings (²JCF, ³JCF).

  • Carbonyl Carbon (C=O): The amide carbonyl carbon signal appears around δ 165 ppm .

FT-IR Spectrum

The FT-IR spectrum highlights the key functional groups present in the molecule through their characteristic vibrational frequencies.

  • N-H Stretch: A moderate, sharp peak is observed around 3300-3400 cm⁻¹ . As a secondary amide, it shows a single N-H stretching band, distinguishing it from primary amides which show two bands[2].

  • C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is seen just below 3000 cm⁻¹[3].

  • C=O Stretch (Amide I band): A very strong, intense absorption appears in the range of 1640-1670 cm⁻¹ . This is the characteristic carbonyl stretch for a conjugated secondary amide[4].

  • N-H Bend (Amide II band): A strong band is also observed around 1530-1550 cm⁻¹ , which arises from a combination of N-H bending and C-N stretching.

  • C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹ , is indicative of the C-F bond.

Mass Spectrum

The EI mass spectrum provides the molecular weight and information about the molecule's fragmentation pathways.

  • Molecular Ion (M⁺•): The molecular ion peak is observed at m/z 153 , corresponding to the molecular weight of C₈H₈FNO.

  • Key Fragments: The most abundant fragments are typically observed at:

    • m/z 123: This significant peak corresponds to the loss of the methylamino radical (•NHCH₃), forming the 2-fluorobenzoyl cation. This is a common and diagnostic fragmentation pathway for N-methylbenzamides.

    • m/z 95: This peak arises from the subsequent loss of carbon monoxide (CO) from the 2-fluorobenzoyl cation (m/z 123), forming the 2-fluorophenyl cation. The loss of CO from a benzoyl-type cation is a classic fragmentation pattern in mass spectrometry[5].

Comparative Spectroscopic Analysis

The true diagnostic power of spectroscopy is revealed through comparison. The following tables and discussion highlight the key differences between this compound and its structural analogs.

¹H NMR Comparison
CompoundN-CH₃ (δ, ppm)NH (δ, ppm)Aromatic Protons (δ, ppm)
This compound ~3.04 (d)~6.75 (br s)~7.11 - 8.11 (complex m)
N-methylbenzamide~2.99 (d)~6.30 (br s)~7.30 - 7.75 (m)
3-fluoro-N-methylbenzamide~3.00 (d)~6.40 (br s)~7.10 - 7.55 (m)
4-fluoro-N-methylbenzamide~3.01 (d)~6.35 (br s)~7.05 - 7.80 (m, distinct AA'BB' pattern)

Analysis of ¹H NMR Differences:

  • Effect of Fluorine Position: The most dramatic effect is on the aromatic protons. In the ortho isomer, the fluorine's proximity to the amide group results in a more complex and spread-out multiplet pattern compared to the meta and para isomers. The para isomer (4-fluoro) often simplifies to a more recognizable pair of doublets or triplets (an AA'BB' system), which is a key distinguishing feature.

  • Deshielding Effect: The fluorine atom's electron-withdrawing nature generally deshields (shifts downfield) the aromatic protons relative to the non-fluorinated N-methylbenzamide. This effect is most pronounced on the protons closest to the fluorine atom.

FT-IR Comparison (Key Vibrational Frequencies)
CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
This compound ~3350~1655
N-methylbenzamide~3320~1645
2-fluorobenzamide~3400, ~3200 (2 bands)~1660

Analysis of FT-IR Differences:

  • Primary vs. Secondary Amide: The most obvious difference is between 2-fluorobenzamide (a primary amide) and the N-methylated compounds (secondary amides). 2-fluorobenzamide exhibits two distinct N-H stretching bands (symmetric and asymmetric), while the secondary amides show only one[2]. This is a definitive way to distinguish between these functional groups.

  • Electronic Effects: The electron-withdrawing fluorine atom slightly increases the C=O bond order through inductive effects, leading to a higher frequency (higher wavenumber) for the carbonyl stretch in the fluorinated compounds compared to N-methylbenzamide.

Mass Spectrometry Comparison (Key Fragments)
CompoundMolecular Ion (M⁺•)[M - NHCH₃]⁺[M - CO - NHCH₃]⁺
This compound 15312395
N-methylbenzamide13510577
3-fluoro-N-methylbenzamide15312395
4-fluoro-N-methylbenzamide15312395

Analysis of Mass Spec Differences:

  • Isomer Differentiation: While the key fragmentation pathways (loss of •NHCH₃ and subsequent loss of CO) are the same for all three fluoro-isomers, leading to fragments with the same m/z values, EI-MS alone is generally insufficient to distinguish between them. Their differentiation relies heavily on the distinct patterns observed in NMR spectroscopy.

  • Mass Shift: The presence of fluorine (atomic mass ~19) versus hydrogen (atomic mass ~1) results in a clear 18-unit mass shift for the molecular ion and corresponding fragments when comparing the fluorinated compounds (M⁺• = 153) to N-methylbenzamide (M⁺• = 135).

Visualizing Spectroscopic Relationships

To better illustrate the workflow and the key structural correlations, the following diagrams are provided.

G cluster_0 Spectroscopic Workflow Sample Analyte: this compound Prep Sample Preparation (Dissolution / ATR) Sample->Prep NMR NMR Acquisition (¹H, ¹³C) Prep->NMR FTIR FT-IR Acquisition Prep->FTIR MS MS Acquisition (EI) Prep->MS Data Raw Spectral Data NMR->Data FTIR->Data MS->Data Analysis Data Processing & Interpretation Data->Analysis Report Structural Confirmation Analysis->Report

References

The Antimicrobial Potential of 2-Fluoro-N-Methylbenzamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds for antimicrobial drug development is paramount. Among the myriad of molecular frameworks, benzamide derivatives have consistently demonstrated a broad spectrum of biological activities, including potent antimicrobial effects.[1] This guide delves into the prospective antimicrobial efficacy of a specific subclass: 2-fluoro-N-methylbenzamide derivatives. While direct and extensive research on this precise chemical entity remains nascent, this guide will provide a comparative analysis based on the well-established structure-activity relationships (SAR) of related benzamide and fluorinated compounds. By synthesizing data from existing literature, we aim to offer researchers and drug development professionals a predictive insight into the potential of these derivatives as a new class of antimicrobial agents.

The strategic incorporation of a fluorine atom into a therapeutic molecule is a well-established method in medicinal chemistry to enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability.[2] This often translates to improved biological activity. This guide will, therefore, extrapolate from the known antimicrobial profiles of various benzamide derivatives to build a case for the focused investigation of this compound and its analogues.

Comparative Efficacy: Insights from Structurally Related Benzamides

While specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for this compound derivatives are not extensively available in the public domain, we can infer their potential by examining the antimicrobial activity of other substituted benzamides. The following table summarizes the reported efficacy of various benzamide derivatives against a range of microbial pathogens. This comparative data provides a valuable benchmark for hypothesizing the activity of our target compounds.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
N-BenzamideCompound 5aBacillus subtilis6.25[1]
Escherichia coli3.12[1]
Compound 6bEscherichia coli3.12[1]
Compound 6cBacillus subtilis6.25[1]
2-AminobenzamideCompound 5Aspergillus fumigatusPotent (more than standard)[3]
BenzamidineNovel Analogues (NBA)Periodontal Pathogens31.25 - 125[4][5]
Benzimidazole-SulfonamideCompound 5cGram-positive bacteria & fungiPotent[6]
Compound 5gGram-negative bacteriaGood[6]
FluorobenzoylthiosemicarbazidesCompounds 15a, 15b, 16bStaphylococcus aureus (MRSA)7.82 - 31.25[2]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. The exact experimental conditions may vary between studies.

Structure-Activity Relationship (SAR) and the Promise of this compound

The antimicrobial activity of benzamide derivatives is intricately linked to the nature and position of substituents on both the benzoyl ring and the amide nitrogen.

The Role of Fluorine: The introduction of a fluorine atom, particularly on the aromatic ring, can significantly influence a molecule's biological activity.[2] In the context of antimicrobial agents, fluorine substitution can enhance lipophilicity, facilitating passage through bacterial cell membranes. Furthermore, the strong electron-withdrawing nature of fluorine can alter the electronic properties of the benzamide scaffold, potentially leading to stronger interactions with biological targets.[7] Studies on other fluorinated compounds have demonstrated their potent antimicrobial efficacy.[8][9]

The N-Methyl Group: Substitution on the amide nitrogen also plays a crucial role. An N-methyl group, as in our target compound, can impact the molecule's conformation and its ability to form hydrogen bonds. This can be a critical determinant in the binding affinity to target enzymes or proteins within the microbial cell. While some studies suggest that a secondary amide (like an N-methyl amide) can be more potent than a primary amide, the overall effect is highly dependent on the specific biological target.[7]

Postulated Mechanism of Action

While the precise mechanism of action for this compound derivatives is yet to be elucidated, related benzamide compounds have been shown to target essential bacterial processes. For instance, some benzamides are known to inhibit FtsZ, a highly conserved protein crucial for bacterial cell division.[10] Others may interfere with DNA replication by intercalating with microbial DNA.[6] The fluorobenzoylthiosemicarbazides are suggested to be potential allosteric inhibitors of D-alanyl-D-alanine ligase, an enzyme involved in cell wall synthesis.[2]

The following diagram illustrates a hypothetical workflow for investigating the antimicrobial mechanism of a novel benzamide derivative.

G cluster_0 Initial Screening & Target Identification cluster_1 Target Validation cluster_2 Resistance & Specificity Initial_Screening Screen against diverse microbial panel (Gram+, Gram-, Fungi) MIC_MBC_Determination Determine MIC and MBC values Initial_Screening->MIC_MBC_Determination Target_Hypothesis Formulate hypothesis on potential target (e.g., cell wall, DNA synthesis, protein synthesis) MIC_MBC_Determination->Target_Hypothesis Enzyme_Assays In vitro assays with purified target enzymes (e.g., FtsZ, DNA gyrase) Target_Hypothesis->Enzyme_Assays Macromolecular_Synthesis Assess inhibition of DNA, RNA, protein, and peptidoglycan synthesis Target_Hypothesis->Macromolecular_Synthesis Microscopy Visualize effects on cell morphology (e.g., filamentation, lysis) using SEM/TEM Target_Hypothesis->Microscopy Resistance_Frequency Determine frequency of spontaneous resistance Enzyme_Assays->Resistance_Frequency Macromolecular_Synthesis->Resistance_Frequency Microscopy->Resistance_Frequency Cytotoxicity_Assay Evaluate toxicity against mammalian cell lines Resistance_Frequency->Cytotoxicity_Assay

Caption: A workflow for elucidating the mechanism of action of novel antimicrobial benzamides.

Experimental Protocols for Efficacy Assessment

To rigorously assess the antimicrobial efficacy of novel this compound derivatives, standardized methodologies should be employed. The following protocols are based on established practices in the field.

Synthesis of this compound Derivatives

A general synthetic route for N-substituted benzamides is presented below. This can be adapted for the synthesis of this compound.

G Starting_Material 2-Fluorobenzoic Acid Activation Activation with Thionyl Chloride (SOCl₂) or similar reagent Starting_Material->Activation Intermediate 2-Fluorobenzoyl Chloride Activation->Intermediate Amidation Reaction with Methylamine (CH₃NH₂) Intermediate->Amidation Product This compound Amidation->Product Purification Purification by recrystallization or chromatography Product->Purification

Caption: General synthetic scheme for this compound.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 2-fluorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for a specified duration until the reaction is complete (monitored by TLC).

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the resulting 2-fluorobenzoyl chloride in an anhydrous solvent and add it dropwise to a solution of methylamine in the same solvent at 0°C.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Antimicrobial Susceptibility Testing

1. Agar Well Diffusion Method:

This method provides a qualitative assessment of antimicrobial activity.

  • Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculate the surface of the MHA plates with a standardized microbial suspension (0.5 McFarland standard).

  • Create wells of a specific diameter in the agar.

  • Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

  • Incubate the plates at the appropriate temperature for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[3]

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized microbial suspension.

  • Include positive (microorganism without test compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (growth).[4]

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial efficacy of this compound derivatives is currently limited, a comparative analysis of related benzamide structures provides a strong rationale for their investigation. The strategic inclusion of a fluorine atom and an N-methyl group on the benzamide scaffold holds significant promise for the development of novel antimicrobial agents.

Future research should focus on the synthesis of a library of this compound derivatives with further substitutions on the phenyl ring to explore a comprehensive structure-activity relationship. Rigorous in vitro and in vivo testing against a broad panel of clinically relevant pathogens, including multidrug-resistant strains, will be essential to validate their therapeutic potential. Elucidating their mechanism of action will provide crucial insights for further optimization and development. The path forward is clear: a focused exploration of this chemical space could unlock a new and valuable class of antimicrobial therapeutics.

References

A Senior Application Scientist's Guide to In Vitro Binding Studies of Fluorine-18 Labeled Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of neurological and oncological PET imaging, fluorine-18 labeled benzamide derivatives represent a pivotal class of radiotracers. Their ability to selectively bind to key targets such as dopamine D2/D3 and sigma receptors allows for the non-invasive interrogation of critical biological processes. This guide provides an in-depth comparison of several prominent F-18 benzamide derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. Herein, we delve into the nuances of in vitro binding assays, elucidating not just the "how" but the critical "why" behind experimental design, empowering you to conduct robust and meaningful studies.

Section 1: Comparative Analysis of F-18 Benzamide Derivatives

The selection of a suitable radiotracer is contingent on its binding affinity (Ki), selectivity for the target receptor over other sites, and favorable pharmacokinetic properties. Below is a comparative summary of key in vitro binding data for several F-18 labeled benzamide derivatives targeting dopamine D2-like and sigma receptors.

Dopamine D2/D3 Receptor Ligands

Dopamine D2 and D3 receptors are crucial targets in the study of neuropsychiatric disorders. F-18 labeled benzamides are among the most utilized radioligands for their in vivo imaging with PET.

RadiotracerTarget Receptor(s)Ki (nM)SelectivityReference
[18F]Fallypride D2/D3D2S: 2.1, D2L: 2.2, D3: 1.6High affinity for both D2 and D3[1]
[18F]MBP D2/D3/D4D2-like: 1-8High affinity for all D2-like subtypes[2][3]
[18F]FCP D2L/D3D2L/D3: ~5.5, D4: 144Higher selectivity for D2L/D3 over D4[2]
[18F]-1 D2Lower than [18F]-2-[4]
[18F]-2 D2Higher than [18F]-1-[4]

Note: Ki values can vary between studies depending on the experimental conditions.

Sigma Receptor Ligands

Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in various cancers and neurological conditions. Benzamide derivatives have been effectively developed to target these receptors.

RadiotracerTarget Receptor(s)Ki (nM)Selectivity (σ1 vs σ2)Reference
[18F]FE-SA4503 σ1σ1: 8.0, σ2: 113.214-fold for σ1[5]
(S)-(+)-[18F]FBFP σ1σ1: 3.16High (σ2 Ki: 126 nM)[6]
(R)-(-)-[18F]FBFP σ1σ1: 3.23High (σ2 Ki: 178 nM)[6]
[18F]3c σ2Moderate to high for σ2Moderate to low for σ1[7][8]
[18F]3f σ2Moderate to high for σ2Moderate to low for σ1[7][8]

Note: The selectivity is expressed as the ratio of Ki values (Ki(σ2)/Ki(σ1)).

Section 2: The Cornerstone of Characterization: In Vitro Binding Assay Protocols

The foundation of any radiotracer evaluation lies in the meticulous execution of in vitro binding assays. These experiments provide the quantitative data necessary to assess a ligand's affinity and selectivity. Here, we provide detailed, step-by-step protocols for the most common assays, emphasizing the rationale behind each step.

Radiosynthesis of F-18 Labeled Benzamide Derivatives: A Conceptual Workflow

The journey of an F-18 benzamide radiotracer begins with its synthesis. While specific protocols vary depending on the molecule, a general workflow for nucleophilic substitution is often employed.[9][10][11]

Radiosynthesis_Workflow cluster_0 [18F]Fluoride Production & Activation cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation p1 Cyclotron Production of [18F]F- p2 Trapping on Anion Exchange Cartridge p1->p2 p3 Elution with K2CO3/Kryptofix 2.22 p2->p3 p4 Azeotropic Drying p3->p4 r2 Reaction with activated [18F]F- at Elevated Temperature p4->r2 r1 Precursor Dissolved in Anhydrous Solvent r1->r2 pu1 Semi-preparative HPLC Purification r2->pu1 pu2 Formulation in Sterile Saline pu1->pu2 pu3 Quality Control (RC Purity, Specific Activity) pu2->pu3

Caption: Generalized workflow for the radiosynthesis of F-18 labeled benzamides.

Expert Insight: The choice of a nucleophilic substitution reaction is driven by the high specific activity achievable with cyclotron-produced [18F]fluoride.[11] The use of a phase-transfer catalyst like Kryptofix 2.22 is crucial to enhance the nucleophilicity of the fluoride ion in the aprotic solvent.[10]

Competitive Radioligand Binding Assay: Determining Inhibitory Potency (Ki)

This assay is the workhorse for determining the affinity of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to a receptor.

Underlying Principle: The Law of Mass Action governs the interaction between the radioligand, the unlabeled competitor, and the receptor. By measuring the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50), we can calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

  • Tissue/Cell Membrane Preparation:

    • Homogenize the tissue (e.g., rat striatum for dopamine receptors, guinea pig brain for sigma receptors) or cultured cells expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed (e.g., 30,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, a fixed concentration of the F-18 labeled benzamide (typically at or below its Kd), and the membrane preparation.

      • Non-specific Binding (NSB): A high concentration of a known, structurally different ligand for the target receptor (to saturate all specific binding sites), the F-18 labeled benzamide, and the membrane preparation.

      • Competition: A range of concentrations of the unlabeled benzamide derivative being tested, the F-18 labeled benzamide, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time should be determined empirically through association and dissociation experiments.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding of the radioligand to the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the unlabeled competitor.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis prep1 Prepare Receptor Membranes prep2 Prepare Radioligand & Competitor Dilutions prep1->prep2 inc1 Combine Membranes, Radioligand, and Competitor prep2->inc1 inc2 Incubate to Equilibrium inc1->inc2 sep1 Rapid Filtration inc2->sep1 sep2 Wash Filters sep1->sep2 sep3 Gamma Counting sep2->sep3 da1 Calculate Specific Binding sep3->da1 da2 Generate Competition Curve da1->da2 da3 Determine IC50 da2->da3 da4 Calculate Ki da3->da4

Caption: Workflow for a competitive radioligand binding assay.

Causality Behind Experimental Choices:

  • Buffer Selection: A Tris-HCl buffer is commonly used as it provides a stable pH environment (typically 7.4) that mimics physiological conditions without interfering with receptor binding.[12] The inclusion of divalent cations like Mg2+ can be critical for maintaining the active conformation of some G protein-coupled receptors.

  • Choice of Radioligand Concentration: Using a radioligand concentration at or below its Kd ensures that the assay is sensitive to competition from the unlabeled ligand.

  • Defining Non-Specific Binding: Employing a high concentration of a structurally unrelated but pharmacologically specific ligand is crucial for accurately determining NSB. This ensures that only binding to the target receptor is being competed for.

In Vitro Autoradiography: Visualizing Receptor Distribution

In vitro autoradiography allows for the visualization of the anatomical distribution of target receptors in tissue sections.

  • Tissue Sectioning:

    • Cryosection frozen brain tissue (e.g., 20 µm thick) and thaw-mount the sections onto microscope slides.

  • Pre-incubation:

    • Wash the slides in buffer to remove endogenous ligands.

  • Incubation:

    • Incubate the slides with the F-18 labeled benzamide in a buffer solution. For determining non-specific binding, co-incubate adjacent sections with an excess of an unlabeled competitor.[13][14]

  • Washing:

    • Wash the slides in ice-cold buffer to remove unbound radioligand. A final quick dip in distilled water can help remove buffer salts.

  • Drying and Exposure:

    • Dry the slides quickly with a stream of cold air.

    • Expose the slides to a phosphor imaging plate or autoradiographic film along with calibrated standards.

  • Image Analysis:

    • Scan the imaging plate or film and quantify the signal intensity in different brain regions using image analysis software.

    • Specific binding is determined by subtracting the signal in the non-specific binding sections from the total binding sections.

Autoradiography_Workflow cluster_0 Tissue Preparation cluster_1 Binding Assay cluster_2 Imaging & Analysis tp1 Cryosection Brain Tissue tp2 Thaw-mount on Slides tp1->tp2 ba1 Pre-incubation (Wash) tp2->ba1 ba2 Incubation with [18F]Ligand (± Competitor for NSB) ba1->ba2 ba3 Washing ba2->ba3 ia1 Drying ba3->ia1 ia2 Exposure to Phosphor Plate/Film ia1->ia2 ia3 Image Acquisition & Quantification ia2->ia3

Caption: Workflow for in vitro autoradiography with F-18 labeled ligands.

Section 3: Concluding Remarks and Future Directions

The in vitro characterization of fluorine-18 labeled benzamide derivatives is a critical step in the development of novel PET radiotracers. A thorough understanding of their binding affinity and selectivity, obtained through rigorously executed experiments, is paramount for predicting their in vivo performance. The protocols and comparative data presented in this guide serve as a comprehensive resource for researchers in this exciting field. Future efforts should focus on the development of benzamide derivatives with even higher selectivity for receptor subtypes, which will enable a more nuanced understanding of their roles in health and disease.

References

A Comparative Guide to Di-, Tri-, and Tetra-fluorinated Benzamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing their physicochemical and pharmacokinetic profiles. This guide provides an in-depth comparison of di-, tri-, and tetra-fluorinated benzamide analogues, a scaffold of significant interest in drug development. We will explore how the degree of fluorination impacts synthesis, metabolic stability, target binding, and overall drug-like properties, supported by experimental data and detailed protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to rationally design and select fluorinated benzamides with optimal therapeutic potential.

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, offers a unique toolkit for medicinal chemists. Its introduction into a molecule can induce significant changes in properties with minimal steric alteration due to its small van der Waals radius, which is similar to that of hydrogen.[1] Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing fluorine at metabolically vulnerable positions can block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and systemic exposure.[2][3]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (LogP), acidity/basicity (pKa), and membrane permeability.[1][4] These changes are not always intuitive; for instance, while a single fluorine atom can increase lipophilicity, polyfluorination can sometimes decrease it due to countervailing polarity effects.[4][5]

  • Improved Target Affinity: The strong dipole moment of the C-F bond can lead to favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, enhancing target affinity and selectivity.[1][6]

This guide focuses on the benzamide scaffold, a common motif in pharmaceuticals, and systematically compares the effects of incorporating two, three, or four fluorine atoms onto the aromatic rings.

Comparative Analysis: Di- vs. Tri- vs. Tetra-fluorinated Benzamides

Synthesis Strategies and Challenges

The synthesis of polyfluorinated benzamides typically involves the coupling of a corresponding fluorinated benzoic acid or benzoyl chloride with an amine. While standard amide bond formation protocols are often applicable, the reactivity and accessibility of starting materials can vary with the degree of fluorination.

  • Di- and Tri-fluorinated Analogues: These are generally accessible from commercially available di- and tri-fluorinated benzoic acids or anilines. Standard coupling reagents like EDC/HOBt or conversion to the acid chloride with thionyl chloride are effective. However, the specific substitution pattern of the fluorine atoms can influence the acidity of the carboxylic acid and the nucleophilicity of the amine, potentially requiring optimization of reaction conditions. A recent study highlights a gap in the available structural data for tri-fluorinated benzamides compared to their di- and tetra-fluorinated counterparts, suggesting this class may be less explored.[7]

  • Tetra-fluorinated Analogues: The synthesis of tetra-fluorobenzamides can be more complex. One reported method involves the thermal decarboxylation of tetrafluorophthalamic acids, which are derived from tetrafluorophthalic anhydride and a primary amine.[1] This multi-step process may present yield challenges compared to direct amide coupling.

A crucial reaction for modifying these scaffolds is aromatic nucleophilic substitution (SNAr). In highly fluorinated rings (like tetra-fluoro derivatives), one fluorine atom can be displaced by a nucleophile (e.g., an amine), providing a route to create substituted tri-fluorobenzamides from tetra-fluorinated precursors.[1]

Physicochemical Properties: A Balancing Act

The number and position of fluorine atoms create a nuanced interplay of electronic effects that significantly impacts key physicochemical properties.[8]

  • Lipophilicity (LogP): Lipophilicity is a critical parameter for absorption, distribution, metabolism, and excretion (ADME).[9] While fluorination is often used to increase lipophilicity, the effect is not linear. A single fluorine atom typically increases LogP. However, as more fluorine atoms are added, the increasing polarity of multiple C-F bonds can lead to a decrease in lipophilicity, especially in tetra-fluorinated systems.[4] The positioning of the fluorine atoms relative to other functional groups is also a critical determinant.[4][5]

  • Acidity/Basicity (pKa): The powerful electron-withdrawing nature of fluorine lowers the pKa of nearby acidic protons and decreases the basicity of adjacent amines.[1][4] This effect is amplified with an increasing number of fluorine atoms. For benzamides, this can influence the hydrogen-bonding capacity of the amide N-H and the overall charge state of the molecule at physiological pH, which in turn affects solubility, permeability, and target interactions.[10]

Table 1: Predicted Physicochemical Property Trends with Increasing Fluorination

Property Di-fluorinated Tri-fluorinated Tetra-fluorinated Rationale
Lipophilicity (LogP) Moderate Increase Variable Potentially Decreased Increasing polarity from multiple C-F bonds can counteract the lipophilic contribution of individual fluorine atoms.
Amide N-H Acidity Increased Further Increased Maximally Increased Cumulative inductive electron withdrawal by fluorine atoms enhances the acidity of the amide proton.

| Aqueous Solubility | Generally Decreased | Variable | Potentially Increased | Highly dependent on the interplay between LogP and crystal lattice energy.[11] |

Pharmacokinetics: The Metabolic Stability Advantage

One of the most compelling reasons to employ polyfluorination is to enhance metabolic stability.[2][3][12][13]

  • Blocking Metabolic Hotspots: Aromatic rings are common sites of CYP-mediated oxidation (hydroxylation). Introducing fluorine atoms at these "soft spots" physically blocks the enzymatic reaction, preventing metabolic degradation and prolonging the drug's half-life.[2][14]

  • Di- vs. Tri- vs. Tetra-fluorination: A di-fluorinated ring still leaves several positions open for potential metabolism. A tri-fluorinated ring offers more comprehensive protection, while a tetra-fluorinated ring effectively creates a metabolic shield around that part of the molecule. The decision of how many fluorine atoms to use depends on identifying the primary sites of metabolism on the non-fluorinated parent compound. Over-fluorination might not provide additional metabolic benefit if the key metabolic liabilities are already addressed and could negatively impact other properties like solubility or target affinity.

Pharmacodynamics: Impact on Target Binding and Activity

The electronic perturbations caused by fluorination can profoundly influence a molecule's interaction with its biological target.[15][16][17]

  • Altering Binding Interactions: The electron-withdrawing effect of fluorine atoms can modulate the electron density of the benzamide's aromatic ring and amide group. This can strengthen or weaken interactions within the binding pocket, such as π-π stacking or hydrogen bonding.[6] For example, increasing the acidity of the amide N-H can make it a stronger hydrogen bond donor, potentially increasing binding affinity.[6]

  • Conformational Effects: Fluorine substitution can influence the preferred conformation of the molecule, which can be crucial for optimal binding.[18]

  • Structure-Activity Relationship (SAR): The biological activity across a series of di-, tri-, and tetra-fluorinated analogues is often non-linear. A study on polyfluorinated benzamides as antiangiogenic agents found that biological activity was maintained across different fluorination patterns, suggesting a degree of tolerance for these modifications.[1] However, in other cases, a specific fluorination pattern may be essential for potency. For instance, in a series of fluorinated benzenesulfonamides, the specific arrangement of fluorine atoms was critical for inhibiting amyloid-β aggregation.[6][15] This underscores the need for empirical testing of each analogue.

Experimental Workflows & Protocols

A systematic evaluation of fluorinated benzamide analogues requires robust and reproducible experimental protocols.

Workflow for Comparative Evaluation

The following diagram outlines a logical workflow for synthesizing and evaluating a series of fluorinated benzamides.

G cluster_0 Synthesis Phase cluster_1 In Vitro Profiling cluster_2 Data Analysis & Selection S1 Synthesize Di-, Tri-, and Tetra-fluorinated Analogues S2 Purification & Characterization (NMR, LC-MS, HRMS) S1->S2 P1 Physicochemical Analysis (LogP, pKa, Solubility) S2->P1 P2 Metabolic Stability Assay (Liver Microsomes) P1->P2 P3 Permeability Assay (e.g., Caco-2) P2->P3 P4 Target Affinity Assay (Binding or Functional) P3->P4 A1 Compare Data Across Series P4->A1 A2 Identify Candidate(s) with Optimal Profile A1->A2

Caption: Workflow for the comparative evaluation of fluorinated benzamides.

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[19][20][21][22][23]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of di-, tri-, and tetra-fluorinated benzamide analogues.

Materials:

  • Pooled Human Liver Microsomes (HLM) from a reputable supplier.[19]

  • Test compounds and positive controls (e.g., Dextromethorphan, Midazolam).[21]

  • Phosphate buffer (100 mM, pH 7.4).[20]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[20]

  • Incubator/shaking water bath (37°C).

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching.

  • 96-well plates.

  • LC-MS/MS system for analysis.[19]

Procedure:

  • Preparation: Thaw liver microsomes at 37°C and dilute them to the working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[23] Prepare working solutions of test compounds and controls (e.g., 1 µM final concentration).[21]

  • Pre-incubation: Add the microsomal solution to the wells of a 96-well plate. Add the test compounds to initiate a pre-incubation period of 5-10 minutes at 37°C to allow temperature equilibration.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[20] For negative controls, add buffer instead of the NADPH system.[20]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.[20][21] The 0-minute time point is quenched immediately after adding NADPH.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins (e.g., 4000 rpm for 10 min).

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint).

Protocol: Caco-2 Permeability Assay

This assay is a widely used in vitro model to predict human intestinal permeability and identify potential substrates of efflux transporters.[24][][26][27][28]

Objective: To determine the apparent permeability coefficient (Papp) for the benzamide analogues in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

  • Caco-2 cells (e.g., from ATCC).

  • Transwell™ insert plates (e.g., 24-well).

  • Cell culture medium and supplements.

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

  • Lucifer yellow for monolayer integrity testing.

  • Control compounds (e.g., Atenolol for low permeability, Antipyrine for high permeability).[27]

  • LC-MS/MS system for analysis.

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the semipermeable membrane of the Transwell™ inserts. Culture for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[][27]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure tight junction formation.[26] A post-assay check with a low-permeability marker like Lucifer yellow is also recommended.

  • Assay Setup: Wash the cell monolayers with pre-warmed transport buffer.

  • Compound Addition:

    • A→B Permeability: Add the test compound (e.g., at 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[26]

    • B→A Permeability: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[27]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for each well.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (ER = Papp(B→A) / Papp(A→B)) can then be calculated. An ER > 2 suggests the compound is a substrate for active efflux.[27]

Conclusion and Future Perspectives

The degree of fluorination on a benzamide scaffold is a critical design element that allows for the fine-tuning of multiple drug-like properties.

  • Di-fluorinated benzamides offer a good starting point for improving metabolic stability and modulating lipophilicity without drastic changes to the molecule's electronics.

  • Tri-fluorinated benzamides , while less explored structurally, provide a compelling balance, offering enhanced metabolic protection and significant electronic modulation that can be leveraged to improve target affinity.

  • Tetra-fluorinated benzamides represent a more extreme modification, providing a robust metabolic shield but with potentially challenging physicochemical properties that must be carefully managed. They also serve as valuable synthetic intermediates for other polyfluorinated analogues.[1]

The optimal level of fluorination is context-dependent, relying on the specific liabilities of the parent compound and the requirements of the biological target. A systematic, parallel evaluation of di-, tri-, and tetra-fluorinated analogues, as outlined in this guide, provides the empirical data necessary for rational decision-making. Future research should focus on expanding the synthetic accessibility of diverse tri-fluorinated building blocks and developing more accurate predictive models for the physicochemical properties of polyfluorinated compounds to further accelerate the design of next-generation therapeutics.

References

A Comparative Guide to the Cytotoxicity of Novel 2-Phenoxybenzamides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount objective for researchers, scientists, and drug development professionals. Among the myriad of scaffolds under investigation, 2-phenoxybenzamide derivatives have emerged as a promising class of compounds exhibiting significant cytotoxic potential against various cancer cell lines. This guide provides an in-depth comparative analysis of the cytotoxic profiles of novel 2-phenoxybenzamide analogues, supported by experimental data and detailed methodologies to facilitate further research and development in this area.

Introduction: The Therapeutic Potential of 2-Phenoxybenzamides

The 2-phenoxybenzamide core structure presents a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological properties. The strategic placement of various substituents on both the phenoxy and benzamide rings can profoundly influence the compound's interaction with biological targets, leading to a range of cytotoxic potencies and selectivities. This guide will delve into the structure-activity relationships (SAR) that govern the cytotoxicity of these compounds, explore their mechanisms of action, and provide standardized protocols for their evaluation.

Comparative Cytotoxicity Analysis

The cytotoxic efficacy of novel 2-phenoxybenzamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth by 50%, is a key metric for comparison.

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the 2-phenoxybenzamide scaffold have revealed key determinants of cytotoxic activity. A study on a series of 2-phenoxybenzamide derivatives highlighted that the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, strongly influences both antiplasmodial activity and cytotoxicity.[1]

For instance, replacement of a 4-fluorophenoxy substituent with a hydrogen atom led to a moderate decrease in activity, suggesting the aryloxy moiety is favorable for biological activity.[1] Furthermore, modifications of a piperazinyl substituent, including its position on the ring and the nature of the N-substituent, significantly impacted cytotoxicity.[1] Bulky, non-polar substituents on the terminal piperazinyl nitrogen appeared to be beneficial for high antiplasmodial activity and were associated with decreased cytotoxicity in some cases, leading to a better selectivity index.[1]

Conversely, the introduction of N-formyl or N-carbamoyl groups on the piperazine ring resulted in increased cytotoxicity against L-6 cells.[1] This underscores the delicate balance between structural features and the resulting cytotoxic profile.

Tabulated Cytotoxicity Data

The following tables summarize the reported cytotoxic activities (IC50 values) of various novel 2-phenoxybenzamide derivatives against different cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Table 1: Cytotoxicity of 2-Phenoxybenzamide Derivatives against L-6 Rat Myocardial Cells

Compound IDR1 (Phenoxy Ring)R2 (Anilino Ring)IC50 (µM) against L-6 Cells
1 4-F2-(4-Boc-piperazin-1-yl)>131.0
7 H2-(4-Boc-piperazin-1-yl)113.0
13 4-F2-(NH-Boc)17.20
17 4-F2-(4-acetyl-piperazin-1-yl)34.72
18 4-F2-(4-formyl-piperazin-1-yl)35.43
19 4-F2-(4-pivaloyl-piperazin-1-yl)185.0
20 4-F2-(4-tert-butyl-piperazin-1-yl)20.17
21 4-F2-(4-carbamoyl-piperazin-1-yl)31.80
22 4-F2-(4-(N,N-dimethylcarbamoyl)piperazin-1-yl)28.90
37 4-F, 3-CF34-(4-Boc-piperazin-1-yl)124.0
39 4-F, 3-CF34-(4-pivaloyl-piperazin-1-yl)99.62
54 H, 3-CF34-(4-Boc-piperazin-1-yl)>124.0
56 H2-(4-pivaloyl-piperazin-1-yl)190.3

Data compiled from O. Köksal et al., Pharmaceuticals, 2021.[1]

Table 2: Antiproliferative Activity of 2-(2-Phenoxyacetamido)benzamides against K562 Human Chronic Myelogenous Leukemia Cells

Compound IDR (Benzamide Ring)R1 (Phenoxy Ring)IC50 (µM) against K562 Cells
17a HH1.1
17d ClH0.48
17j Cl4-Cl0.16
17l NO2H0.55
17o NO24-Cl0.22
Colchicine (Reference) --0.015

Data compiled from D. Raffa et al., Bioorganic & Medicinal Chemistry, 2015.[2]

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of 2-phenoxybenzamides are often mediated through the induction of programmed cell death (apoptosis) and interference with the cell cycle.

Induction of Apoptosis

Studies on related benzamide derivatives have shown that these compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9.[3][4] Caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[5] The process of caspase activation is a critical event in drug-induced apoptosis.[6][7]

The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote cytochrome c release, while anti-apoptotic members like Bcl-2 inhibit this process.[5] Some N-substituted benzamides have been shown to induce apoptosis that can be inhibited by the overexpression of Bcl-2, highlighting the importance of this regulatory checkpoint.[3][4]

apoptosis_pathway 2-Phenoxybenzamide 2-Phenoxybenzamide Mitochondrion Mitochondrion 2-Phenoxybenzamide->Mitochondrion induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits release Bax Bax Bax->Mitochondrion promotes release

Caption: Proposed intrinsic pathway of apoptosis induced by 2-phenoxybenzamides.

Cell Cycle Arrest

In addition to apoptosis, some 2-phenoxybenzamide derivatives have been shown to cause cell cycle arrest, primarily at the G0/G1 or G2/M phases.[2][3] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The cell cycle is regulated by a complex network of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[8] Compounds that interfere with the activity of these proteins can lead to cell cycle arrest. For example, a G2/M block was observed in cells treated with the N-substituted benzamide, declopramide.[3][4] The expression levels of key cell cycle regulatory proteins, such as p21 and p27, and the suppression of cyclins like cyclin D1, can be indicative of a compound's effect on the cell cycle.[9]

cell_cycle_arrest cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 S S G1->S G1/S Transition G2 G2 S->G2 M M G2->M G2/M Transition M->G1 2-Phenoxybenzamide 2-Phenoxybenzamide G1_Arrest 2-Phenoxybenzamide->G1_Arrest induces G2_Arrest 2-Phenoxybenzamide->G2_Arrest induces G1/S Transition G1/S Transition G1_Arrest->G1/S Transition blocks G2/M Transition G2/M Transition G2_Arrest->G2/M Transition blocks MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with 2-phenoxybenzamide derivatives A->B C 3. Add MTT reagent and incubate B->C D 4. Solubilize formazan crystals with DMSO C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate % cell viability and IC50 E->F

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-fluoro-N-methylbenzamide. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with established safety protocols to ensure the protection of personnel and the environment. The following procedures are grounded in the principles of chemical hazard management and are supported by authoritative sources.

Hazard Profile of this compound

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2][3]

  • Skin Irritation/Sensitization : May cause skin irritation and potentially an allergic skin reaction.[1][2][3][4]

  • Eye Irritation : Likely to cause serious eye irritation.[1][2][3][4]

Due to its chemical structure (a halogenated aromatic amide), it is crucial to prevent its release into the environment.[1][5]

Core Principles of Chemical Waste Management

The disposal of this compound must adhere to federal, state, and local regulations. The foundational principles of laboratory chemical waste disposal include:

  • Identification : All chemical waste must be correctly identified.[6][7]

  • Segregation : Incompatible waste streams must be kept separate to prevent dangerous reactions.[6][7][8]

  • Containment : Waste must be stored in appropriate, labeled, and sealed containers.[7][9]

  • Professional Disposal : All hazardous chemical waste must be disposed of through a licensed environmental management company.[5]

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to safely manage and dispose of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE.[6] This includes, but is not limited to:

  • Eye Protection : Safety glasses or goggles.[3]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A lab coat.[6]

Step 2: Waste Segregation

Proper segregation is critical to prevent accidental chemical reactions.[6][7]

  • Solid Waste : Collect solid this compound waste (e.g., contaminated filter paper, gloves, or excess reagent) in a designated, compatible container.

  • Liquid Waste : Collect liquid waste containing this compound (e.g., reaction mixtures, rinsing solvents) in a separate, compatible liquid waste container.

  • Avoid Mixing : Do not mix this compound waste with other incompatible waste streams such as strong acids, bases, or oxidizing agents.[8]

Step 3: Containerization and Labeling

Proper containerization and labeling are essential for safe storage and transport.

  • Container Selection : Use containers that are in good condition and compatible with the chemical waste.[9] Ensure containers are securely sealed to prevent leaks.[7]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][9] Also, include the approximate concentration and any other components in the waste mixture.

Step 4: Storage

Store waste containers in a designated satellite accumulation area.[10]

  • Location : The storage area should be well-ventilated and away from sources of ignition.[1]

  • Secondary Containment : It is best practice to use secondary containment to capture any potential spills.[7]

Step 5: Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Recommended Disposal Method : The recommended method of disposal for halogenated organic compounds is controlled incineration in a licensed facility.[5] This process ensures the complete destruction of the compound and minimizes environmental impact.

  • Contacting a Disposal Service : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_form Determine Waste Form start->waste_form solid_waste Solid Waste waste_form->solid_waste Solid liquid_waste Liquid Waste waste_form->liquid_waste Liquid solid_container Place in a labeled, compatible solid waste container solid_waste->solid_container liquid_container Place in a labeled, compatible liquid waste container liquid_waste->liquid_container label_solid Label: 'Hazardous Waste, Solid this compound' solid_container->label_solid label_liquid Label: 'Hazardous Waste, Liquid this compound' liquid_container->label_liquid storage Store in designated Satellite Accumulation Area with secondary containment label_solid->storage label_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup storage->ehs_contact disposal Professional Disposal via Licensed Hazardous Waste Vendor (Incineration) ehs_contact->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound waste.

Quantitative Data Summary

Property Value Source
Molecular FormulaC8H8FNOPubChem[11]
Molecular Weight153.15 g/mol PubChem[11]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.